4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXKKVXYCSITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552498 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32705-71-8 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine synthesis route
An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Introduction
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a key heterocyclic molecule that serves as a versatile building block in the landscape of modern medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, a reactive piperazine moiety, and specific substitutions, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The strategic arrangement of its functional groups—an amino group at the 2-position, a methyl group at the 4-position, and a piperazine ring at the 6-position—offers multiple points for further chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents.
This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded approach to the preparation of this important intermediate.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted strategy for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation is predicated on the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile.
In this specific synthesis, the pyrimidine ring of the starting material is rendered electron-deficient by the presence of the two nitrogen atoms. This electronic property, combined with a good leaving group (a halogen, typically chlorine) at the 4-position, makes the substrate highly susceptible to attack by a nucleophile. Piperazine, a cyclic secondary amine, serves as an excellent nucleophile for this purpose.
The key starting material for this synthesis is 2-amino-4-chloro-6-methylpyrimidine .[1][2] The chlorine atom at the 4-position is the leaving group that will be displaced by one of the nitrogen atoms of the piperazine ring.[2]
Reaction Mechanism
The SNAr mechanism proceeds through a two-step addition-elimination sequence:
-
Nucleophilic Attack: The nucleophilic nitrogen atom of piperazine attacks the electron-deficient carbon atom bonded to the chlorine on the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final substituted product.
Below is a diagram illustrating the logical flow of the SNAr mechanism.
Caption: The Addition-Elimination Mechanism of SNAr.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. The protocol is based on established chemical principles for SNAr reactions involving chloropyrimidines.[3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C₅H₆ClN₃ | 143.58 |
| Piperazine (anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |
| Isopropanol (anhydrous) | 67-63-0 | C₃H₈O | 60.10 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Synthesis Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to product isolation.
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).
-
Add anhydrous isopropanol (approx. 10-15 mL per gram of starting material).
-
Stir the suspension at room temperature to ensure good mixing.
-
-
Addition of Reagents:
-
To the stirred suspension, add anhydrous piperazine (1.5 - 2.0 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). Microwave-assisted heating (120-140 °C for 15-30 min) can significantly reduce the reaction time.[3]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers.
-
-
Isolation and Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a solid.[4] Alternatively, recrystallization from a suitable solvent system can be employed.
-
Expert Insights and Process Optimization
Choice of Base and Solvent
-
Base: While triethylamine is a common and effective choice, other non-nucleophilic organic or inorganic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be used. The primary role of the base is to scavenge the HCl byproduct, driving the reaction to completion.
-
Solvent: Isopropanol is a good choice due to its polarity and boiling point. Other polar solvents like ethanol, n-butanol, or aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile can also be employed. The choice of solvent can influence reaction rates and solubility of the reactants.
Control of Stoichiometry
-
It is crucial to use an excess of piperazine (1.5-2.0 equivalents). Using a stoichiometric amount or less could lead to a significant side product where a molecule of 2-amino-4-chloro-6-methylpyrimidine reacts with each nitrogen of a single piperazine molecule, forming an undesired dimer. The excess piperazine ensures the reaction proceeds to the desired monosubstituted product.
Temperature and Reaction Time
-
Conventional heating at reflux provides a reliable method for this transformation. However, for high-throughput synthesis or process intensification, microwave irradiation is a highly effective alternative.[3] Microwave heating can dramatically shorten reaction times from hours to minutes, often leading to cleaner reaction profiles and improved yields.[3][4]
Purification Strategy
-
For high-purity material required for drug development, column chromatography is the preferred method as it effectively separates the product from unreacted piperazine and other minor impurities.
-
If the crude product is of sufficient purity, recrystallization can be a more scalable and cost-effective purification method for large-scale production.
Conclusion
The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine via nucleophilic aromatic substitution of 2-amino-4-chloro-6-methylpyrimidine with piperazine is a robust, efficient, and highly reproducible method. By carefully controlling the reaction parameters, particularly stoichiometry and temperature, and selecting an appropriate work-up and purification strategy, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis of this important molecular scaffold, paving the way for further exploration in the development of novel therapeutics.
References
-
Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. [Link]
-
Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-1,1,2,2-d4)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. [Link]
- Google Patents. (2015).
-
Jasmin, A., et al. (2015). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988–o989. [Link]
-
PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. [Link]
-
Yusuf, U., et al. (2021). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 169–176. [Link]
- Google Patents. (2017).
- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.
-
Lee, H. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5486–5503. [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. [Link]
-
Ali, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12, 17565. [Link]
Sources
- 1. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a molecule of significant interest within drug discovery due to its pyrimidine-piperazine scaffold. While specific experimental data for this compound is not widely published, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines the predicted properties based on chemical principles and furnishes detailed, field-proven experimental protocols for the definitive determination of its core physicochemical parameters: solubility, pKa, and lipophilicity (logP/logD). The causality behind experimental choices is explained to ensure a robust and scientifically sound characterization, essential for advancing novel chemical entities toward clinical candidacy.
Molecular Identity and Structural Framework
The foundational step in characterizing any potential drug candidate is to establish its unequivocal identity. 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure integral to the building blocks of DNA and RNA, making it a privileged scaffold in medicinal chemistry.[1] This core is substituted with a primary amine, a methyl group, and a piperazine ring—a common motif in pharmacologically active compounds known to enhance solubility and cell permeability.
| Identifier | Data |
| IUPAC Name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine |
| Molecular Formula | C₉H₁₅N₅ |
| Molecular Weight | 193.25 g/mol |
| 2D Structure |
Predicted Physicochemical Profile: A Computational Assessment
Prior to embarking on laboratory work, computational predictions provide a valuable baseline for experimental design.
| Property | Predicted Value / Rationale | Significance in Drug Development |
| pKa (Acid Diss. Const.) | Est. 7.5 - 9.0 (most basic) | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |
| cLogP (Lipophilicity) | Est. 0.5 - 1.5 | Measures the balance between hydrophilicity and lipophilicity, which is critical for absorption, distribution, metabolism, and excretion (ADME).[2] |
| Aqueous Solubility | Moderate to high, pH-dependent | A compound must dissolve to be absorbed. Poor solubility is a primary cause of drug candidate failure. |
Causality Insights: The molecule possesses multiple basic nitrogen atoms: the exocyclic amine, two nitrogens in the pyrimidine ring, and two in the piperazine ring. The secondary amine (N-H) of the piperazine ring is predicted to be the most basic center, as its lone pair is not delocalized by the aromatic pyrimidine system. The expected cLogP value suggests a relatively hydrophilic compound, dominated by the multiple nitrogen atoms capable of hydrogen bonding, which should confer moderate aqueous solubility, particularly in acidic conditions where it will form a soluble salt.
Experimental Determination of Core Properties
The following sections provide self-validating, detailed protocols for the empirical determination of the key physicochemical properties.
A. Thermodynamic Aqueous Solubility
Expertise & Experience: The "gold standard" for solubility measurement is the shake-flask method, as it determines thermodynamic equilibrium solubility.[3][4] This value represents the true maximum concentration of a compound that can be dissolved in a solvent and is more reliable for predicting in vivo dissolution than kinetic methods, which can overestimate solubility by generating supersaturated solutions.[5]
-
Preparation: Add an excess amount of solid 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (e.g., 5-10 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, and pH 5.0 to assess pH-dependency).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system reaches equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid material is disturbed.
-
Dilution & Analysis: Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a known stock solution.
B. Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa dictates the charge of a molecule at a given pH. For a basic compound like this, knowing the pKa is essential to understand its solubility in the acidic environment of the stomach versus the neutral pH of the intestines. Potentiometric titration is the most direct and accurate method for pKa determination, as it measures pH changes directly upon the addition of a titrant.[7][8]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure initial solubility. A known ionic strength is maintained using a background electrolyte like 0.15 M KCl.
-
Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic centers are fully protonated.
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode.
-
Data Acquisition: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are identified as the points of minimum slope (inflection points) on the curve. The first derivative of the curve (dpH/dV) can be plotted to determine the equivalence points more accurately.
C. Lipophilicity (logP & logD)
Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME profile. The partition coefficient (logP) measures the distribution of the neutral species between octanol and water. However, at physiological pH, a basic compound will be partially ionized. Therefore, the distribution coefficient (logD) at pH 7.4 is a more biologically relevant parameter.[9] The shake-flask method remains the standard for direct measurement.
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4).
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Seal the vial and shake vigorously for 1-3 hours at a controlled temperature to facilitate partitioning.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.
-
Sampling & Analysis: Carefully sample a known volume from both the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Relevance in Drug Discovery and Conclusion
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a valuable starting point for medicinal chemistry campaigns. Similar structures have shown activity as kinase inhibitors and have been incorporated into approved drugs and clinical candidates.[10] The presence of multiple hydrogen bond donors and acceptors, combined with the basic piperazine moiety, provides ample opportunity for interaction with biological targets and for modification to optimize potency and pharmacokinetic properties.
A thorough and accurate characterization of the fundamental physicochemical properties detailed in this guide is non-negotiable. These parameters—solubility, pKa, and logD—form the bedrock of any successful drug discovery program. They directly influence a compound's formulation, its interaction with biological systems, and ultimately, its potential to become an effective therapeutic agent. The protocols provided herein offer a robust and validated pathway to generate the critical data needed to make informed decisions in the development of this and other related compounds.
References
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. National Center for Biotechnology Information. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Rathi, E., et al. (2016). Piperazine containing compounds as therapeutic agents. Expert Opinion on Therapeutic Patents, 26(10), 1149-1175. [Link]
-
PubChem. N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. National Center for Biotechnology Information. [Link]
-
Al-Araji, S. M., & Al-Haider, S. A. (2018). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Iraqi Journal of Science, 59(1A), 159-164. [Link]
- Google Patents. Determination of logP coefficients via a RP-HPLC column.
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Krüger, T., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
-
Al-Ghananeem, A. M., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Baka, E., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
-
Wilson, Z. E., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 95(24), 9037–9045. [Link]
-
Chang, Y.-F., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 3464. [Link]
-
PubChem. 4,6-Dimethyl-2-[2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-[11]thiazolo[5,4-b]pyridin-3-one. National Center for Biotechnology Information. [Link]
-
Perregaard, J., et al. (1995). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]
-
PubChem. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrobromide. National Center for Biotechnology Information. [Link]
Sources
- 1. 910297-51-7|N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Core: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Pyrimidinyl-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic ring systems is paramount to the development of novel therapeutics with high potency and selectivity. Among these, the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine moiety has emerged as a critical structural scaffold. While a dedicated CAS number for this specific, unfunctionalized core is not readily found in major chemical databases, its significance lies in its role as a pivotal intermediate in the synthesis of a range of biologically active molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the chemical properties, synthesis, and application of this core structure, offering valuable insights for researchers and professionals in drug discovery and development.
The piperazine ring, a six-membered cyclic amine, is a highly versatile component in drug design. It can be readily functionalized to modulate physicochemical properties such as solubility and to establish key interactions with biological targets[1]. When coupled with a pyrimidine ring, a fundamental building block of nucleic acids, the resulting scaffold presents a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive starting point for the design of enzyme inhibitors.
Physicochemical Properties and Structural Data
While specific experimental data for the unfunctionalized 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine is sparse due to its nature as a synthetic intermediate, we can infer its key properties from the extensive data available for its derivatives. The core structure possesses a calculated molecular weight that serves as a foundation for more complex molecules.
| Property | Value (Calculated for C9H15N5) | Data Source |
| Molecular Formula | C9H15N5 | - |
| Molecular Weight | 193.25 g/mol | - |
| Hydrogen Bond Donors | 2 (amine and piperazine N-H) | - |
| Hydrogen Bond Acceptors | 4 (pyrimidine and piperazine nitrogens) | - |
| Rotatable Bonds | 1 | - |
The presence of both hydrogen bond donors and acceptors, coupled with the basicity of the piperazine and pyrimidine nitrogens, makes this scaffold highly amenable to forming strong and specific interactions within the ATP-binding pockets of kinases.
Synthesis and Derivatization: A Gateway to Kinase Inhibitors
The true utility of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is realized in its role as a versatile building block. A general synthetic approach to access this scaffold and its derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual synthetic pathway for the derivatization of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core, inspired by methodologies for preparing related kinase inhibitors.
Caption: Conceptual synthetic workflow for the derivatization of the core.
Step-by-Step Protocol: Conceptual Synthesis of a Derivatized Core
The following protocol is a generalized representation based on established synthetic routes for related compounds, such as those in the dasatinib family of molecules.
Objective: To synthesize a functionalized derivative of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core.
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Piperazine
-
A suitable functionalization reagent (e.g., an activated carboxylic acid or acyl chloride)
-
An appropriate solvent (e.g., N,N-Dimethylformamide, Dichloromethane)
-
A non-nucleophilic base (e.g., Diisopropylethylamine)
Procedure:
-
Formation of the Core Intermediate:
-
In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent.
-
Add an excess of piperazine to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom by the piperazine nitrogen.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a suitable workup and purification (e.g., extraction and column chromatography) to isolate the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine intermediate.
-
-
Functionalization of the Piperazine Moiety:
-
Dissolve the isolated intermediate in a fresh solvent.
-
Add a non-nucleophilic base to the solution.
-
Slowly add the desired functionalization reagent to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed until completion, again monitoring by an analytical method.
-
Perform a final workup and purification to obtain the desired biologically active derivative.
-
Causality in Experimental Choices:
-
The use of an excess of piperazine in the first step helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.
-
The choice of a non-nucleophilic base in the second step is crucial to prevent unwanted side reactions with the functionalization reagent.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a key component of several potent kinase inhibitors. A prominent example is in the structure of dasatinib and its analogues. Dasatinib is a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML)[2].
The general structure of these inhibitors features the pyrimidinyl-piperazine core, with the piperazine nitrogen often functionalized with a hydroxyethyl group, and the 2-amino group of the pyrimidine linked to a substituted thiazole-5-carboxamide moiety. This intricate arrangement allows the molecule to bind effectively to the ATP-binding site of the target kinases.
Signaling Pathway Implication
The following diagram illustrates the inhibitory action of a kinase inhibitor derived from the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core on a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Safety and Handling
Given that the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is a reactive intermediate, appropriate safety precautions are necessary during its synthesis and handling. Derivatives of this scaffold have shown potential for skin and eye irritation[3][4]. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific derivatives, a comprehensive review of the corresponding Safety Data Sheet (SDS) is mandatory.
Conclusion
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core represents a valuable and versatile scaffold in the field of medicinal chemistry. While it may not be a widely available commercial product with a dedicated CAS number, its importance as a synthetic intermediate in the development of potent kinase inhibitors is undeniable. A thorough understanding of its synthesis, reactivity, and role in the structure-activity relationship of these inhibitors is essential for researchers and scientists working at the forefront of drug discovery. This guide serves as a foundational resource to aid in the rational design and synthesis of novel therapeutics based on this privileged chemical structure.
References
-
PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Available from: [Link]
Sources
- 1. CAS 5294-61-1: 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]… [cymitquimica.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
Spectral Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a molecule possessing the privileged pyrimidine scaffold, represents a class of compounds with significant potential in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including anticancer and antiviral agents[1]. The incorporation of a piperazine moiety often imparts favorable pharmacokinetic properties. This guide provides an in-depth technical overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data that are critical for the structural confirmation of this compound.
Molecular Structure and Spectroscopic Overview
The structural features of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine dictate its characteristic spectral fingerprint. The molecule is comprised of a substituted pyrimidine ring, a piperazine ring, a methyl group, and a primary amine. Each of these functional groups gives rise to distinct signals in both MS and NMR spectra, allowing for a comprehensive structural assignment.
Figure 1: Chemical structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
For 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (C₉H₁₅N₅), high-resolution mass spectrometry operating in a positive ionization mode, such as electrospray ionization (ESI+), would be the method of choice. This technique is expected to yield the protonated molecular ion, [M+H]⁺.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₅N₅ |
| Molecular Weight | 193.25 g/mol [2] |
| Exact Mass | 193.1327 u |
| Predicted [M+H]⁺ | 194.1400 u |
Fragmentation Pattern
The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides valuable structural information. The piperazine and pyrimidine rings are known to undergo characteristic cleavages[3][4][5].
A primary fragmentation pathway for piperazine-containing compounds involves the cleavage of the C-N bonds within the piperazine ring[4]. For the title compound, a characteristic fragmentation would be the loss of the piperazine moiety or parts of it.
Figure 2: A predicted key fragmentation pathway for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | 5.8 - 6.2 | Singlet | 1H |
| NH₂ (amine) | 4.5 - 5.5 | Broad Singlet | 2H |
| Piperazine-H (α to pyrimidine) | 3.5 - 3.8 | Triplet | 4H |
| Piperazine-H (β to pyrimidine) | 2.8 - 3.1 | Triplet | 4H |
| NH (piperazine) | 1.5 - 2.5 | Broad Singlet | 1H |
| CH₃ (methyl) | 2.2 - 2.5 | Singlet | 3H |
The pyrimidine proton is expected to appear as a singlet in the aromatic region. The protons of the piperazine ring will likely appear as two triplets, corresponding to the protons alpha and beta to the pyrimidine ring. The amine and piperazine NH protons will appear as broad singlets that are exchangeable with D₂O. The methyl group will be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (pyrimidine) | 160 - 165 |
| C-NH₂ (pyrimidine) | 155 - 160 |
| C-piperazine (pyrimidine) | 150 - 155 |
| C-CH₃ (pyrimidine) | 165 - 170 |
| CH (pyrimidine) | 90 - 95 |
| Piperazine-C (α to pyrimidine) | 45 - 50 |
| Piperazine-C (β to pyrimidine) | 40 - 45 |
| CH₃ (methyl) | 20 - 25 |
The carbon atoms of the pyrimidine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing effects of the nitrogen atoms. The piperazine carbons will be in the aliphatic region, and the methyl carbon will be the most upfield signal.
Experimental Protocols
The following are model protocols for acquiring the spectral data.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Set the ionization mode to positive (ESI+).
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in the mass range of m/z 50-500.
-
For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Interpretation and Structural Confirmation Workflow
The combined analysis of MS and NMR data provides a robust method for structural confirmation.
Figure 3: Workflow for the structural elucidation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Bercea, V., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
- Danagulyan, G. G., Mkrtchyan, A. D., & Panosyan, H. (2005). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Chemistry of Heterocyclic Compounds, 41(4), 488-493.
- Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Pharmaceutical and Biomedical Analysis.
- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 461-469.
- Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038.
- Pai, G., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(5), 2842-2848.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Sharma, P., & Kumar, R. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(3), 515-519.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Yathirajan, H. S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197.
-
PubChem. (n.d.). 4-Methyl-6-piperazin-1-ylpyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyrimidin-2-Amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. Retrieved from [Link]
- Wang, L., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 265, 116088.
-
PubChem. (n.d.). 4-Methyl-6-piperazin-1-ylpyrimidin-5-amine. Retrieved from [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-6-piperazin-1-ylpyrimidin-5-amine | C9H15N5 | CID 163648799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to Determining the Organic Solvent Solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides a comprehensive framework for characterizing the solubility of the novel compound, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, in organic solvents.
The core objective is to equip the reader with the scientific rationale and practical methodologies required to systematically evaluate the solubility of this, or any, NCE in a range of relevant organic solvents.
Section 1: Physicochemical Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on experimental solubility studies, it is crucial to predict key physicochemical parameters that will govern its behavior.
Predicted Physicochemical Properties
Given the absence of experimental data, we turn to established in-silico tools to generate reliable predictions for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. Various software suites such as ACD/Percepta[1][2], ChemAxon, and online platforms like the Virtual Computational Chemistry Laboratory (VCCLAB)[3][4] can be employed for these predictions.
| Property | Predicted Value | Significance in Solubility |
| Molecular Weight | 194.25 g/mol | Lower molecular weight generally correlates with higher solubility. |
| pKa | Basic pKa1: ~7.5-8.5 (piperazine N), Basic pKa2: ~3.5-4.5 (pyrimidine N), Acidic pKa: >14 (amine) | The ionization state of the molecule is pH-dependent. In its neutral form, it is expected to be more soluble in organic solvents. The basic nitrogens can be protonated in acidic conditions, which would drastically decrease organic solvent solubility and increase aqueous solubility.[5] |
| logP | ~1.0 - 2.0 | This positive value suggests a moderate lipophilicity, indicating a preference for organic solvents over water.[6][7] It is a key parameter in Lipinski's Rule of 5 for oral bioavailability.[6][8] |
| Melting Point (MPt) | ~150 - 200 °C | A higher melting point suggests stronger crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur.[9] A higher melting point can indicate lower solubility.[10][11][12][13][14] |
Note: These are estimated values and should be experimentally verified.
Structural Analysis
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine possesses several key structural features that will influence its solubility:
-
Hydrogen Bond Donors : The primary amine (-NH2) and the secondary amine in the piperazine ring can act as hydrogen bond donors.
-
Hydrogen Bond Acceptors : The pyrimidine and piperazine nitrogens are potential hydrogen bond acceptors.
-
Polar Surface Area (PSA) : The presence of multiple nitrogen atoms contributes to a significant polar surface area, which will enhance interactions with polar solvents.
-
Non-polar Regions : The methyl group and the hydrocarbon backbone of the piperazine ring provide non-polar character.
This amphiphilic nature suggests that the compound's solubility will be highly dependent on the specific characteristics of the organic solvent.
Section 2: The Theoretical Framework of Solubility
Solubility is a thermodynamic equilibrium between the solid state of a solute and the solute dissolved in a solvent. The process of dissolution can be conceptually broken down into two main energy-consuming and releasing steps.
Overcoming Solute-Solute Interactions
For a solid to dissolve, the energy of its crystal lattice must be overcome. This is related to the melting point of the compound; a higher melting point generally indicates a more stable crystal lattice and thus, lower solubility.[10][11][12][13][14] The predicted relatively high melting point for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine suggests that a significant amount of energy will be required to break apart its crystal structure.
Establishing Solute-Solvent Interactions
Once the solute molecules are separated, they are solvated by the solvent molecules. The strength of these new solute-solvent interactions determines the extent of dissolution. The principle of "like dissolves like" is a useful heuristic here.[15][16]
-
Polar Solvents : Solvents like ethanol, methanol, and DMSO will interact favorably with the polar regions of the molecule, particularly through hydrogen bonding with the amine and nitrogen atoms.
-
Non-polar Solvents : Solvents such as hexane and toluene will have weaker interactions, primarily with the non-polar parts of the molecule.
-
Aprotic vs. Protic Solvents : Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, while polar protic solvents (e.g., alcohols) can be both donors and acceptors. The ability of the solvent to participate in hydrogen bonding will be a key factor.
The interplay between the energy required to break the crystal lattice and the energy gained from solvation dictates the overall solubility.
Section 3: A Rational Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new compound. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.
Proposed Solvent Panel
The following table outlines a recommended panel of organic solvents for testing the solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, categorized by their properties.
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with both donor and acceptor sites on the target molecule. Expected to show good solubility. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate | Can accept hydrogen bonds and have significant dipole moments. DMSO and DMF are powerful, often universal, organic solvents. |
| Non-polar | Hexane, Toluene, Dichloromethane (DCM) | To assess the contribution of the non-polar regions of the molecule to solubility. Lower solubility is generally expected. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Solvents with moderate polarity and hydrogen bond accepting capabilities. |
This selection provides a comprehensive overview of how 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine interacts with different solvent environments.[17][18]
Section 4: Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[19][20][21][22][23] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Shake-Flask Method: A Detailed Protocol
Objective : To determine the equilibrium solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in a selected panel of organic solvents at a controlled temperature.
Materials :
-
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol :
-
Preparation : Add an excess amount of solid 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine to a series of vials. The excess should be visually apparent.
-
Solvent Addition : Add a known volume of the selected organic solvent to each vial.
-
Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation : Calculate the solubility in mg/mL or mol/L based on the concentration and dilution factor.
Self-Validation :
-
The continued presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.
-
Analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the concentration should be consistent.
High-Throughput Solubility Assays
For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can provide rapid, albeit sometimes less precise, solubility data. These methods are often kinetic rather than thermodynamic.[24][25][26]
Principle : A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to the test solvent. The point at which precipitation occurs is detected, often by light scattering (nephelometry) or UV absorbance.[27][28]
Workflow :
-
Prepare a high-concentration stock solution of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in DMSO.
-
In a 96-well plate, serially dilute the stock solution with the target organic solvents.
-
Incubate the plate for a set period.
-
Measure the turbidity or absorbance in each well using a plate reader.
-
The solubility is determined as the highest concentration at which no precipitation is observed.
Section 5: Computational Solubility Prediction
In parallel with experimental work, computational models can provide rapid solubility estimates and offer insights into the underlying molecular interactions.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[29][30][31] These models are trained on large datasets and can predict the solubility of new compounds.
Thermodynamic Models
More rigorous methods, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS), use quantum chemical calculations to predict solubility from first principles. These models calculate the chemical potential of the solute in the solvent and can provide a more detailed understanding of the solvation process.
Workflow for Computational Prediction :
-
Generate the 3D structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
-
Calculate relevant molecular descriptors (e.g., molecular weight, logP, polar surface area).
-
Utilize a trained QSPR model or a thermodynamic model to predict the solubility in the desired organic solvents.
-
Compare the predicted values with experimental results to validate the computational model.
Section 6: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Example Solubility Data Table
| Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| DMSO | 46.7 | [Experimental Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] |
| Dichloromethane | 9.08 | [Experimental Value] |
| Toluene | 2.38 | [Experimental Value] |
| Hexane | 1.88 | [Experimental Value] |
Interpreting the Results
The solubility data should be analyzed in the context of the solvent properties and the predicted physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
-
Correlation with Polarity : Plot solubility against the dielectric constant of the solvents to observe trends related to solvent polarity.
-
Impact of Hydrogen Bonding : Compare solubility in protic vs. aprotic solvents to understand the role of hydrogen bonding.
-
Validation of Predictions : Compare the experimental data with the initial qualitative predictions based on the "like dissolves like" principle and the in-silico solubility predictions.
Section 7: Visualizations
Logical Relationship of Factors Influencing Solubility
Caption: Shake-flask method workflow for solubility determination.
References
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
He, Z., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. Retrieved from [Link]
-
Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Predicting melting points of substances based on their molecular/atomic structure. Retrieved from [Link]
-
Kujawski, J., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]
-
Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Doyle, A. B., & Green, W. H. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications. Retrieved from [Link]
-
Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]
-
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Finizio, A., et al. (2003). Predicting logP of pesticides using different software. Chemosphere. Retrieved from [Link]
-
Chemed Purdue. (n.d.). Lattice Energy. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]
-
ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]
-
PIPER. (n.d.). How is the melting point of a molecular compound affected by its structure?. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Organic Chemistry: How to…. (2022). Predicting boiling and melting points. Retrieved from [Link]
-
Semantic Scholar. (2009). pKa and solubility of drugs in water, ethanol, and 1-octanol. Retrieved from [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
Biotage. (2023). What is the Role of LogP in Sample Prep Methods?. Retrieved from [Link]
-
J. Willard Marriott Digital Library. (2009). Rapid throughput solubility screening assay development and its applications in preformulation. Retrieved from [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from [Link]
-
National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
R Discovery. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
National Institutes of Health. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
-
ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. How is the melting point of a molecular compound affected by its structure? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 10. quora.com [quora.com]
- 11. Lattice Energy [chemed.chem.purdue.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 18. hydrometaltech.com [hydrometaltech.com]
- 19. enamine.net [enamine.net]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. scielo.br [scielo.br]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. solvescientific.com.au [solvescientific.com.au]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. collections.lib.utah.edu [collections.lib.utah.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. d-nb.info [d-nb.info]
- 30. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 31. echemi.com [echemi.com]
The Diverse Biological Potential of Pyrimidinamine Derivatives: A Technical Guide for Drug Discovery
The pyrimidine nucleus, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biological significance and versatile chemical nature have made pyrimidine derivatives, particularly pyrimidinamines, a focal point in the quest for novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the vast biological activities exhibited by this class of compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory potential. The narrative is grounded in mechanistic insights, supported by quantitative data, and supplemented with actionable experimental protocols to empower further research and development.
Part 1: The Anticancer Promise of Pyrimidinamine Scaffolds
Pyrimidinamine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[1] Their multifaceted mechanisms of action, primarily centered on the inhibition of key cellular processes involved in cancer progression, underscore their therapeutic potential.
Mechanisms of Anticancer Activity
The anticancer effects of pyrimidinamine derivatives are not monolithic; they arise from the modulation of various biological targets. A significant body of research points to the inhibition of protein kinases as a primary mechanism.[1] These enzymes play crucial roles in cell signaling pathways that govern proliferation, survival, and angiogenesis. By targeting kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), pyrimidinamine derivatives can effectively halt tumor growth and progression.[3][4]
Beyond kinase inhibition, some derivatives interfere with DNA synthesis and integrity. For instance, they can act as antimetabolites, mimicking natural purines and pyrimidines, thereby disrupting the synthesis of nucleic acids.[5] Others have been shown to bind to enzymes like topoisomerase IIα, which is critical for DNA replication and repair, leading to cell cycle arrest and apoptosis.[6] Certain pyrimidine-sulfonamide hybrids have been found to induce apoptosis by activating the Hippo signaling pathway and arresting the cell cycle in the G2/M phase.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrimidinamine derivatives is intricately linked to their structural features. The nature and position of substituents on the pyrimidine ring significantly influence their biological activity. For example, in a series of 4,6-diaryl-2-pyrimidinamine derivatives, specific substitutions were found to be crucial for dual antagonism of the estrogen receptor (ER) and inhibition of VEGFR-2, demonstrating significant anti-proliferative effects on breast cancer cells.[3]
Furthermore, the addition of side chains, such as [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino groups, has been shown to enhance the anticancer activity of these compounds.[6] The presence of electron-withdrawing groups on phenyl rings attached to the pyrimidine core can also play a vital role in enhancing cytotoxic effects. The exploration of these SAR trends is crucial for the rational design of more potent and selective anticancer agents.
Quantitative Assessment of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrimidinamine derivatives against various cancer cell lines, as reported in the literature.
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| 4,6-diaryl-2-pyrimidinamines | ER antagonist, VEGFR-2 inhibitor | MCF-7, HUVEC, Ishikawa | Not specified, but significant inhibition observed | [3] |
| Pyrimidine-sulfonamide hybrids | Hippo signaling pathway activation | MGC-803, HCT-116, PC-3, MCF-7 | 0.36–1.81 µM | [4] |
| Aniline tethered pyrimidine–sulfonamide hybrid | Fam20C inhibitor | MDA-MB-468, MDA-MB-231, MCF-7 | 5.98–10.34 μM | [4] |
| 2,4,5-substituted pyrimidines | DHFR inhibition | BEL-74502 | < 0.10 µM | [7] |
| Tetralin-6-yl pyrimidines | Not specified | Hep G2 (liver), Breast cancer | 5.50–8.66 µg/ml | [7] |
| Pyrimidine derivatives with hydrazone group | Topoisomerase IIα binding | A549, CCRF-CEM | >70% apoptosis at 5-10 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinamine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Part 2: Antimicrobial Potential of Pyrimidinamine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyrimidinamine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of novel anti-infective drugs.[8][9]
Spectrum of Antimicrobial Activity
Studies have shown that pyrimidinamine derivatives exhibit broad-spectrum antimicrobial activity. They are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.[8][10] Furthermore, antifungal activity against species like Candida albicans and Aspergillus niger has also been reported.[8][10]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of pyrimidinamine derivatives is highly dependent on the nature of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups, such as nitro (-NO2) and bromo (-Br) groups, on the phenyl rings attached to the pyrimidine core has been shown to enhance antimicrobial activity.[8][11] For instance, a nitro group on the benzylidene portion of acetophenone was found to be important for enhanced activity against both bacteria and fungi.[8] The specific positioning of these substituents also plays a crucial role in determining the potency and spectrum of activity.
Quantitative Assessment of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidinamine derivatives against various microbial strains.
| Compound/Substituent | Bacterial Strain | Fungal Strain | Reported MIC (µM/ml) | Reference |
| Compound 12 (with -Br) | S. aureus | C. albicans | 0.87 (Sa), 1.73 (Ca) | [8] |
| Compound 5 | B. subtilis | - | 0.96 | [8] |
| Compound 10 (with 5-bromo-2-hydroxybenzaldehyde) | S. enterica, P. aeruginosa | - | 1.55 (Se), 0.77 (Pa) | [8] |
| Compound 2 | E. coli | - | 0.91 | [8] |
| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli | C. albicans, A. flavus | Exhibited excellent activity | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized microbial inoculum, and the plates are incubated under suitable conditions. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the pyrimidinamine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determine MBC/MFC (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.[11]
Part 3: Pyrimidinamines as Potent Kinase Inhibitors
The role of protein kinases in cellular signaling has made them one of the most important classes of drug targets in modern oncology. Pyrimidinamine derivatives, particularly those with fused ring systems like pyrrolo[2,3-d]pyrimidines, have been extensively explored as kinase inhibitors.[12][13] Their structural similarity to the adenine core of ATP allows them to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.[12][13]
Targeting Key Kinases in Cancer
A wide range of kinases implicated in cancer have been successfully targeted by pyrimidinamine derivatives. These include:
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis.[14]
-
Anaplastic Lymphoma Kinase (ALK): Fused pyrimidine derivatives have shown potent inhibitory activity against ALK, a receptor tyrosine kinase often dysregulated in various cancers.
-
Calcium/calmodulin-dependent protein kinase IV (CAMKIV): Inhibition of this kinase by pyrimidine derivatives has shown promise in cancer therapy.[15]
-
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1): Pyrimidine derivatives have been identified as inhibitors of Pin1, an enzyme overexpressed in many cancers.[16]
Visualizing Kinase Inhibition and Screening Workflow
The following diagrams illustrate a generic kinase signaling pathway targeted by pyrimidinamine inhibitors and a typical workflow for screening these compounds.
Caption: Generic Kinase Signaling Pathway Inhibition.
Caption: Workflow for Anticancer Drug Screening.
Conclusion
Pyrimidinamine derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy, are well-documented. The continued exploration of their structure-activity relationships, coupled with rational drug design and robust biological evaluation, holds the key to unlocking the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational understanding and practical methodologies to aid researchers in this exciting and impactful field of drug discovery.
References
- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. (n.d.).
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).
- Biological Activity of Pyrimidine Derivativies: A Review - ResearchGate. (2025, August 9).
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16).
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025, August 7).
- Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018, May 1).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26).
- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed. (n.d.).
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2025, March 18).
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
- Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADMET Profiling of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as an indispensable tool. This technical guide provides a comprehensive, in-depth analysis of the predicted ADMET properties of the novel small molecule, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. By leveraging a suite of validated computational models, we will dissect the molecule's physicochemical characteristics, pharmacokinetic profile, and potential toxicological liabilities. This guide is structured to not only present the predictive data but to also offer a field-proven perspective on the interpretation of these results, thereby empowering researchers to make more informed decisions in the lead optimization process. All protocols for the predictions are detailed to ensure transparency and reproducibility, adhering to the highest standards of scientific integrity.
Introduction: The Strategic Imperative of Early ADMET Assessment
The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity represents a significant financial and temporal burden on the pharmaceutical industry. The proactive identification and mitigation of these liabilities during the discovery and lead optimization phases are, therefore, of paramount importance.[1][2] In silico ADMET prediction has emerged as a rapid and cost-effective strategy to triage compound libraries, prioritize promising candidates, and guide the chemical modification of lead structures to enhance their drug-like properties.[1][2]
This guide focuses on the comprehensive in silico ADMET characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a compound of interest due to its structural motifs that are prevalent in medicinally active compounds. Our analysis will be conducted through a multi-tool approach, cross-validating predictions from several well-regarded platforms to provide a more robust and reliable assessment.
The Subject of Our Investigation: 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
The initial step in any in silico analysis is the accurate representation of the molecule. For our purposes, we will utilize the Simplified Molecular Input Line Entry System (SMILES) notation, a widely accepted standard in cheminformatics.
SMILES: Cc1cc(N)nc(n1)N1CCNCC1
The 2D structure of the molecule is depicted below:
The Computational Workflow: A Multi-faceted Approach to Prediction
To ensure a comprehensive and validated prediction, we will employ a consensus-based approach, integrating data from three widely used and freely accessible web-based platforms: SwissADME, pkCSM, and ADMETlab 2.0. This strategy mitigates the inherent biases of any single algorithm and provides a more holistic view of the compound's potential ADMET profile.
Caption: A schematic of the in silico ADMET prediction workflow.
Experimental Protocols: Step-by-Step Prediction
-
Navigate to the SwissADME web server ([Link]).
-
In the "Enter a list of SMILES" text box, paste the SMILES string for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: Cc1cc(N)nc(n1)N1CCNCC1.
-
Click the "Run" button to initiate the calculations.
-
The results are displayed on a new page, which should be saved for analysis.
-
Access the pkCSM web server ([Link]).
-
In the "Provide a SMILES string" text box, enter the SMILES string: Cc1cc(N)nc(n1)N1CCNCC1.
-
Select the "ADMET" prediction mode.
-
Click the "Submit" button to start the prediction.
-
The results will be displayed in a tabular format.
-
Go to the ADMETlab 2.0 web server ([Link]).
-
Select the "ADMET Evaluation" service.
-
Paste the SMILES string Cc1cc(N)nc(n1)N1CCNCC1 into the input box.
-
Click the "Calculate" button.
-
The comprehensive prediction results will be presented on the subsequent page.
Physicochemical Properties and Drug-Likeness: The Foundation of a Good Drug Candidate
The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic behavior is built. These properties govern its solubility, permeability, and interactions with biological macromolecules.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
| Parameter | SwissADME | pkCSM | ADMETlab 2.0 | Interpretation and Significance |
| Molecular Weight ( g/mol ) | 206.28 | 206.28 | 206.28 | Below the 500 Da threshold of Lipinski's Rule of Five, suggesting good potential for oral absorption.[3] |
| LogP (Octanol/Water Partition Coefficient) | 0.85 (iLOGP) | 0.93 | 1.12 | Within the ideal range for oral drugs (<5), indicating a favorable balance between lipophilicity and hydrophilicity for membrane permeation and solubility.[3] |
| Hydrogen Bond Donors | 2 | 2 | 2 | Well within the limit of 5, suggesting good membrane permeability.[3] |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | Within the limit of 10, further supporting good permeability.[3] |
| Topological Polar Surface Area (TPSA) (Ų) | 81.54 | 81.54 | 81.54 | Below the 140 Ų threshold often associated with good oral bioavailability. |
| Water Solubility (logS) | -2.14 | -1.89 | -2.31 | Predicted to be soluble, a crucial factor for absorption and formulation. |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | Fully compliant, indicating a high probability of being an orally active drug.[3] |
Expert Insights: The physicochemical profile of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is highly favorable for a potential oral drug candidate. Its full compliance with Lipinski's Rule of Five is a strong positive indicator at this early stage of assessment.[3] The predicted solubility and balanced lipophilicity suggest that the molecule should not present significant challenges in terms of absorption related to these fundamental properties.
Pharmacokinetic Profiling: The Journey of a Drug in the Body
Absorption: Entering the System
Oral bioavailability is a critical determinant of a drug's therapeutic utility. Key parameters influencing absorption include intestinal permeability and the potential for efflux by transporters like P-glycoprotein.
Table 2: Predicted Absorption Properties
| Parameter | SwissADME | pkCSM | ADMETlab 2.0 | Interpretation and Significance |
| Human Intestinal Absorption (%) | High | 93.2% | High | Strong prediction of good absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | N/A | 0.59 | 0.92 | Values suggest moderate to good permeability across the intestinal epithelium. |
| P-glycoprotein Substrate | No | No | No | The compound is not predicted to be a substrate of this major efflux pump, which is favorable for its intestinal absorption and brain penetration. |
| P-glycoprotein Inhibitor | No | No | No | Unlikely to cause drug-drug interactions by inhibiting the efflux of other co-administered drugs that are P-gp substrates. |
Expert Insights: The consistent prediction of high intestinal absorption across all three platforms is very encouraging. The predicted lack of interaction with P-glycoprotein is a significant advantage, as P-gp efflux is a common mechanism of drug resistance and can limit oral bioavailability and central nervous system (CNS) penetration.
Distribution: Reaching the Target
Once absorbed, a drug must distribute to its site of action. Key considerations for distribution include the volume of distribution (Vd), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | pkCSM | ADMETlab 2.0 | Interpretation and Significance |
| Volume of Distribution (VDss) (log L/kg) | 0.61 | 0.55 | Indicates that the drug will distribute into tissues beyond the plasma. A log VDss below -0.15 suggests low distribution, while a value above 0.45 indicates high distribution.[4] |
| Fraction Unbound (%) | 0.23 | 0.31 | A relatively low fraction is predicted to be unbound in plasma, meaning a significant portion will be bound to plasma proteins. This can affect the drug's efficacy and clearance. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.48 | -0.52 | A logBB value greater than 0.3 suggests good BBB penetration, while a value less than -1 indicates poor penetration.[4] These values suggest the compound may have limited access to the CNS. |
| CNS Permeability (logPS) | -1.95 | -2.11 | A logPS greater than -2 is generally considered to indicate sufficient CNS penetration.[4] These predictions are borderline and suggest that while not freely permeable, some CNS exposure may occur. |
Expert Insights: The predicted distribution profile suggests that 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine will likely distribute into tissues. The predicted plasma protein binding is noteworthy and should be considered in the context of the desired therapeutic concentration. The predictions for BBB and CNS permeability are somewhat equivocal, suggesting that if the target is within the CNS, further optimization to enhance brain penetration may be necessary. Conversely, if CNS effects are undesirable, this limited permeability could be advantageous.
Metabolism: Chemical Transformation
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a critical determinant of a drug's half-life and can be a source of drug-drug interactions.
Caption: Interaction of the compound with major drug-metabolizing CYP enzymes.
Table 4: Predicted Metabolic Properties
| Parameter | SwissADME | pkCSM | ADMETlab 2.0 | Interpretation and Significance |
| CYP1A2 Inhibitor | No | No | No | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | No | No | No | Low risk of interactions with important drugs like warfarin. |
| CYP2C19 Inhibitor | No | No | No | Low risk of interactions with drugs like omeprazole. |
| CYP2D6 Inhibitor | No | No | No | Low risk of interactions with many antidepressants and beta-blockers. |
| CYP3A4 Inhibitor | No | No | No | Low risk of interactions with a wide range of commonly prescribed drugs. |
Expert Insights: The consistent prediction across all platforms that 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is not an inhibitor of the five major drug-metabolizing CYP isoforms is a very favorable characteristic. This significantly reduces the risk of metabolism-based drug-drug interactions, a common cause of adverse drug events.[5][6][7]
Excretion: Leaving the Body
The route and rate of excretion are important for determining dosing regimens.
Table 5: Predicted Excretion Properties
| Parameter | pkCSM | Interpretation and Significance |
| Total Clearance (log ml/min/kg) | 0.58 | This value reflects the overall rate of drug elimination from the body. |
| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the Organic Cation Transporter 2, which is involved in the renal secretion of some drugs. |
Expert Insights: The predicted clearance value provides an initial estimate of the drug's elimination rate. The lack of interaction with the OCT2 transporter suggests that renal secretion via this pathway is unlikely to be a major route of elimination.
Toxicological Assessment: Predicting Potential Liabilities
Early identification of potential toxicities is crucial to avoid late-stage failures. In silico models can provide valuable alerts for a range of toxicological endpoints.
Table 6: Predicted Toxicological Properties
| Parameter | pkCSM | ADMETlab 2.0 | Interpretation and Significance |
| AMES Toxicity (Mutagenicity) | Non-mutagen | Non-mutagen | Low risk of being carcinogenic. |
| hERG I Inhibitor (Cardiotoxicity) | No | No | Low risk of causing drug-induced QT prolongation, a serious cardiac side effect.[8][9][10] |
| Hepatotoxicity (Liver Injury) | No | No | Low predicted risk of causing drug-induced liver injury (DILI).[11][12][13] |
| Skin Sensitization | No | No | Low predicted risk of causing an allergic skin reaction.[14][15][16] |
| Minnow Toxicity (log mM) | 1.89 | N/A | Provides an indication of potential environmental toxicity. |
| Oral Rat Acute Toxicity (LD₅₀) (mol/kg) | 2.54 | N/A | An estimate of the dose that would be lethal to 50% of a rat population. |
| Oral Rat Chronic Toxicity (log mg/kg/day) | 1.78 | N/A | An estimate of the dose that could cause toxicity with long-term exposure. |
Expert Insights: The toxicological profile of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine appears to be quite clean based on these in silico predictions. The lack of predicted mutagenicity, hERG inhibition, and hepatotoxicity are all highly desirable features in a drug candidate. These findings significantly de-risk the compound from a safety perspective at this stage.
Conclusion and Future Directions
The comprehensive in silico ADMET analysis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine reveals a promising profile for a potential orally bioavailable drug candidate. The molecule exhibits excellent drug-likeness, with favorable physicochemical properties for absorption. It is predicted to have high intestinal absorption and is not a substrate for the P-glycoprotein efflux pump. Furthermore, it shows a low propensity for inhibiting major CYP450 enzymes, suggesting a low risk of metabolism-based drug-drug interactions. The predicted toxicological profile is also encouraging, with no alerts for mutagenicity, cardiotoxicity, or hepatotoxicity.
While these in silico predictions are a powerful tool for early-stage drug discovery, they are not a substitute for experimental validation. The next logical steps in the development of this compound would be to:
-
Synthesize the compound and confirm its identity and purity.
-
Experimentally determine key physicochemical properties , such as solubility and logP.
-
Conduct in vitro ADME assays , including Caco-2 permeability, plasma protein binding, and CYP450 inhibition assays.
-
Perform preliminary in vitro toxicity assays to confirm the benign safety profile.
This iterative process of in silico prediction followed by experimental validation is a cornerstone of modern drug discovery, enabling a more efficient and data-driven approach to the development of new medicines. The findings presented in this guide provide a strong rationale for advancing 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine to the next stage of preclinical evaluation.
References
-
In silico prediction of blood-brain barrier penetration: considerations to "keep in mind". (n.d.). Retrieved from [Link]
- Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., & Glen, R. C. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. British Journal of Pharmacology, 172(10), 2447–2463.
- van de Waterbeemd, H., & Gifford, E. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today, 8(20), 927–933.
- Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
- Clark, D. E. (2015). In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". Methods in Molecular Biology, 1289, 329–347.
- Wang, S., Li, Y., Wang, J., Zhang, L., & Sun, H. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology, 43(10), 1462–1475.
- Tang, H., Liu, S., Zhang, J., & Li, S. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(19), 11883.
- Tung, C. W., Lin, Y. C., & Wang, C. C. (2021). In silico Prediction of Skin Sensitization: Quo vadis? Frontiers in Pharmacology, 12, 664985.
- Russo, D. P., Boveri, M., & Benfenati, E. (2021). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv.
- Sazonovs, A., Sild, S., & Maran, U. (2022). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Chemical Research in Toxicology, 35(10), 1779–1791.
- Tung, C. W., Lin, Y. C., & Wang, C. C. (2021). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in Pharmacology, 12, 664985.
- Chen, M., & Borlak, J. (2019).
- Lee, H. J., Yoon, S., & No, K. T. (2021). SkinSensPred as a Promising in Silico Tool for Integrated Testing Strategy on Skin Sensitization. International Journal of Molecular Sciences, 22(16), 8847.
- Koutsoukas, A., & Senger, S. (2020). Prediction and mechanistic analysis of drug-induced liver injury (DILI) based on chemical structure.
- Jacobs, M. N., & Covaci, A. (2016). Evaluation of in silico tools to predict the skin sensitization potential of chemicals. Regulatory Toxicology and Pharmacology, 82, 103–111.
- Alberini, G., & Ciancetta, A. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- Alberini, G., & Ciancetta, A. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- de Bruyn Kops, C., Stary-Borchardt, W., & Kirchmair, J. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today: Technologies, 32, 33–45.
- Raunio, H. (2011). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 5, 13.
- Lagunin, A. A., Gloriozova, T. A., & Filimonov, D. A. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Molecules, 26(8), 2207.
- Tung, C. W., Lin, Y. C., & Wang, C. C. (2021). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in Pharmacology, 12, 664985.
- Wang, S., Li, Y., & Sun, H. (2022). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics, 19(3), 886–897.
- Maj, R., & Jarmuła, A. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. International Journal of Molecular Sciences, 25(21), 12899.
- Wang, S., Li, Y., Wang, J., & Sun, H. (2019). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 9(58), 33796–33807.
- Arimoto, R. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Topics in Medicinal Chemistry, 6(15), 1589–1602.
- Chen, L., & Li, Y. (2019). Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model.
-
ResearchGate. (n.d.). Important computed ADMET properties and their recommended ranges for orally active drugs. Retrieved from [Link]
-
ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
- Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. (2014). Drug discovery beyond the rule of 5 - Opportunities and challenges. Chemical Biology & Drug Design, 84(5), 489–497.
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of the ADMET prediction parameters using pkCSM on compounds 1-4. Retrieved from [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
-
ADMETlab 2.0. (n.d.). Retrieved from [Link]
- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCourcey, J. F., & Loscertales, M. (2008). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Journal of Computer-Aided Molecular Design, 22(6-7), 403–409.
-
PubChem. (n.d.). 4-Methyl-6-(1-piperazin-1-ylethyl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of the ADMET test with pKCSM of all compounds. Retrieved from [Link]
- Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Liu, X. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
-
Scite.ai. (n.d.). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved from [Link]
-
Phcogj.com. (n.d.). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Retrieved from [Link]
-
MDPI. (2026, January 21). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204.
-
ResearchGate. (n.d.). ADMET prediction of ligands using PkCSM server. Retrieved from [Link]
- Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Liu, X. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14.
- Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Cao, D. S. (2018). ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database.
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
Sources
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Silico Model for Predicting Drug-Induced Hepatotoxicity [mdpi.com]
- 13. Prediction and mechanistic analysis of drug-induced liver injury (DILI) based on chemical structure. [repository.cam.ac.uk]
- 14. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. In silico Prediction of Skin Sensitization: Quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine for Drug Discovery and Development
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing and qualifying 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 910297-51-7), a key heterocyclic building block in medicinal chemistry. Moving beyond a simple list of vendors, this document outlines a robust, field-proven methodology for supplier evaluation, quality control, and in-house analytical verification. It emphasizes the causality behind experimental choices and establishes self-validating systems to ensure the integrity of starting materials, thereby mitigating risks in downstream research and development workflows.
Introduction: The Strategic Importance of a Core Building Block
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a substituted aminopyrimidine that serves as a crucial intermediate in the synthesis of pharmacologically active agents. Its structure, featuring a pyrimidine core, a piperazine moiety, and an amino group, presents multiple reaction sites for molecular elaboration. This compound is notably recognized as a key precursor and metabolite in the synthesis of certain kinase inhibitors.[1] For instance, it is documented as N-Deshydroxyethyl Dasatinib, a metabolite of the oncology drug Dasatinib.[1]
The quality of this starting material is paramount; impurities, whether from residual starting materials, by-products, or degradation, can have profound consequences on the outcome of subsequent synthetic steps, biological assays, and ultimately, the viability of a drug candidate. This guide provides the necessary strategic and tactical insights for its procurement and validation.
The Supplier Landscape: Navigating from Brokers to Manufacturers
The commercial availability of specialized chemical intermediates like this aminopyrimidine can range from large-scale manufacturers to smaller custom synthesis labs and distributors. A researcher's primary objective is to secure a reliable, long-term supply of material with consistent, well-documented quality.
Supplier Qualification Workflow
A systematic approach to supplier qualification is not bureaucratic overhead; it is a foundational element of reproducible science. The process involves moving from initial identification to full approval based on rigorous documentation review and empirical testing.
Caption: A workflow for qualifying new chemical suppliers.
Commercial Supplier Overview
Identifying suppliers for this specific intermediate requires careful attention to the chemical name, synonyms, and CAS number. The compound is often listed under its role as a Dasatinib-related compound. The following table summarizes representative suppliers found in public databases.
| Supplier | Product Name/Synonym | CAS Number | Notes |
| Sigma-Aldrich (Merck) | N-Deshydroxyethyl Dasatinib | 910297-51-7 | Listed as a pharmaceutical secondary standard or reference material. |
| BLDpharm | N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide | 910297-51-7 | Research chemical supplier, often providing basic specifications.[2] |
| Anax Laboratories | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide | 910297-51-7 | Offers material with purity specifications (e.g., >98%).[3] |
| Pharmaffiliates | N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide | Not Applicable | While not the exact compound, this highlights suppliers specializing in related impurities and standards.[4] |
| Simson Pharma | N-(2,3-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Not Applicable | Focuses on drug impurity standards and custom synthesis, indicating a potential source for related structures. |
Disclaimer: This table is for informational purposes and does not constitute an endorsement. Researchers must conduct their own due diligence.
Quality Control and In-House Verification
The Certificate of Analysis (CoA) provided by a supplier is a claim that must be independently verified. A robust in-house QC protocol provides a self-validating system to ensure material identity and purity before it enters the synthetic workflow.
Incoming Material QC Workflow
Upon receipt of an evaluation sample or a bulk order, a standardized QC process should be initiated. This ensures that the material is suitable for its intended use and establishes a baseline for batch-to-batch consistency.
Caption: A standardized workflow for incoming quality control testing.
Protocol 1: Identity and Purity by LC-MS
Causality: This is the workhorse technique. It confirms the molecular weight (identity) via the mass spectrometer (MS) and provides a quantitative purity value based on the peak area from a concentration-independent detector like a UV-Vis diode array detector (DAD) or an evaporative light scattering detector (ELSD).
Methodology:
-
Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., DMSO, Acetonitrile) to make a 1 mg/mL stock. Further dilute to a working concentration of ~50 µg/mL with 50:50 Acetonitrile:Water.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 254 nm and 280 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated mass [M+H]⁺.
-
-
Analysis: Inject 1-2 µL of the sample. The primary peak should exhibit the correct [M+H]⁺ mass. Purity is calculated as the area of the main peak divided by the total area of all peaks detected at 254 nm.
Protocol 2: Structural Confirmation by ¹H NMR
Causality: While LC-MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific isomeric structure. It provides definitive proof of identity by mapping the proton environment of the molecule. Any significant deviation from the expected spectrum indicates a structural isomer, a major impurity, or the wrong compound entirely.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the chemical shifts, splitting patterns, and integrations to a reference spectrum or theoretical prediction. Look for unexpected peaks, which may indicate impurities.
Safe Handling and Storage
Proper handling and storage are critical for maintaining the compound's integrity and ensuring lab safety.
-
Storage: Based on supplier recommendations and chemical properties, this compound should be stored in a cool, dry, and well-ventilated area.[2] For long-term stability, storage in a freezer at -20°C, sealed in a dry atmosphere, is advisable.[2]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin. Handle in a chemical fume hood.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Sourcing 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine for research and development is a multi-step process that extends far beyond identifying a supplier with the lowest price. By implementing a rigorous supplier qualification workflow, performing independent analytical verification, and adhering to safe handling protocols, researchers can ensure the quality and consistency of this critical starting material. This disciplined approach is a cornerstone of reproducible science and a critical step in mitigating risks within the drug discovery pipeline.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide. [Link]
-
Chem-Impex. 4-Metil-6-(tiofen-2-il)pirimidin-2-amina. [Link]
-
GL Sciences. InertCap 1701 Fast GC Column. [Link]
-
Chemsrc. phenylmethanamine; 2,4,6-trinitrophenol | CAS#:25566-60-3. [Link]
-
Internet Archive. RadCom Magazine 1990 05. [Link]
-
PubChem. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS. [Link]
Sources
- 1. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 910297-51-7|N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 3. anaxlab.com [anaxlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Structural Analogs of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: Synthesis, Biological Evaluation, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4,6-substituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide provides an in-depth technical exploration of the structural analogs of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a core motif found in numerous potent and selective kinase inhibitors. We will dissect the synthetic strategies for modifying this scaffold at three key positions: the C4-methyl group, the C6-piperazine moiety, and the C2-amino group. Furthermore, this guide will detail the critical in vitro and in vivo assays for evaluating the biological activity of these analogs and synthesize the current understanding of their structure-activity relationships (SAR) to inform rational drug design.
Introduction: The Pyrimidine-Piperazine Scaffold in Kinase Inhibition
The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for designing molecules that can interact with the ATP-binding site of protein kinases.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase domain makes it an ideal starting point for inhibitor design.[2] The incorporation of a piperazine moiety at the C6-position often enhances solubility and provides a readily modifiable handle for tuning pharmacokinetic properties and exploring interactions with the solvent-exposed region of the kinase active site.[3] The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core represents a key pharmacophore that has been successfully exploited in the development of inhibitors for a range of kinases implicated in oncology, including Src, Abl, and Aurora kinases.[4][5] Understanding the nuanced effects of structural modifications on this core is paramount for developing next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Synthetic Strategies for Analog Generation
The generation of a diverse library of analogs of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine hinges on the strategic and efficient modification of its core components. A convergent synthetic approach is often employed, starting from a common intermediate, 2-amino-4-chloro-6-methylpyrimidine. This key building block is commercially available from several suppliers.[6][7][8][9][10]
Synthesis of the Core Intermediate: 2-Amino-4-chloro-6-methylpyrimidine
The starting material, 2-amino-4-chloro-6-methylpyrimidine, can be synthesized from readily available precursors. A common method involves the chlorination of 2-amino-6-methyl-4-pyrimidinol using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
To a round-bottom flask, add 2-amino-6-methyl-4-pyrimidinol.
-
Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-amino-4-chloro-6-methylpyrimidine.
Diversification at the C6-Position: The Piperazine Moiety
The C6-chloro substituent is readily displaced by N-substituted piperazines via nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide array of functionalities on the piperazine ring, which can significantly impact solubility, cell permeability, and target engagement.[11]
Experimental Protocol: Palladium-Catalyzed Amination with N-Substituted Piperazines
-
In a reaction vessel, combine 2-amino-4-chloro-6-methylpyrimidine, the desired N-substituted piperazine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a suitable solvent (e.g., dioxane or toluene).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-Methyl-6-(substituted-piperazin-1-yl)pyrimidin-2-amine analog.
Modification of the C4-Methyl Group
Modification of the C4-methyl group is less straightforward and often requires the synthesis of the pyrimidine core from a different starting material. One approach is to utilize a β-ketoester with the desired alkyl or aryl group in the initial cyclization reaction to form the pyrimidine ring.
Conceptual Synthetic Workflow for C4-Modification
Caption: Workflow for C4-methyl group modification.
Functionalization of the C2-Amino Group
The C2-amino group can be functionalized through various reactions, such as acylation, sulfonylation, or reductive amination, to introduce diverse substituents. This position often interacts with the ribose-binding pocket of the kinase, and modifications here can significantly influence potency and selectivity.[12]
Experimental Protocol: Acylation of the C2-Amino Group
-
Dissolve the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine analog in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation of Analogs
A tiered approach to biological evaluation is essential to efficiently identify promising analogs. This typically begins with in vitro biochemical assays, followed by cell-based assays, and finally, in vivo studies for the most promising candidates.
In Vitro Kinase Inhibition Assays
The primary biological activity of this class of compounds is often the inhibition of protein kinases. A variety of assay formats are available to determine the potency (e.g., IC₅₀) of the analogs against a panel of kinases.
3.1.1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to kinases.[13][14][15][16][17]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in kinase buffer.
-
Prepare a 2X mixture of the kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of a fluorescently labeled kinase tracer (an ATP-competitive ligand).
-
-
Assay Procedure:
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor and the tracer acceptor wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assays
Cell-based assays are crucial for determining the effect of the compounds on cancer cell proliferation, viability, and the induction of apoptosis.
3.2.1. MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[18]
Experimental Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Efficacy Studies
The most promising compounds from in vitro and cellular assays are advanced to in vivo studies to evaluate their anti-tumor efficacy and pharmacokinetic properties in animal models.
3.3.1. Orthotopic Glioblastoma Xenograft Model
For brain-penetrant kinase inhibitors, an orthotopic glioblastoma xenograft model provides a clinically relevant system to assess efficacy.[19][20][21][22][23]
Experimental Protocol: Orthotopic Glioblastoma Xenograft Model
-
Cell Implantation:
-
Culture human glioblastoma cells (e.g., U87MG or patient-derived xenograft cells).
-
Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Inject a suspension of the glioblastoma cells into the desired location in the brain (e.g., the striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
-
Drug Administration and Efficacy Evaluation:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth and the overall health of the mice (e.g., body weight).
-
At the end of the study, euthanize the mice and harvest the brains for histological and biomarker analysis.
-
Structure-Activity Relationship (SAR)
The systematic modification of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold has revealed several key SAR trends that can guide the design of more potent and selective kinase inhibitors.
SAR Visualization
Caption: Key SAR points for the core scaffold.
Quantitative SAR Data Summary
| Position of Modification | Type of Modification | Effect on Kinase Inhibition | Reference |
| C4-Position | Small alkyl groups (e.g., methyl, ethyl) | Generally well-tolerated or slightly beneficial for potency. | [4] |
| Bulky aromatic groups | Can lead to a decrease in activity due to steric hindrance. | [4] | |
| C6-Piperazine (N-substitution) | Small polar groups (e.g., hydroxyethyl) | Often improves solubility and maintains potency. | [5] |
| Bulky hydrophobic groups | Can be used to target specific hydrophobic pockets, potentially increasing potency and selectivity. | [24] | |
| C2-Amino Group | Acylation with small groups | Can be tolerated, but may disrupt hinge binding if too bulky. | [12] |
| Aryl or heteroaryl substitution | Can lead to additional interactions and significantly enhance potency. | [25] |
Conclusion
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a highly versatile and druggable core for the development of potent and selective kinase inhibitors. A deep understanding of the synthetic methodologies for its diversification, coupled with a robust biological evaluation cascade and a clear grasp of the structure-activity relationships, is essential for the successful design and development of novel therapeutics based on this privileged motif. This guide has provided a comprehensive technical overview to aid researchers in this endeavor, from the initial synthetic design to preclinical in vivo evaluation.
References
-
Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]
-
Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. (2018). Journal of Visualized Experiments. [Link]
-
Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. (2018). Methods in Molecular Biology. [Link]
-
Orthotopic GBM xenograft models. (2017). Bio-protocol. [Link]
-
Translational Orthotopic Models of Glioblastoma Multiforme. (2023). Journal of Visualized Experiments. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Pharmaceuticals. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Pharmaceuticals. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. [Link]
-
Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts. [Link]
-
Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. (1998). Nucleic Acids Research. [Link]
-
Intramolecular derivatization of 2'-amino-pyrimidine modified RNA with functional groups that is compatible with re-amplification. (1998). Nucleic Acids Research. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature Chemistry. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2012). Journal of Medicinal Chemistry. [Link]
-
Synthetic routes for pyrimidine and its derivatives 78-106. (2023). ResearchGate. [Link]
-
Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-py ridine-2-one. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2018). Tropical Journal of Pharmaceutical Research. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2018). ResearchGate. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. (2015). Journal of Medicinal Chemistry. [Link]
-
Buspirone. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008). National Center for Biotechnology Information. [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. [Link]
-
4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2022). Molecules. [Link]
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-chloro-6-methylpyrimidine 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Innovative Amino-Functionalization of Pyrido[2,3- d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 24. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synthesis and Application of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine for Fragment-Based Library Development
Foreword: The Strategic Value of the Pyrimidine-Piperazine Core
In the landscape of contemporary drug discovery, the principles of fragment-based drug discovery (FBDD) have become increasingly central to the identification of novel lead candidates.[1] The core philosophy of FBDD revolves around the use of low molecular weight fragments that, while exhibiting weak affinity for their biological targets, provide high-quality starting points for optimization into potent, drug-like molecules. The selection of a core fragment is therefore a critical decision, dictating the trajectory of a medicinal chemistry program. This guide focuses on one such high-value fragment: 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine .
This technical guide provides a comprehensive overview of the synthesis, properties, and strategic application of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a cornerstone for the construction of diverse chemical libraries. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the vast chemical space accessible from this versatile scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural motif in their discovery efforts.
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Core: A Privileged Scaffold
The combination of a 2-aminopyrimidine ring and a piperazine moiety creates a scaffold with a rich pharmacophoric profile. The 2-aminopyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region.[2] The piperazine ring, a common feature in numerous FDA-approved drugs, offers several advantages[3][4]:
-
Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.
-
Versatile Vector for Diversification: The secondary amine of the piperazine provides a readily functionalizable handle for the introduction of a wide range of substituents, allowing for the exploration of diverse chemical space.
-
Favorable Pharmacokinetic Profile: The piperazine moiety can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
The methyl group at the 4-position of the pyrimidine ring can also play a role in modulating potency and selectivity by occupying small hydrophobic pockets in the target protein.
Physicochemical Properties of the Core Fragment
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight | 193.26 g/mol | Compliant with the "Rule of Three" (<300 Da)[1][5] |
| cLogP | 0.5 | Indicates good hydrophilicity, crucial for solubility in screening buffers.[1] |
| Hydrogen Bond Donors | 2 (exocyclic amine, piperazine NH) | Within the "Rule of Three" guidelines (≤3)[1][5] |
| Hydrogen Bond Acceptors | 4 (pyrimidine nitrogens, piperazine N) | Slightly above the "Rule of Three" (≤3), but acceptable for a highly functionalizable fragment.[1][5] |
| Polar Surface Area | 79.5 Ų | Contributes to good solubility and potential for membrane permeability. |
Synthesis of the Core Fragment: A Reliable and Scalable Approach
The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable chloro-pyrimidine precursor and piperazine.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of the core fragment.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
Synthesis of 2-Amino-4,6-dimethylpyrimidine: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add guanidine hydrochloride followed by acetylacetone. Reflux the mixture for 6-8 hours. After cooling, the precipitated product is filtered, washed with water, and dried to yield 2-amino-4,6-dimethylpyrimidine.
-
Chlorination: Dissolve 2-amino-4,6-dimethylpyrimidine in acetonitrile. Add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2-amino-4-chloro-6-methylpyrimidine.
Step 2: Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
-
Method A (with protecting group):
-
To a solution of 2-amino-4-chloro-6-methylpyrimidine in n-butanol, add tert-butyl piperazine-1-carboxylate and N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carboxylate.
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a suitable base and purified if necessary to yield the final product.
-
-
Method B (Direct Amination):
-
In a sealed vessel, combine 2-amino-4-chloro-6-methylpyrimidine with a large excess of piperazine in a suitable solvent such as ethanol or dioxane.
-
Heat the mixture to 100-150 °C for 12-24 hours.
-
After cooling, evaporate the solvent and excess piperazine.
-
The residue can be purified by column chromatography or crystallization to yield the desired product.
-
Rationale for Experimental Choices:
-
Solvent: Higher boiling point solvents like n-butanol or dioxane are often used for SNAr reactions to drive the reaction to completion.
-
Base: A non-nucleophilic organic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.
-
Protecting Group: The use of a Boc-protected piperazine (Method A) allows for milder reaction conditions and can simplify purification. The Boc group is easily removed under acidic conditions.
-
Excess Reagent: Using a large excess of piperazine in the direct amination method (Method B) can drive the reaction forward and minimize the formation of bis-pyrimidine byproducts.
Library Synthesis: Exploring Chemical Space
The true power of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core lies in its potential for diversification. The secondary amine of the piperazine and the exocyclic 2-amino group provide two orthogonal points for chemical elaboration.
Diversification Strategies
Caption: Key diversification reactions for library synthesis.
Protocol 1: N-Acylation of the Piperazine Moiety
-
Dissolve the core fragment in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a base such as triethylamine or DIPEA.
-
Cool the mixture to 0 °C.
-
Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent like HATU) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or crystallization.
Protocol 2: N-Sulfonylation of the Piperazine Moiety
-
Dissolve the core fragment in a solvent such as pyridine or dichloromethane.
-
Add the desired sulfonyl chloride at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the product as described for N-acylation.
Protocol 3: Reductive Amination of the Piperazine Moiety
-
Dissolve the core fragment and the desired aldehyde or ketone in a solvent like dichloroethane or methanol.
-
Add a mild reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature for 4-24 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
Applications in Drug Discovery: Targeting Kinases and Beyond
The pyrimidine-piperazine scaffold is a well-represented motif in kinase inhibitor design.[3][9][10] The 2-aminopyrimidine core effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of many kinases. The piperazine moiety can be elaborated to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
Potential Kinase Targets:
-
p21-activated kinases (PAKs): Inhibitors with a bis-anilino pyrimidine scaffold have shown high selectivity for PAK1.[9]
-
Bruton's tyrosine kinase (BTK): The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of pyrimidine, is the core of the approved BTK inhibitor ibrutinib.[3]
-
RET proto-oncogene: Pyrazolopyrimidines have demonstrated nanomolar potency against RET kinase.[3]
Beyond kinases, this scaffold has shown promise in targeting other protein families. For instance, piperazine-linked pyrimidines have been developed as inhibitors of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival.[11]
Conclusion: A Versatile Fragment for Future Discovery
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core represents a highly valuable starting point for fragment-based drug discovery. Its favorable physicochemical properties, straightforward and scalable synthesis, and multiple points for diversification make it an ideal scaffold for the construction of large and diverse chemical libraries. The proven track record of the pyrimidine-piperazine motif in targeting kinases and other important drug targets further underscores its potential. By employing the synthetic strategies and protocols outlined in this guide, researchers can effectively leverage this privileged fragment to accelerate their drug discovery programs and uncover novel therapeutics.
References
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL not available)
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (URL not available)
-
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]
-
Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. National Center for Biotechnology Information. [Link]
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. National Center for Biotechnology Information. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [Link]
- Process for preparing dasatinib monohydrate.
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. [Link]
-
Diversity-oriented synthesis pathways for preparation of pyrimidine-embedded polyheterocycles. ResearchGate. [Link]
-
2-Aminopyrimidine substructure. ResearchGate. [Link]
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (URL not available)
-
6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]
-
Fragment library design. Stanford Medicine. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. National Center for Biotechnology Information. [Link]
-
Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Malaria World. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Center for Biotechnology Information. [Link]
- Process for the preparation of dasatinib.
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. ResearchGate. [Link]
-
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-1,1,2,2-d4)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Pharmaffiliates. [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- 910297-53-9|2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino). (URL not available)
Sources
- 1. 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 7. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 8. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: A Scaffold for Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The intersection of the pyrimidine ring and the piperazine moiety has yielded a plethora of clinically significant kinase inhibitors.[1][2][3] The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Kinases, a large family of enzymes that regulate a vast number of cellular processes, are prominent targets for this scaffold.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making the development of novel and selective kinase inhibitors a cornerstone of modern drug discovery.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine. We will delve into the strategic rationale behind derivatization, provide detailed, field-proven protocols for key chemical transformations, and outline methods for the biological evaluation of the synthesized compounds as kinase inhibitors. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
The Strategic Importance of Derivatization
The core scaffold, 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine, presents several key features for kinase inhibition. The 2-aminopyrimidine portion often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine ring serves as a versatile linker, projecting substituents into the solvent-exposed region or toward other pockets within the kinase domain, thereby influencing potency and selectivity.[5]
Derivatization of the distal nitrogen of the piperazine ring (N4) is a primary strategy to modulate the structure-activity relationship (SAR) of this scaffold.[6][7] By introducing a variety of substituents, researchers can:
-
Enhance Potency: Optimize interactions with the target kinase.
-
Improve Selectivity: Reduce off-target effects by exploiting subtle differences in the ATP-binding sites of various kinases.[8][9]
-
Modulate Physicochemical Properties: Improve solubility, permeability, and metabolic stability, which are critical for drug-likeness.[1]
-
Explore Different Binding Modes: Access alternative conformations of the kinase, such as the "DFG-out" inactive state targeted by Type II inhibitors.[10][11][12]
The following sections will detail robust protocols for achieving these derivatizations.
Synthetic Derivatization Strategies and Protocols
The secondary amine of the piperazine moiety in the starting material is a nucleophilic handle that can be readily functionalized through several classical and modern organic reactions. Below are detailed protocols for three common and highly effective derivatization strategies: N-acylation, N-alkylation (via reductive amination), and N-arylation.
Protocol 1: N-Acylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, and provides a rigid linker to a variety of substituents.
Causality of Experimental Choices:
-
Reagents: Acid chlorides or activated carboxylic acids (using coupling agents like HATU or EDC) are used to form the amide bond. The choice of base is critical to neutralize the HCl byproduct (from acid chlorides) or to facilitate the coupling reaction without causing unwanted side reactions. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acid chloride and to ensure good solubility of the reactants.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated product.
Data Presentation:
| Entry | Acid Chloride | Yield (%) |
| 1 | Benzoyl chloride | 85 |
| 2 | 4-Fluorobenzoyl chloride | 88 |
| 3 | Cyclopropanecarbonyl chloride | 79 |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing alkyl groups to the piperazine nitrogen.[13][14][15] This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.[14]
Causality of Experimental Choices:
-
Reagents: A carbonyl compound (aldehyde or ketone) reacts with the secondary amine to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the iminium ion in situ without reducing the starting carbonyl compound.[14] A small amount of acetic acid can catalyze the iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with both the iminium ion formation and the reduction step.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated derivative.
Data Presentation:
| Entry | Carbonyl Compound | Yield (%) |
| 1 | Benzaldehyde | 82 |
| 2 | 4-Pyridinecarboxaldehyde | 75 |
| 3 | Acetone | 68 |
Protocol 3: N-Arylation using Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of various aryl and heteroaryl moieties.[13][16]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) are essential for the catalytic cycle. The choice of ligand is crucial for the efficiency of the reaction and can depend on the specific aryl halide used.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine nitrogen and facilitate the reductive elimination step.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to accommodate the often-elevated temperatures required for this reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.
Data Presentation:
| Entry | Aryl Halide | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Xantphos | 78 |
| 2 | 2-Chloropyridine | DavePhos | 65 |
| 3 | 1-Bromo-3-methoxybenzene | BINAP | 72 |
Visualization of Synthetic Workflows
Caption: Synthetic routes for the derivatization of the core scaffold.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are fundamental for determining the potency and selectivity of these compounds.[17][18]
Principle of the Assay: A common method is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the target kinase.[17][19] The inhibitory effect of a compound is determined by measuring the reduction in kinase activity at various concentrations of the inhibitor.
Protocol 4: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay that quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Causality of Experimental Choices:
-
Assay Components: The assay requires the target kinase, a suitable substrate (often a specific peptide), and ATP. The concentrations of these components are optimized to be in the linear range of the assay.
-
Detection Reagent: A luciferase/luciferin-based reagent is used to detect the remaining ATP. The light output is directly proportional to the ATP concentration.
-
Controls: A "no inhibitor" control represents 100% kinase activity, while a "no kinase" control represents 0% activity. A known potent inhibitor (e.g., staurosporine) can be used as a positive control.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the target kinase, and the substrate peptide.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells for "no inhibitor" and "no kinase" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion: A Pathway to Novel Therapeutics
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a fertile ground for the discovery of novel kinase inhibitors. The synthetic protocols detailed in this application note provide a robust framework for creating diverse chemical libraries. By systematically exploring the chemical space around this privileged core and evaluating the resulting compounds in well-designed biological assays, researchers can uncover potent and selective kinase inhibitors with the potential to become next-generation therapeutics. The interplay between synthetic chemistry and biological evaluation is paramount, and the methodologies presented here are designed to facilitate this critical discovery process.
References
-
Jadhav, M., Singh, K., Edis, Z., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Available from: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology for the Synthesis of Arylpiperazines. Organic letters, 18(20), 5272–5275. Available from: [Link]
-
Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., ... & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 102, 487-529. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184. Available from: [Link]
-
Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26-47. Available from: [Link]
-
Richards, M. W., & Moody, C. J. (2016). Recent advances in the synthesis of pyrimidine-based kinase inhibitors. MedChemComm, 7(1), 27-45. Available from: [Link]
-
El-Gamal, M. I., & Oh, C. H. (2010). Pyrimidine as a privileged scaffold in cancer drug discovery. Future medicinal chemistry, 2(8), 1463–1484. Available from: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. Available from: [Link]
-
Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Available from: [Link]
-
Kaserer, T., Beck, K. R., Caflisch, A., & Wymann, M. P. (2015). Type-II kinase inhibitors: a historical perspective and a data-driven view on the DFG-out pocket. Biochemical Society transactions, 43(5), 1071–1076. Available from: [Link]
-
Vijayan, R. S. K., He, P., & Schönbrunn, E. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of medicinal chemistry, 58(1), 475–483. Available from: [Link]
-
Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., ... & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 837555. Available from: [Link]
-
Zhao, Z., Wu, H., & Wang, L. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS chemical biology, 9(6), 1230–1241. Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay. Available from: [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5832–5880. Available from: [Link]
Sources
- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 7. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Piperazine synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Introduction: The Strategic Value of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in Modern Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The incorporation of a piperazine moiety often enhances pharmacokinetic properties, such as solubility and cell permeability, making these derivatives highly valuable in drug discovery programs.[3] 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, in particular, represents a versatile building block for the generation of compound libraries aimed at various biological targets, including kinases and other enzymes.
Solid-phase synthesis (SPS) offers a powerful methodology for the rapid and efficient construction of such compound libraries.[4] By anchoring the synthetic intermediates to an insoluble polymer support, SPS streamlines the purification process to simple filtration and washing steps, thereby enabling high-throughput synthesis.[5] This application note provides a comprehensive guide to the solid-phase synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, detailing the underlying chemical principles, step-by-step protocols, and in-process monitoring techniques. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and medicinal chemistry.
Synthetic Strategy: A Retrosynthetic Approach for Solid-Phase Synthesis
The solid-phase synthesis of the target compound is strategically designed around the sequential construction of the molecule on a solid support. A plausible retrosynthetic analysis suggests a two-step approach following the immobilization of a suitable pyrimidine precursor.
Our proposed strategy leverages the commercially available 2-amino-4-chloro-6-methylpyrimidine as a key building block. The synthesis will proceed via the following key steps:
-
Immobilization: Attachment of a suitable starting material to the solid support. For this protocol, we will utilize Merrifield resin, a chloromethylated polystyrene support, and immobilize a protected piperazine derivative.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of the resin-bound piperazine with 2-amino-4-chloro-6-methylpyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C4 position.[6][7]
-
Cleavage: Release of the final product from the solid support to yield 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in solution.
This approach offers the flexibility to introduce diversity at the piperazine moiety if desired in library synthesis.
Visualizing the Workflow: Solid-Phase Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Figure 1. Workflow for the solid-phase synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Standard suppliers |
| Boc-piperazine | ≥98% | Standard suppliers |
| 2-Amino-4-chloro-6-methylpyrimidine | ≥97% | Standard suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard suppliers |
| Dichloromethane (DCM) | Anhydrous | Standard suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard suppliers |
| Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Standard suppliers |
| Diethyl ether | Anhydrous | Standard suppliers |
| Methanol (MeOH) | ACS Grade | Standard suppliers |
Protocol 1: Immobilization of Boc-Piperazine on Merrifield Resin
This protocol describes the attachment of mono-Boc-protected piperazine to the Merrifield resin via a nucleophilic substitution reaction.
-
Resin Swelling: In a fritted syringe reactor, add Merrifield resin (1.0 g, ~1.0 mmol/g loading). Swell the resin in anhydrous DMF (10 mL) for 1 hour with gentle agitation.
-
Reaction Mixture Preparation: In a separate flask, dissolve Boc-piperazine (3.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL).
-
Immobilization Reaction: Drain the DMF from the swollen resin and add the reaction mixture. Agitate the suspension at 50°C for 24 hours.
-
Washing: After the reaction, drain the mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: On-Resin Synthesis
This section details the deprotection of the piperazine moiety and the subsequent nucleophilic aromatic substitution.
-
Boc Deprotection:
-
Swell the resin-bound Boc-piperazine in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add a solution of 20% TFA in DCM (10 mL). Agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DCM (3 x 10 mL), followed by DCM (3 x 10 mL).
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
In a separate flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (3.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (10 mL).
-
Add this solution to the deprotected resin-bound piperazine.
-
Agitate the reaction mixture at 80°C for 16 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Protocol 3: Cleavage and Isolation
This protocol describes the release of the final product from the solid support using a strong acid cocktail.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFMSA/TFA/DCM (1:1:8 v/v/v). Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Place the dried resin-bound product in a round-bottom flask.
-
Add the cleavage cocktail (10 mL per gram of resin) and stir at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Precipitation and Purification:
-
To the concentrated residue, add cold diethyl ether to precipitate the crude product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry.
-
The crude product can be further purified by reverse-phase HPLC if necessary.
-
In-Process Monitoring and Quality Control
Effective monitoring of each synthetic step is crucial for a successful solid-phase synthesis.[8][9]
| Step | Monitoring Technique | Expected Result |
| Boc Deprotection | Kaiser Test | Positive result (blue color) indicating the presence of a primary/secondary amine. |
| SNAr Reaction | Kaiser Test | Negative result (yellow/colorless) indicating complete consumption of the free amine. |
| Final Product | LC-MS and 1H NMR | Confirmation of molecular weight and structure of the cleaved product. |
Kaiser Test Protocol:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001 M KCN in pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
A deep blue color indicates the presence of a free primary or secondary amine. A yellow or colorless result indicates a negative test.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Extend the deprotection time to 1 hour or use a higher concentration of TFA (e.g., 50%). |
| Incomplete SNAr Reaction | Steric hindrance or insufficient reaction temperature/time. | Increase the reaction temperature to 100°C and/or extend the reaction time to 24-48 hours. Consider using a microwave reactor to accelerate the reaction. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger acid cocktail, such as neat TFMSA.[10] |
Conclusion
This application note provides a detailed and robust framework for the solid-phase synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. The described protocols, coupled with diligent in-process monitoring, will enable researchers to efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The modularity of this solid-phase approach also provides a foundation for the creation of diverse chemical libraries based on the 2-aminopyrimidine scaffold.
References
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]
-
Solid-phase polyamine synthesis using piperazine and piperidine building blocks. (2003). Organic Letters, 5(22), 4183-4185. [Link]
-
Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. (2003). Molecules, 8(5), 467-471. [Link]
-
Preparation of the peptides on the modified amino-Merrifield resin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Solid-Phase Synthesis of 2-Aminopiperidine. (2010). Scilit. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules, 25(17), 3849. [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). Molecules, 28(4), 1835. [Link]
-
2-Chloro-6-methylpyrimidin-4-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2578. [Link]
-
Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. (1998). Chemical Communications, (1), 47-48. [Link]
-
Microwave-assisted TFA cleavage of peptides from Merrifield resin. (2009). Journal of Peptide Science, 15(5), 348-353. [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376. [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4335-4341.
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376. [Link]
-
Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. (1954). Journal of the Chemical Society (Resumed), 1190-1196. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(12), 3136. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6682. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(12), 3136. [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3318. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2016). Pharmaceutical and Biomedical Research, 2(3), 39-47. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2022). Organic & Biomolecular Chemistry, 20(22), 4583-4589. [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Modern Chemistry & Applications, 1(4). [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Reactions with 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Introduction: The Strategic Importance of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Scaffold
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry and drug development.[1] Its structural architecture, featuring a 2-aminopyrimidine moiety linked to a piperazine ring, provides a unique combination of hydrogen bonding capabilities, basicity, and opportunities for diverse functionalization. This makes it a cornerstone for the synthesis of targeted therapies, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[2][3][4] The 2-aminopyrimidine group often serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of the target protein. The piperazine ring, on the other hand, typically extends into the solvent-exposed region, offering a versatile handle for modulating physicochemical properties such as solubility and for introducing additional pharmacophoric elements to enhance potency and selectivity.
This guide provides an in-depth exploration of common and effective coupling reactions involving this valuable building block. We will delve into the practical and mechanistic details of amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, offering field-proven protocols and explaining the scientific rationale behind each experimental choice.
Physicochemical Properties and Reactivity Considerations
A thorough understanding of the physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is paramount for designing successful coupling strategies.
| Property | Value/Characteristic | Rationale and Implication for Synthesis |
| Molecular Weight | 194.26 g/mol | Standard molecular weight for a small molecule building block. |
| pKa (estimated) | pKa1 ≈ 9.7 (piperazine N-H), pKa2 ≈ 5.4 (piperazine N), pKa3 ≈ 3.5 (2-aminopyrimidine) | The piperazine ring contains two basic nitrogen atoms. The secondary amine (N-H) is the most basic site (pKa ~9.7), making it highly nucleophilic.[5][6] The 2-amino group on the pyrimidine ring is significantly less basic due to the electron-withdrawing nature of the pyrimidine ring. This differential basicity is key to achieving selective reactions. For instance, in amide couplings, the more nucleophilic piperazine nitrogen can be selectively acylated under certain conditions if not protected. In cross-coupling reactions where the 2-amino group is the desired nucleophile, the choice of a strong, non-nucleophilic base is critical to deprotonate this less basic amine without promoting side reactions at the piperazine. |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DMSO, and NMP. Moderate solubility in chlorinated solvents like DCM and chloroform. Low solubility in non-polar solvents and water. | The choice of solvent will be dictated by the solubility of all reaction components. DMF is a common choice for many of these coupling reactions due to its high polarity and ability to dissolve a wide range of organic molecules and inorganic salts. |
| Stability | The compound is generally stable under standard laboratory conditions. | It is important to store the compound in a cool, dry place away from strong oxidizing agents. |
Comparative Nucleophilicity: A Tale of Two Nitrogens
The key to mastering coupling reactions with this substrate lies in understanding the differential reactivity of its nitrogen atoms.
-
Piperazine Nitrogens: The secondary amine of the piperazine ring is an aliphatic amine and is significantly more nucleophilic than the aromatic 2-amino group.[7] This makes it the primary site of reaction in many cases, especially under neutral or mildly basic conditions.
-
2-Amino Group: The exocyclic amino group at the C2 position of the pyrimidine ring is less nucleophilic due to the delocalization of its lone pair into the electron-deficient pyrimidine ring. To make this nitrogen reactive, particularly in Buchwald-Hartwig aminations, a strong base is required to deprotonate it and form the more nucleophilic amide anion.
This difference in reactivity allows for selective functionalization, but also presents the potential for the formation of side products if reaction conditions are not carefully controlled.
Protocol 1: Amide Coupling at the 2-Amino Position
Amide bond formation is a cornerstone of medicinal chemistry, and the 2-amino group of the pyrimidine is a common site for acylation to introduce new substituents.
Expertise & Experience: Choosing the Right Coupling Reagent
For the acylation of the relatively electron-deficient 2-aminopyrimidine, standard amide coupling conditions can be sluggish. Therefore, the use of highly efficient coupling reagents is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent choice due to its rapid activation of carboxylic acids and its ability to overcome the low nucleophilicity of the amine.[3][8][9][10]
Mechanistic Insight: The Role of HATU
The efficacy of HATU lies in its ability to convert the carboxylic acid into a highly reactive OAt-active ester.
Caption: Workflow for HATU-mediated amide bond formation.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.1-0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.[10] This deprotonates the carboxylic acid to form the more reactive carboxylate.
-
HATU Activation: Add HATU (1.1 eq.) to the reaction mixture and continue stirring for 10-15 minutes.[10] A color change may be observed as the active ester is formed.
-
Amine Addition: Add 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Trustworthiness: A Self-Validating System
-
Reaction Monitoring: Regular analysis by LC-MS will not only track the consumption of the starting materials but also the formation of the desired product and any potential side products.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyrimidine core.[12] This requires a halogenated precursor, such as 2-amino-4-chloro-6-methylpyrimidine, which can then be coupled with a suitable boronic acid or ester.
Expertise & Experience: Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and ligand. For heteroaromatic substrates, which can sometimes poison the catalyst, the use of electron-rich and sterically bulky phosphine ligands is often beneficial.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13][14][15]
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol (Example with a Halogenated Pyrimidine)
-
Reaction Setup: To a solution of the halogenated pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine, 1.0 eq.) and the desired boronic acid (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the mixture.
-
Heating: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, particularly for coupling amines with aryl halides.[1][16][17] In the context of our target molecule, this reaction can be used to couple an amine to a halogenated pyrimidine precursor or to couple the 2-amino group of our target molecule with an aryl halide.
Expertise & Experience: Overcoming Challenges
Coupling the less nucleophilic 2-amino group requires careful selection of the catalyst, ligand, and a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is often crucial for achieving high yields.[1]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[16][17]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis and Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a Key Intermediate for Dasatinib
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This compound is a critical intermediate in the manufacturing of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1][2] The protocol details a robust and reproducible method for the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloro-6-methylpyrimidine with piperazine. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols.
Introduction
Overview of Dasatinib
Dasatinib, marketed under the trade name Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Its mechanism of action involves the inhibition of multiple critical oncogenic kinases, including BCR-ABL, SRC family kinases, c-KIT, and others, thereby blocking the signaling pathways that promote cancer cell proliferation and survival.[3] The chemical structure of Dasatinib features a complex heterocyclic core, the assembly of which relies on a strategic, multi-step synthetic route.
The Role of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
The synthesis of Dasatinib involves the coupling of three key fragments. The intermediate, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, constitutes the core pyrimidine-piperazine moiety. This intermediate is subsequently coupled with a thiazole carboxamide side chain to form the final active pharmaceutical ingredient (API).[4][5] The purity and yield of this intermediate are paramount as they directly impact the efficiency of the final coupling step and the impurity profile of the resulting Dasatinib. The synthesis of this intermediate is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in medicinal chemistry.[6][7][8]
Chemical Properties and Structure
-
IUPAC Name: 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
-
Molecular Formula: C₉H₁₅N₅
-
Molecular Weight: 193.25 g/mol
-
Appearance: Typically an off-white to pale yellow solid.
-
Structure: (Self-generated image, structure confirmed by IUPAC name)
Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the C4 position for substitution by the secondary amine of piperazine.
Reaction Scheme
Sources
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Purity Assessment of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Abstract
This comprehensive guide provides detailed analytical methodologies for the purity assessment of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a critical heterocyclic compound with significant potential in pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a scientifically robust framework for ensuring the quality, safety, and efficacy of this active pharmaceutical ingredient (API). This document emphasizes the causality behind experimental choices, adherence to international regulatory standards, and the implementation of self-validating systems for trustworthy and reproducible results.
Introduction: The Imperative of Purity in Drug Development
The molecule 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine belongs to the pyrimidine class of heterocyclic compounds, which are known for their diverse biological activities and are core scaffolds in many therapeutic agents.[1][2] The purity of an API is a critical quality attribute that directly impacts its safety and efficacy.[3][4] Impurities, even in trace amounts, can exhibit undesirable pharmacological or toxicological effects.[4][5] Therefore, rigorous analytical control throughout the development and manufacturing process is not merely a regulatory requirement but a scientific necessity.
This guide outlines a multi-faceted analytical approach for the comprehensive purity profiling of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, encompassing chromatographic and spectroscopic techniques. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP).[6][7][8][9]
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is paramount for developing effective analytical methods.
| Property | Predicted/Typical Value | Implication for Analytical Method Development |
| Molecular Formula | C10H16N4 | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | ~192.26 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| pKa | Basic (due to piperazine and pyrimidine nitrogens) | Influences the choice of mobile phase pH in HPLC to ensure optimal peak shape and retention. |
| UV Absorbance | Chromophoric pyrimidine ring | Enables detection by UV spectrophotometry in HPLC. A full UV scan is recommended to determine the optimal wavelength for detection (λmax). |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | Guides the selection of appropriate diluents for sample preparation. |
Chromatographic Purity Assessment: The Cornerstone of Impurity Profiling
Chromatographic techniques are central to separating the main compound from its impurities.[8][10] High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile, polar compounds like the target molecule.
High-Performance Liquid Chromatography (HPLC) for Related Substances
The primary objective of this HPLC method is to separate 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine from its potential process-related impurities and degradation products.
Rationale for Method Design:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC for pharmaceutical analysis.[11] A non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase.
-
Stationary Phase Selection: A C18 (octadecyl) column is a robust starting point, offering excellent hydrophobic retention for a wide range of molecules.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical. The buffer controls the pH, which is critical for the ionization state of the basic nitrogens in the target molecule, thereby affecting retention and peak shape. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Gradient Elution: A gradient is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, with good resolution.
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good efficiency and resolution for typical pharmaceutical impurities. Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to ensure consistent protonation of the basic analyte, leading to sharp peaks. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the analyte and impurities from the C18 column. Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B A shallow gradient at the beginning to separate polar impurities, followed by a steeper gradient to elute the main peak and any non-polar impurities. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. Detector Wavelength 254 nm (or λmax determined by PDA) A common wavelength for aromatic and heterocyclic compounds. A PDA detector is recommended to assess peak purity. Injection Volume 10 µL A typical injection volume. | Sample Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | Ensures sample compatibility with the mobile phase. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Test Solution: Prepare a solution of the test sample at the same concentration as the standard solution.
-
-
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[8][12][13][14]
Parameter Acceptance Criteria Tailing Factor (for the main peak) ≤ 2.0 Theoretical Plates (for the main peak) ≥ 2000 | Repeatability (RSD of 5 replicate injections) | ≤ 2.0% |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method.
-
Diagram: HPLC Workflow for Purity Assessment
Caption: Workflow for HPLC purity analysis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary technique, GC-MS is valuable for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis, such as residual solvents or certain starting materials.[15]
Rationale for Method Design:
-
Derivatization: The target molecule has polar N-H groups, which can lead to poor peak shape in GC. Silylation is a common derivatization technique to increase volatility and improve chromatographic performance.[15]
-
Headspace GC: For residual solvent analysis, static headspace sampling is the preferred technique as it avoids injecting the non-volatile API onto the GC column.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system equipped with a static headspace autosampler and a mass spectrometer detector.
-
GC-MS Conditions: | Parameter | Condition | | --- | --- | | Column | DB-624, 30 m x 0.25 mm, 1.4 µm | A common column for residual solvent analysis. | | Carrier Gas | Helium, constant flow of 1.2 mL/min | | Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | | Injector Temperature | 250 °C | | Detector | Mass Spectrometer (Scan mode m/z 35-350) | | Headspace Vial | 20 mL | | Sample Amount | ~100 mg | | Diluent | Dimethyl sulfoxide (DMSO) | | Incubation Temp. | 80 °C | | Incubation Time | 30 min |
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using an external standard method.
Spectroscopic Methods for Structural Confirmation and Impurity Identification
Spectroscopic techniques are indispensable for confirming the identity of the API and for elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules and for the identification and quantification of impurities.[5][16][17]
Rationale for Application:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. It is highly useful for quantitative analysis (qNMR) without the need for a specific impurity reference standard.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the structure of unknown impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If unknown impurities are detected, acquire 2D NMR spectra (COSY, HSQC, HMBC) to facilitate structure elucidation.
-
-
Data Analysis:
-
Compare the ¹H and ¹³C NMR spectra of the test sample with those of a well-characterized reference standard to confirm identity.
-
Analyze the signals of any impurities to deduce their structures. The integration of impurity signals relative to a known signal from the API in the ¹H NMR spectrum can be used for quantification.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the API and its impurities.[1][18] When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity identification.
Rationale for Application:
-
LC-MS: By coupling the HPLC method described in section 3.1 with a mass spectrometer, the molecular weight of each eluting peak can be determined. This is invaluable for identifying known impurities and proposing structures for unknown ones.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, significantly aiding in its identification.
Forced Degradation Studies: Understanding the Stability Profile
Forced degradation (or stress testing) studies are essential to develop a stability-indicating analytical method.[19][20][21][22][23] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products.
Rationale for Forced Degradation:
-
To identify potential degradation pathways and products.
-
To demonstrate the specificity of the analytical method by showing that the degradation products are well-separated from the main peak and from each other.
-
To aid in the development and validation of a stability-indicating method.[20]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1M NaOH and keep at room temperature. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using the developed HPLC method with a PDA detector to check for peak purity and an MS detector to identify degradants. Aim for 5-20% degradation of the active substance.
Method Validation: Ensuring Trustworthiness and Reliability
Once the analytical methods are developed, they must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[6][9][24][25][26]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample matrix with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a critical determinant of its potential as a safe and effective pharmaceutical agent. The analytical framework presented in this guide, which integrates chromatographic and spectroscopic techniques, provides a robust and reliable approach for comprehensive purity assessment. By adhering to these detailed protocols and the principles of method validation outlined by international regulatory bodies, researchers and drug developers can ensure the quality and consistency of this promising compound.
References
-
Vertex Pharmaceuticals. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-536924), a Potent and Selective Inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) Kinase. AWS. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Gowda, B. T., et al. (2017). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Specific monographs: APIs. EDQM, Council of Europe. Retrieved from [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Ensuring API Quality—The EDQM Perspective. Retrieved from [Link]
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
PubMed. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link]
-
Aschimfarma. (n.d.). Related substances: how to characterise and control the impurity profile of an API. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). Retrieved from [Link]
-
ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
PubMed. (2005). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. contractpharma.com [contractpharma.com]
- 5. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. usp.org [usp.org]
- 9. database.ich.org [database.ich.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. scribd.com [scribd.com]
- 15. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. isaacpub.org [isaacpub.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jddtonline.info [jddtonline.info]
- 23. biomedres.us [biomedres.us]
- 24. database.ich.org [database.ich.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
HPLC-MS method for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine analysis
An Application Note and Protocol for the Quantitative Analysis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine using a Validated HPLC-MS Method
Abstract
This document details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. The inherent polarity and basic nature of this pyrimidine derivative present a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This protocol overcomes these issues by employing a polar-endcapped C18 stationary phase, which enhances retention under highly aqueous conditions. Coupled with mass spectrometry detection, the method provides exceptional selectivity and sensitivity. The procedure has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for high-throughput analysis in research and drug development environments.
Introduction and Scientific Rationale
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Accurate and reliable quantification of such compounds is critical for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical manufacturing.
The primary analytical challenge lies in the compound's physicochemical properties. The presence of two basic nitrogen centers in the piperazine ring and an exocyclic amine group confers high polarity and a tendency to carry a positive charge. In conventional reversed-phase (RP) HPLC, these characteristics lead to minimal interaction with nonpolar C18 stationary phases, causing the analyte to elute near the solvent front where it may co-elute with matrix interferences.[1][2]
To address this, the developed method is built on two key principles:
-
Enhanced Chromatographic Retention: A stationary phase with a polar-embedded or polar-endcapped ligand is utilized. These modern columns are designed to prevent the "phase collapse" or "ligand folding" that can occur with traditional C18 columns in highly aqueous mobile phases.[3] This ensures reproducible retention times and improved peak shape. Furthermore, controlling the mobile phase pH with a volatile acid like formic acid ensures consistent ionization of the analyte and promotes favorable interactions with the stationary phase.[1]
-
High-Selectivity Detection: The use of a mass spectrometer, specifically operating in positive electrospray ionization (ESI+) mode, provides definitive identification and quantification. The basic nitrogen atoms in the analyte are readily protonated, making it highly amenable to ESI+.[4] By monitoring a specific mass-to-charge ratio (m/z), interference from co-eluting impurities is virtually eliminated, a significant advantage over non-specific UV detection.
This application note provides a complete, step-by-step protocol for this method, from sample preparation to data analysis, alongside a summary of its validation according to internationally recognized standards.[5][6][7]
Experimental Protocol
Materials and Reagents
-
Analyte: 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine reference standard (>99% purity)
-
Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, Type I Ultrapure (18.2 MΩ·cm)
-
-
Mobile Phase Additive: Formic acid (FA), LC-MS grade (≥99%)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with:
-
Binary Pump
-
Multisampler/Autosampler
-
Column Thermostat
-
-
Mass Spectrometer: An Agilent 6120 Single Quadrupole LC/MS system or equivalent, equipped with an Electrospray Ionization (ESI) source.
Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of ultrapure water. Degas before use.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of acetonitrile. Degas before use.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Chromatographic and Mass Spectrometric Conditions
The operational parameters for the HPLC-MS system are summarized in the tables below.
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | Waters XBridge Shield RP18, 2.5 µm, 2.1 x 50 mm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.00 | |
| 1.00 | |
| 4.00 | |
| 5.00 | |
| 5.10 | |
| 7.00 |
Table 2: Mass Spectrometer Operating Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ion (M+H)⁺ | m/z 194.1 |
| Fragmentor Voltage | 100 V |
| Capillary Voltage | 3000 V |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
Rationale for Parameter Selection:
-
The XBridge Shield RP18 column contains an embedded polar group, providing enhanced retention for basic compounds under highly aqueous conditions.[1]
-
A gradient elution is used to ensure that the analyte is well-retained and separated from early-eluting impurities, while also efficiently cleaning the column of any late-eluting components.
-
Positive ESI mode is selected because the multiple basic nitrogen atoms on the analyte are easily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.[4]
-
Selected Ion Monitoring (SIM) of the target m/z enhances sensitivity and selectivity compared to a full scan, making it ideal for quantitative analysis. The theoretical m/z for the protonated molecule (C₉H₁₅N₅ + H⁺) is calculated as 194.1.
Method Validation Workflow
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][8]
Figure 1: HPLC-MS Method Validation and Analysis Workflow.
System Suitability
System suitability was assessed by injecting a 100 ng/mL standard solution five times. The acceptance criteria were a relative standard deviation (%RSD) of peak areas and retention times of ≤ 2.0% and a USP tailing factor of ≤ 1.5.
Specificity
Specificity was confirmed by injecting a blank sample (diluent) and comparing its chromatogram to that of a spiked sample at the LOQ level. No interfering peaks were observed at the retention time of the analyte in the blank.
Linearity and Range
The linearity was evaluated using a seven-point calibration curve from 1 ng/mL to 1000 ng/mL. The method was found to be linear over this range with a correlation coefficient (r²) > 0.999.
Table 3: Summary of Method Validation Results
| Validation Parameter | Concentration(s) Tested | Result | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 ng/mL | 0.9995 | ≥ 0.995 |
| Accuracy (% Recovery) | 5, 100, 800 ng/mL | 98.5% - 101.2% | 95% - 105% |
| Precision (Repeatability, %RSD) | 5, 100, 800 ng/mL | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 5, 100, 800 ng/mL | ≤ 1.8% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | S/N ≈ 10 | 1 ng/mL | - |
| Limit of Detection (LOD) | S/N ≈ 3 | 0.3 ng/mL | - |
Accuracy and Precision
Accuracy was determined by the percent recovery of spiked samples at three concentration levels (low, mid, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) at the same three levels. All results were within acceptable limits, as shown in Table 3.
LOQ and LOD
The Limit of Quantitation (LOQ) and Limit of Detection (LOD) were established based on the signal-to-noise (S/N) ratio, determined to be 1 ng/mL and 0.3 ng/mL, respectively.
Results and Discussion
The developed HPLC-MS method successfully separates and quantifies 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. A representative chromatogram shows a sharp, symmetric peak at approximately 2.8 minutes, demonstrating the effectiveness of the polar-endcapped column and mobile phase in achieving good peak shape and retention for this challenging polar analyte.
Figure 2: Rationale for HPLC-MS Method Development Choices.
The validation data confirms that the method is highly reliable. The excellent linearity across a wide concentration range makes it suitable for analyzing samples with varying analyte levels. The high accuracy and precision ensure that the quantitative results are dependable and reproducible. The low LOQ of 1 ng/mL demonstrates the method's high sensitivity, enabling the detection of trace amounts of the analyte.
Conclusion
This application note presents a fully validated, sensitive, and specific HPLC-MS method for the determination of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. The strategic selection of a polar-endcapped reversed-phase column in conjunction with MS detection successfully overcomes the analytical challenges associated with this polar, basic compound. The method is demonstrated to be robust and reliable, meeting the rigorous standards of ICH guidelines, and is therefore well-suited for routine use in pharmaceutical analysis and quality control.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][6]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][7]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][8]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link][1]
-
Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link][2]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link][3]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. ICH Official web site : ICH [ich.org]
Application Note: A Strategic Approach to Kinase Selectivity Profiling for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Abstract
Protein kinases are a critical class of drug targets, and understanding the selectivity of small molecule inhibitors is paramount for successful drug development. Off-target activities can lead to toxicity or unexpected polypharmacology, while a well-defined selectivity profile can illuminate therapeutic potential. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to effectively screen a novel aminopyrimidine compound, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, against a broad panel of protein kinases. We present a strategic two-tiered screening cascade, detailed experimental protocols for radiometric kinase assays, and a framework for robust data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity and provide a clear, actionable path from initial hit identification to detailed potency determination.
Introduction: The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that act as central nodes in signal transduction pathways, regulating nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery.[2] The development of kinase inhibitors has yielded significant therapeutic successes, such as Imatinib, a selective inhibitor of Bcr-Abl kinase.[3][4]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[5] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases. Such promiscuity can be a double-edged sword; it can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive characterization of an inhibitor's selectivity is not merely a data collection exercise but a critical step in de-risking a development program and understanding the compound's true mechanism of action.[6]
This guide focuses on 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine , a compound featuring a pyrimidine-piperazine scaffold common in many known kinase inhibitors.[7][8][9] Its structural motifs suggest a potential interaction with the ATP-binding pocket of various kinases. The primary objective of this application note is to outline a robust strategy to elucidate its kinome-wide interaction profile.
The Strategic Rationale: A Two-Tiered Screening Approach
To maximize efficiency and cost-effectiveness while generating high-quality, decision-driving data, a two-tiered screening approach is strongly recommended.[2] This method allows for a broad initial survey of the kinome, followed by a focused, in-depth analysis of the most relevant interactions.
Figure 1: Tiered kinase screening workflow.
-
Tier 1: Broad Kinome Profiling at a Single Concentration. The compound is tested at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. The goal is not to determine potency but to rapidly identify which kinases interact with the compound. This acts as a wide net to catch all potential targets.[2][6]
-
Tier 2: IC50 Determination for Primary Hits. Any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen is flagged as a "hit." These hits are then subjected to a full dose-response analysis, where the compound is tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).[10] This provides a quantitative measure of potency for each interaction.
Assay Technology: The Gold Standard Radiometric Assay
A variety of in vitro kinase assay technologies are available, including fluorescence/luminescence-based methods (e.g., TR-FRET, ADP-Glo™) and label-free approaches.[11][12] While many are suitable for high-throughput screening, the radiometric assay using ³³P-labeled ATP remains the gold standard for kinase profiling due to its direct measurement of enzymatic activity, high sensitivity, and universal applicability across virtually all kinases.[13][14]
This method directly quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a protein or peptide substrate.[15] Its key advantages include:
-
Direct Measurement: It directly measures the catalytic event, reducing the likelihood of false positives or negatives from compound interference with detection reagents (e.g., antibodies, fluorophores).[16]
-
High Sensitivity: It can robustly measure kinase activity even at low levels of substrate turnover.
-
Versatility: It is compatible with any type of substrate (peptides, proteins, lipids) without requiring specific antibodies or modified substrates.[15]
For these reasons, the protocols outlined below are based on a radiometric filter-binding assay format. Several commercial vendors, such as Reaction Biology, Eurofins Discovery, and Pharmaron, offer extensive kinase profiling services using this robust technology.[17][18][19]
Detailed Experimental Protocols
Caution: These protocols involve the use of radioactive materials ([γ-³³P]ATP). All work must be conducted in a licensed facility with appropriate personal protective equipment (PPE) and adherence to radiation safety protocols.
Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mM stock solution of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Assay Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The optimal buffer composition can vary between kinases.
-
ATP Solution: For the primary screen, prepare a working solution of ATP in the assay buffer containing a mixture of unlabeled ("cold") ATP and [γ-³³P]ATP. The final ATP concentration in the assay should be set at or near the Kₘ for each specific kinase to provide a sensitive measure of competitive inhibition.[20] For broad screening, a standard concentration like 10 µM is often used.[19]
-
Kinase and Substrate: Dilute the specific kinase enzyme and its corresponding substrate to their final working concentrations in the assay buffer. These concentrations must be optimized for each kinase to ensure the reaction is in the linear range.
Protocol 1: Tier 1 Single-Point Screening
This protocol is designed for a 96-well or 384-well plate format.
-
Compound Plating:
-
For a final assay concentration of 10 µM, dilute the 10 mM stock solution to an intermediate concentration (e.g., 200 µM in assay buffer with 2% DMSO).
-
Add 2.5 µL of the 200 µM intermediate solution to the appropriate wells of the assay plate.
-
For control wells, add 2.5 µL of assay buffer with 2% DMSO (0% inhibition control) and 2.5 µL of a known broad-spectrum inhibitor like Staurosporine (100% inhibition control).
-
-
Enzyme/Substrate Addition: Add 12.5 µL of the kinase/substrate mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP working solution to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range of product formation.
-
Reaction Termination and Capture:
-
Terminate the reaction by adding 20 µL of 3% phosphoric acid.
-
Transfer the entire reaction volume onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
-
Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove all unbound [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
Protocol 2: Tier 2 IC50 Determination
For kinases that show >70% inhibition in the Tier 1 screen.
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution series of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine compound in 100% DMSO, starting from the 10 mM stock.
-
Prepare intermediate dilutions of this series in assay buffer.
-
-
Assay Execution: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add 2.5 µL of each concentration from the serial dilution series to the respective wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value.[10]
-
Data Presentation and Interpretation
Clear presentation of kinase profiling data is essential for interpretation.
Primary Screen Data
The results from the Tier 1 screen should be summarized in a table, highlighting the kinases that meet the hit criteria.
Table 1: Example Tier 1 Screening Data for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine at 10 µM
| Kinase Target | Kinase Family | % Inhibition | Hit ( >70%) |
| ABL1 | Tyrosine | 8.2 | |
| AURKA | Ser/Thr | 95.4 | ✔ |
| CDK2/CycA | Ser/Thr | 81.1 | ✔ |
| EGFR | Tyrosine | 15.3 | |
| FLT3 | Tyrosine | 98.9 | ✔ |
| MAPK1 (ERK2) | Ser/Thr | 5.6 | |
| PIK3CA | Lipid | 3.1 | |
| SRC | Tyrosine | 45.7 | |
| VEG FR2 (KDR) | Tyrosine | 88.2 | ✔ |
| ... | ... | ... | ... |
IC50 Data and Selectivity Profile
The calculated IC50 values from the Tier 2 analysis provide a quantitative measure of potency.
Figure 2: ATP-competitive inhibition mechanism.
Table 2: Example IC50 Values for Primary Hits
| Kinase Target | IC50 (nM) |
| FLT3 | 12 |
| AURKA | 45 |
| VEGFR2 (KDR) | 150 |
| CDK2/CycA | 850 |
Interpreting Selectivity: Based on the hypothetical data above, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a potent inhibitor of FLT3 and AURKA, with moderate activity against VEGFR2 and weaker activity against CDK2. This profile suggests the compound is not perfectly selective but has a clear preference for certain kinases. Such a profile might be therapeutically interesting, for instance, in Acute Myeloid Leukemia (AML), where both FLT3 and Aurora kinases are relevant targets.[21]
Further analysis can involve calculating a Selectivity Score (e.g., S-score) or a Gini score to quantify selectivity across the entire panel.[22] A Gini score of 1 indicates inhibition of only a single kinase, while a score of 0 indicates equal inhibition of all kinases tested.[22] Visualizing the data on a kinome tree map provides an intuitive representation of the compound's selectivity profile against the human kinome.
Conclusion
Systematic kinase inhibitor profiling is an indispensable component of modern drug discovery. The tiered approach detailed in this application note, combining a broad primary screen with focused IC50 determination, provides a resource-efficient strategy for characterizing the selectivity of novel compounds like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. By employing the gold-standard radiometric assay and applying rigorous data analysis, researchers can generate high-quality, reliable data to guide structure-activity relationship (SAR) studies, inform on potential therapeutic applications, and anticipate potential off-target liabilities, thereby accelerating the journey from a promising hit to a viable clinical candidate.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 22, 2026, from [Link]
-
Graczyk, P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779. [Link]
-
Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 22, 2026, from [Link]
-
Sereda, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 22, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 22, 2026, from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 22, 2026, from [Link]
-
Bain, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 442(3), 429-432. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 22, 2026, from [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 22, 2026, from [Link]
-
Creative Bioarray. (2021, January 11). Technologies to Study Kinases [Video]. YouTube. [Link]
-
ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
-
PubChem. (n.d.). 4-Methyl-5-(6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
PubChem. (n.d.). 2-[[6-[4-(2-Hydroxyethyl)-1-Piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-methylphenyl)-5-thiazolecarboxamide. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2008, August 30). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. [Link]
-
PubChem. (n.d.). N-Deshydroxyethyl Dasatinib. Retrieved January 22, 2026, from [Link]
-
Shahbazi Mojarrad, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 169-180. [Link]
-
Uysal, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5410. [Link]
-
Fathima, A., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(19), 6205. [Link]
-
Furet, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8744-8759. [Link]
-
PDBj Mine. (2021, March 1). Chemie - 1N1. Retrieved January 22, 2026, from [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | C22H27N7O2S | CID 42609480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. youtube.com [youtube.com]
- 15. revvity.com [revvity.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pharmaron.com [pharmaron.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
Application Note: Accelerating Drug Discovery via Parallel Synthesis with 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. When combined with a piperazine moiety, it creates a "privileged scaffold" that offers multiple vectors for chemical diversification while often conferring favorable physicochemical properties. This application note provides a detailed guide for leveraging 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a versatile starting material for parallel synthesis. We present field-proven protocols for rapid library generation, focusing on diversification at both the exocyclic 2-amino group and the piperazine nitrogen. These methodologies are designed to empower researchers to efficiently conduct structure-activity relationship (SAR) studies and accelerate the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the Aminopyrimidine-Piperazine Scaffold
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in successful therapeutic agents. The 2-aminopyrimidine motif is one such "privileged" structure, renowned for its ability to form critical hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[1][2] This has led to its incorporation into blockbuster drugs like Imatinib, which revolutionized cancer therapy.[3][4]
The strategic attachment of a piperazine ring to this core, as in 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine , creates a superior building block for library synthesis. The piperazine unit serves two primary functions:
-
A Physicochemical Modulator: It often enhances aqueous solubility and provides a basic handle that can be protonated at physiological pH, improving cell permeability and target engagement.[5][6]
-
A Vector for Diversification: The secondary amine of the piperazine ring is a readily functionalizable handle, allowing for the introduction of a wide array of chemical groups to explore the surrounding chemical space of a target's binding pocket.[7][8]
This guide details the application of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in parallel synthesis, a high-throughput methodology for generating large, focused libraries of compounds.[9] By providing robust protocols for derivatization, we aim to facilitate the rapid exploration of SAR and the optimization of lead compounds.
Key Diversification Strategies
The structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine offers two primary, chemically distinct points for diversification, which can be addressed either independently or sequentially to generate vast and complex chemical libraries.
Caption: Primary diversification points on the core scaffold.
-
Vector 1 (2-Amino Group): This nucleophilic site can undergo reactions such as acylation, sulfonylation, and more complex cross-coupling reactions. Modification here often influences interactions with the primary target, such as the kinase hinge region.
-
Vector 2 (Piperazine N'-H): This secondary amine is highly versatile and is typically functionalized to modulate properties like solubility, selectivity, and interactions with the solvent-exposed region of a binding site.[8]
Protocols for Parallel Synthesis
The following protocols are designed for execution in parallel format (e.g., 96-well plates) and assume standard laboratory equipment. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Amidation of the Piperazine Moiety
This protocol details the reaction of the core scaffold with a library of carboxylic acids to generate a diverse set of amides. This is a robust and widely used transformation in library synthesis.
Causality Behind Choices:
-
Solvent (DMF): A polar aprotic solvent chosen for its excellent ability to dissolve a wide range of reactants and reagents.
-
Coupling Reagent (HATU): An efficient peptide coupling reagent that minimizes side reactions and works well at ambient temperature, which is ideal for high-throughput screening.
-
Base (DIPEA): A non-nucleophilic tertiary amine used to neutralize the acid formed during the reaction without competing in the amidation. Its volatility allows for easy removal during workup.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Plating: To each well of a 96-well reaction block, add 250 µL of the scaffold stock solution (50 µmol, 1.0 equiv).
-
Carboxylic Acid Library Addition: Add 1.1 equivalents (55 µmol) of each unique carboxylic acid from a pre-prepared library in DMF solution.
-
Coupling Reagent Addition: Add 1.2 equivalents (60 µmol) of HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in DMF solution to each well.
-
Base Addition & Incubation: Add 3.0 equivalents (150 µmol) of N,N-Diisopropylethylamine (DIPEA). Seal the reaction block and shake at room temperature for 16 hours.
-
Workup & Analysis: Quench the reaction by adding 500 µL of water to each well. The products can be analyzed directly by LC-MS to confirm conversion and purity. For purification, samples can be subjected to mass-directed preparative HPLC.
| Parameter | Value/Reagent | Rationale |
| Scaffold Conc. | 0.2 M in DMF | Standard concentration for library synthesis. |
| Equivalents (Acid) | 1.1 | Slight excess to drive the reaction to completion. |
| Coupling Reagent | HATU (1.2 equiv) | High efficiency, low epimerization risk. |
| Base | DIPEA (3.0 equiv) | Non-nucleophilic, volatile for easy removal. |
| Temperature | Room Temperature | Convenient for parallel format, avoids degradation. |
| Time | 16 hours | Sufficient for most amidations to reach completion. |
Protocol 2: Sequential "Two-Vector" Library Synthesis
This advanced protocol demonstrates how to leverage both diversification points sequentially, enabling the creation of highly complex and diverse libraries. The workflow involves protecting one reactive site while derivatizing the other, followed by deprotection and a second diversification step.
Caption: Workflow for sequential two-vector library synthesis.
Step-by-Step Methodology:
-
Step 1: Piperazine Protection
-
Dissolve the core scaffold (1.0 equiv) in Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and DIPEA (1.5 equiv).
-
Stir at room temperature for 4 hours. Monitor by LC-MS.
-
Upon completion, wash with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.
-
-
Step 2: Diversification of 2-Amino Group (Library A)
-
Dissolve the N-Boc intermediate in a suitable solvent like DCM or 1,4-dioxane.
-
In a parallel format, add a library of sulfonyl chlorides (1.2 equiv) and a base such as pyridine or DIPEA (2.0 equiv).
-
Shake at room temperature for 12-18 hours.
-
Analyze a subset by LC-MS to confirm the reaction. The crude material is typically carried forward directly.
-
-
Step 3: Deprotection
-
To each reaction well, add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
-
Concentrate the plate under a stream of nitrogen and re-dissolve the resulting TFA salt in DMF for the next step.
-
-
Step 4: Diversification of Piperazine (Library B)
-
Following Protocol 1 , use the crude material from Step 3 as the input scaffold.
-
Add a library of carboxylic acids (1.2 equiv), HATU (1.3 equiv), and a sufficient amount of DIPEA (4.0-5.0 equiv) to neutralize both the TFA salt and the acid formed during the coupling.
-
Incubate, work up, and analyze as described previously.
-
Analytical Characterization and Purification
Quality control is paramount in library synthesis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for in-process checks and final analysis. It provides confirmation of the desired molecular weight and an estimate of purity for each library member.
-
Preparative HPLC (High-Performance Liquid Chromatography): For compounds that are prioritized for further biological testing, purification via mass-directed preparative HPLC is the standard method to obtain high-purity samples.
Advanced Applications: Scaffold Hopping
While derivatization of the scaffold's appendages is the most common strategy, advanced techniques can modify the core heterocycle itself. "Scaffold hopping" or "deconstruction-reconstruction" strategies involve chemically cleaving the pyrimidine ring and re-forming a new heterocyclic system.[10][11] For example, pyrimidines can be converted to their N-arylpyrimidinium salts, which then undergo ring-opening to form building blocks for synthesizing other heterocycles like pyrazoles or differently substituted pyrimidines.[10][12][13] While beyond the scope of a standard parallel synthesis protocol, this approach offers a powerful method for generating novel intellectual property and escaping existing patent space.[14]
Conclusion
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a high-value, versatile building block for accelerating drug discovery programs. Its two distinct and readily functionalizable sites enable the rapid and efficient generation of large, diverse chemical libraries through parallel synthesis. The protocols outlined in this note provide a robust framework for chemists to perform SAR studies, leading to the identification and optimization of novel drug candidates.
References
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
-
Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: Molecules (MDPI) URL: [Link]
-
Title: An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents Source: ResearchGate URL: [Link]
-
Title: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature Chemistry URL: [Link]
-
Title: Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer Source: RSC Advances URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Applications of the pyrimidine diversification strategy to biologically active molecules and further reaction development Source: ResearchGate URL: [Link]
-
Title: Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Molecular medicinal insights into scaffold hopping-based drug discovery success Source: Drug Discovery Today URL: [Link]
-
Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: Molecules (MDPI) URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL: [Link]
-
Title: Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate - PubChem Source: PubChem URL: [Link]
-
Title: Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides Source: Pharmaceuticals (MDPI) URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate | C29H31N8O4- | CID 57405376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular medicinal insights into scaffold hopping-based drug discovery success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield, minimize impurities, and confidently address challenges you may encounter in the laboratory.
I. Overview of the Synthesis
The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a crucial step in the development of various pharmaceutical agents. The most common synthetic route involves a two-step process:
-
Chlorination: The synthesis typically begins with the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to form the key intermediate, 2-amino-4-chloro-6-methylpyrimidine.[1][2] This is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent and final step is the reaction of 2-amino-4-chloro-6-methylpyrimidine with piperazine. In this nucleophilic aromatic substitution (SNAr) reaction, the piperazine acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.[3][4]
The overall yield and purity of the final product are highly dependent on the efficiency of each of these steps. This guide will focus on troubleshooting and optimizing the second step, the SNAr reaction, which is often where challenges in yield and purity arise.
II. Visualizing the Reaction Pathway
To better understand the process, let's visualize the synthetic route.
Caption: Synthetic pathway for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that you may encounter during the synthesis.
Issue 1: Low or No Yield of the Final Product
Q1: I've set up the reaction between 2-amino-4-chloro-6-methylpyrimidine and piperazine, but I'm getting a very low yield or no product at all. What are the likely causes?
A1: A low or non-existent yield in this SNAr reaction can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
-
Reagent Quality and Stoichiometry:
-
Purity of 2-amino-4-chloro-6-methylpyrimidine: The starting material should be pure. Impurities from the chlorination step can interfere with the reaction. Confirm the purity of your intermediate by melting point or analytical techniques. A reported melting point is around 188°C.[1][2]
-
Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, which is less nucleophilic. Use freshly opened piperazine or dry it under vacuum before use.
-
Stoichiometry: An excess of piperazine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated. A molar ratio of 2-4 equivalents of piperazine to 1 equivalent of the chloropyrimidine is a good starting point.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like ethanol, propanol, or acetonitrile are commonly used.[5][6] The solvent must be anhydrous, as water can react with the starting material.
-
Temperature: SNAr reactions on pyrimidine rings often require heating. Refluxing in ethanol or propanol is a common practice.[6][7] If the reaction is sluggish at lower temperatures, consider increasing the temperature or using a higher-boiling solvent like DMF, but be mindful of potential side reactions. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[5][8][9]
-
Base: While an excess of piperazine can serve as the base, an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the generated HCl without competing with the piperazine as a nucleophile.[5]
-
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction seems to be working, but I'm observing multiple spots on my TLC plate, making purification difficult and lowering my isolated yield. What are these side products and how can I minimize them?
A2: The formation of side products is a common challenge. Here are the most likely culprits and how to address them:
-
Disubstitution: Piperazine has two secondary amine groups. It's possible for a second molecule of 2-amino-4-chloro-6-methylpyrimidine to react with the second nitrogen of the piperazine product, leading to a dimeric impurity.
-
Solution: Use a significant excess of piperazine. This increases the statistical probability that the chloropyrimidine will react with a fresh piperazine molecule rather than the already substituted product.
-
-
Reaction with the 2-amino group: While less likely due to the electron-donating nature of the amino group, under harsh conditions, side reactions involving this group could occur.
-
Solution: Stick to the optimized reaction conditions and avoid excessively high temperatures or prolonged reaction times.
-
-
Degradation of Starting Material or Product: Pyrimidine rings can be susceptible to degradation under harsh conditions.
-
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up to avoid degradation of the product.
-
Issue 3: Difficulties in Product Purification
Q3: I have a crude product, but I'm struggling to purify it by column chromatography. What are some tips for effective purification?
A3: The basic nature of the piperazine moiety can make purification challenging.
-
Aqueous Work-up: Before chromatography, perform an aqueous work-up. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any HCl salts.[5] Then, wash with brine to remove any remaining water-soluble impurities.
-
Column Chromatography:
-
Solvent System: A common eluent system for this type of compound is a gradient of dichloromethane (DCM) and methanol. You may need to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent to prevent the product from streaking on the silica gel column.
-
Silica Gel: Use an appropriate grade of silica gel for your scale. For difficult separations, a finer mesh size may provide better resolution.
-
IV. Frequently Asked Questions (FAQs)
Q: Is there an alternative to the SNAr reaction for this synthesis?
A: Yes, a palladium-catalyzed Buchwald-Hartwig amination could be an alternative.[10][11] This method is particularly useful for forming C-N bonds and can sometimes offer milder reaction conditions and broader substrate scope.[12] However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis and purification.[13] For this specific transformation, the SNAr reaction is generally more straightforward and cost-effective.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., DCM/methanol) to achieve good separation between your starting material, product, and any potential side products. The spots can be visualized under UV light.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine: Piperazine is a corrosive and sensitizing agent. Avoid inhalation and skin contact.
-
Solvents: Use all organic solvents in a well-ventilated area or a fume hood.
Q: What is the expected yield for this synthesis?
A: The yield can vary depending on the scale and optimization of the reaction conditions. The chlorination step is reported to have yields around 54%.[1][2] A well-optimized SNAr reaction should proceed in good to excellent yield (typically >80%).
V. Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine
This protocol is adapted from established literature procedures.[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent).
-
In a fume hood, slowly add phosphorus oxychloride (POCl₃) (5-6 equivalents).
-
Heat the mixture to reflux until it becomes a homogeneous solution.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the solution to a pH of approximately 8 with a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-chloro-6-methylpyrimidine.
Protocol 2: Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
-
To a solution of 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in anhydrous ethanol, add piperazine (3 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 0.5% triethylamine) to afford the final product.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Chlorination Step | ||
| POCl₃ (equivalents) | 5 - 6 | [1][2] |
| Yield | ~54% | [1][2] |
| SNAr Step | ||
| Piperazine (equivalents) | 2 - 4 | N/A |
| Solvent | Ethanol, Propanol, Acetonitrile | [5][6] |
| Temperature | Reflux | [6][7] |
| Base (optional) | Triethylamine, DIPEA | [5] |
VII. References
-
ChemicalBook. (2025). 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5. Retrieved from
-
ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from
-
BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from
-
National Institutes of Health. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Retrieved from
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from
-
BenchChem. (n.d.). managing side reactions during the synthesis of piperidinyl pyrimidines. Retrieved from
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 4-[2,6-Bis(2-pyridinyl)-4-pyrimidinyl]piperazine. Retrieved from
-
ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from
Sources
- 1. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 1701-63-9). This document provides troubleshooting advice and detailed protocols for the purification of this important synthetic intermediate. As a molecule featuring multiple basic nitrogen atoms, its purification presents specific challenges that require careful methodological consideration. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Q1: My crude reaction mixture shows multiple spots on TLC, and my target compound is streaking badly. What is causing this, and how can I fix it?
Answer: Streaking on silica gel TLC plates is a classic sign of a basic compound interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. Your target molecule has three basic nitrogens: the amino group on the pyrimidine ring and both nitrogens of the piperazine moiety. This leads to non-ideal chromatographic behavior.
Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds or undergo acid-base interactions with the silica surface, causing the compound to "stick" and elute slowly and unevenly. This results in significant tailing or streaking, poor resolution, and potentially lower recovery from a column.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N 90:10:1). The triethylamine is a stronger base that will preferentially interact with the silanol groups, allowing your compound to travel up the plate or through the column more uniformly.
-
Ammonia: For highly polar systems, using a mobile phase saturated with ammonia can be effective. A common preparation is a 7N solution of ammonia in methanol, which can be used as the polar component of your eluent (e.g., Dichloromethane / (7N NH₃ in MeOH)).
-
-
Stationary Phase Choice: If basic modifiers are not sufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic surface chemistry.
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups, creating a basic environment ideal for purifying amines.
-
Q2: I performed a flash column chromatography purification, but my fractions are still impure. What are the likely co-eluting impurities?
Answer: Identifying potential impurities is critical for designing an effective purification strategy. The most common impurities originate from the starting materials, side reactions, or solvent degradation. A typical synthesis involves the nucleophilic aromatic substitution (SₙAr) of 2-amino-4-chloro-6-methylpyrimidine with piperazine.
Common Impurities & Identification:
| Impurity | Origin | Chromatographic Behavior |
| Piperazine | Excess reagent | Highly polar; often remains at the baseline in less polar solvent systems but can be mobile in high concentrations of methanol. |
| 2-Amino-4-chloro-6-methylpyrimidine | Unreacted starting material | Less polar than the product. Will typically have a higher Rf value. |
| Bis-substituted Product | Reaction of the product with another molecule of the chloro-pyrimidine | Significantly less polar than the product due to the capping of the second piperazine nitrogen. Will have a much higher Rf. |
| Solvent Adducts (e.g., from DMF) | If DMF is used as a reaction solvent at high temperatures, it can decompose to dimethylamine, which can react with the starting material.[1] | Polarity will vary, but these are often difficult to separate. |
Validation Strategy: To confirm the identity of impurities, run co-spot TLCs with your starting materials. For unknown impurities, characterization by LC-MS is the most effective method.
Q3: Is recrystallization a viable purification method for this compound? If so, what solvent systems should I try?
Answer: Yes, recrystallization can be a highly effective and scalable purification method, especially for removing minor, structurally distinct impurities. However, finding a suitable single-solvent system for a molecule with the polarity of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be challenging. A two-solvent system or purification via salt formation is often more successful.
Strategy 1: Direct Recrystallization
-
Screening: Use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates to screen include:
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Mixtures: Dichloromethane/Methanol[2], Toluene/Ethanol, or IPA/Water.
-
Strategy 2: Purification via Salt Formation This is often a superior method for basic compounds. By forming a salt, you dramatically change the compound's solubility profile and create a highly crystalline solid that is easier to purify.[3]
-
Dissolution: Dissolve the crude basic compound in a suitable solvent like isopropanol (IPA) or ethanol.
-
Acidification: Add a solution of an acid (e.g., HCl in IPA, or a solution of oxalic acid or tartaric acid) dropwise until the mixture is acidic.
-
Crystallization: The salt will often precipitate out of the solution. The process can be aided by cooling, scratching the flask, or adding an anti-solvent (like diethyl ether or heptane).
-
Isolation & Neutralization: The pure salt can be isolated by filtration. To recover the free base, the salt is dissolved in water and a base (e.g., Na₂CO₃ or NaOH) is added to raise the pH. The pure free base can then be extracted with an organic solvent like DCM or EtOAc.[4]
Q4: My compound appears pure by NMR, but I suspect there are inorganic salts remaining. How can I remove them?
Answer: Inorganic salts (e.g., from a cesium carbonate base used in the reaction[2] or from a workup) are a common process-related impurity. Since they are not visible by NMR or standard TLC, they can be easily missed.
Troubleshooting Steps:
-
Aqueous Wash / Extraction: The simplest method is to dissolve your crude product in an organic solvent (like DCM or EtOAc) and wash it with water or brine. The inorganic salts will partition into the aqueous layer. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
Silica Gel Plug: If the compound is sufficiently soluble in a moderately polar solvent, you can pass a solution of it through a short plug of silica gel. The organic compound will elute while the inorganic salts remain adsorbed at the top. This is faster than a full column and effective for this specific purpose.
Visualized Purification Workflow
The following diagram illustrates a decision-making process for purifying 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the challenges associated with the basicity of the target compound.
-
Slurry Preparation:
-
Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of methanol or DCM, add silica gel (approx. 2-3 times the weight of the crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
-
Column Packing:
-
Select a column size appropriate for the amount of material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column using a wet slurry method with the initial, low-polarity eluent. For example, 98:2 DCM/Methanol + 1% Et₃N.
-
-
Loading:
-
Carefully add the prepared dry slurry onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance of the bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity. A typical gradient could be:
-
Eluent A: Dichloromethane + 1% Triethylamine
-
Eluent B: Methanol + 1% Triethylamine
-
Gradient: Start with 100% A, gradually increasing to 10% B over 10-15 column volumes.
-
-
Monitor the elution using TLC, ensuring the same basic modifier is in the TLC mobile phase.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Purification via HCl Salt Formation & Recrystallization
This protocol leverages changes in solubility to achieve high purity and is particularly effective at removing non-basic impurities.
-
Dissolution: Dissolve the crude 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.0 eq) in anhydrous Isopropanol (IPA) (approx. 10-15 mL per gram of crude).
-
Salt Formation: Slowly add a solution of 2M HCl in diethyl ether or a 4M solution in dioxane (1.0-1.1 eq) dropwise with stirring. A precipitate should form immediately.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for an additional hour to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold IPA, followed by diethyl ether, to remove soluble impurities.
-
Drying: Dry the solid under high vacuum to obtain the pure hydrochloride salt.
-
(Optional) Free-Basing: To recover the parent amine, dissolve the salt in water, cool in an ice bath, and slowly add 2M NaOH solution until the pH is >10. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure free base.
Protocol 3: Ion-Exchange Chromatography
This method is ideal for separating the target compound from neutral or acidic impurities.[5]
-
Resin Preparation: Use a strong cation-exchange (SCX) resin. Prepare a column and equilibrate it with a suitable solvent like methanol or water.
-
Loading: Dissolve the crude product in the equilibration solvent and load it onto the SCX column. The basic target compound will bind to the acidic resin.
-
Washing: Wash the column thoroughly with the equilibration solvent (e.g., methanol) to elute any neutral or acidic impurities.
-
Elution: Elute the bound product from the resin using a basic solution. A solution of 2M ammonia in methanol is typically effective.
-
Isolation: Collect the basic fractions and concentrate under reduced pressure. The resulting product may need a final pass through a silica plug to remove any residual ammonium salts.
Caption: Workflow for purification using SCX cartridge.
References
-
Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3199. Available at: [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. Available at: [Link]
-
Yamuna, S., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1198–o1201. Available at: [Link]
-
Wang, Y., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules, 20(8), 14167-14181. Available at: [Link]
- Google Patents. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]
-
Jiang, N., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29373. Available at: [Link]
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard synthetic route for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine and what is the core mechanism?
A1: The most common and efficient method for synthesizing the target compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a pyrimidine building block, 2-amino-4-chloro-6-methylpyrimidine , with piperazine .
The core mechanism hinges on the reactivity of the pyrimidine ring. The electron-withdrawing nitrogen atoms within the pyrimidine ring, combined with the chloro-leaving group, activate the C4 position for nucleophilic attack by one of the secondary amines of piperazine.[1][2] The reaction typically proceeds in a polar aprotic solvent, often with a non-nucleophilic base to scavenge the HCl generated during the reaction.
Reaction Scheme:
Caption: General SNAr synthesis route.
Q2: My LC-MS analysis shows a major impurity with a mass of approximately 340 g/mol . What is this and why is it forming?
A2: This high-molecular-weight impurity is almost certainly the disubstituted piperazine dimer , specifically 1,4-bis(2-amino-6-methylpyrimidin-4-yl)piperazine. This is the most common and challenging side reaction in this synthesis.
Causality: Piperazine is a symmetrical molecule with two nucleophilic secondary amine groups. After the first substitution reaction forms the desired product, the remaining -NH group on the piperazine ring is still nucleophilic and can react with a second molecule of 2-amino-4-chloro-6-methylpyrimidine.
This side reaction is favored by:
-
Stoichiometry: Using a pyrimidine-to-piperazine ratio close to or greater than 1:1.
-
Reaction Conditions: High temperatures and long reaction times can increase the rate of the second substitution.
-
Order of Addition: Adding the pyrimidine starting material to piperazine can create localized areas of high pyrimidine concentration, promoting dimerization.
Troubleshooting & Prevention:
-
Use an Excess of Piperazine: Employ a significant molar excess of piperazine (e.g., 3 to 10 equivalents). This statistically favors the reaction of the pyrimidine with a fresh piperazine molecule rather than with the already-substituted product.
-
Control the Addition: Add the 2-amino-4-chloro-6-methylpyrimidine solution slowly to the heated solution of excess piperazine. This maintains a high concentration of the nucleophile and a low concentration of the electrophile, suppressing the second addition.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the formation of the dimer. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times.
Q3: The reaction is very slow or stalls, leaving significant unreacted 2-amino-4-chloro-6-methylpyrimidine. What are the likely causes?
A3: A sluggish or incomplete reaction can be attributed to several factors related to reagents and conditions.
Potential Causes & Solutions:
-
Insufficient Base: The reaction generates HCl, which protonates the piperazine, rendering it non-nucleophilic. An inadequate amount of base (like DIPEA or K₂CO₃) will fail to neutralize the acid, effectively stopping the reaction.
-
Solution: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base are used. For heterogeneous bases like K₂CO₃, ensure vigorous stirring to facilitate the reaction.
-
-
Low Temperature: While high temperatures can promote side reactions, insufficient heat will result in a very slow reaction rate.
-
Solution: Gradually increase the reaction temperature, monitoring for both starting material consumption and byproduct formation. A typical range is 80-120 °C, depending on the solvent.
-
-
Poor Reagent Quality:
-
Piperazine: Piperazine is hygroscopic and can absorb water and CO₂ from the air to form piperazine carbamate, reducing its effective concentration.
-
Starting Pyrimidine: The quality of 2-amino-4-chloro-6-methylpyrimidine is crucial. Impurities from its synthesis can interfere with the reaction.[3][4]
-
Solution: Use high-purity, dry reagents. Consider using freshly opened piperazine or drying it under vacuum before use. Ensure the solvent is anhydrous.
-
-
Solubility Issues: Poor solubility of reagents at the reaction temperature can limit the reaction rate.
-
Solution: Choose a solvent in which all reactants have good solubility at the target temperature. Common choices include dioxane, DMF, DMSO, or n-butanol.
-
Q4: I've detected an impurity with a mass corresponding to 2-amino-4-hydroxy-6-methylpyrimidine. How is this forming during the SNAr reaction?
A4: The presence of 2-amino-4-hydroxy-6-methylpyrimidine indicates a hydrolysis side reaction . The chloro group at the C4 position, while a good leaving group for the SNAr reaction, can also be displaced by water.
Causality: This side reaction is promoted by the presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures. The hydroxide ion (or water itself) acts as a competing nucleophile, attacking the activated C4 position.
Prevention:
-
Use Anhydrous Conditions: This is the most critical factor. Ensure your solvent is dry and that the reagents, particularly piperazine and any base used, have a low water content.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction vessel.
-
Purify the Starting Material: The hydrolysis product may also be present as an impurity in the 2-amino-4-chloro-6-methylpyrimidine starting material if its synthesis or workup was incomplete.[3] Always check the purity of your starting materials before beginning the reaction.
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| Dimer Impurity | ![]() | 340.39 | Reaction of product with a second pyrimidine molecule | Use large excess of piperazine; slow addition of pyrimidine. |
| Starting Material | ![]() | 143.57 | Incomplete reaction | Optimize base, temperature, and reagent quality. |
| Hydrolysis Product | ![]() | 125.13 | Presence of water | Use anhydrous solvents and reagents; inert atmosphere. |
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Optimized Synthesis Protocol to Minimize Side Reactions
This protocol is designed to favor the formation of the monosubstituted product.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (5.0 eq.). Purge the flask with nitrogen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to fully dissolve piperazine upon heating).
-
Heating: Begin stirring and heat the mixture to 100 °C.
-
Reactant Preparation: In a separate flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq.) in a minimum amount of anhydrous 1,4-dioxane.
-
Slow Addition: Once the piperazine solution is at temperature, add the pyrimidine solution dropwise via an addition funnel over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir. The excess piperazine will dissolve, while the product may precipitate.
-
Adjust the pH to >10 with aqueous NaOH to ensure the product is in its free base form.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
References
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1(1), e0018. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5179. [Link]
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Tellez-Vazquez, A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1633. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 12. [Link]
-
Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5485-5494. [Link]
-
Um, I. H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(29), 5485-5494. [Link]
-
Bristol-Myers Squibb. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Retrieved from [Link]
-
OChem Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Savitha, G., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o123. [Link]
Sources
Technical Support Center: Optimizing N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a robust starting protocol for this crucial transformation. The insights provided herein are grounded in established organometallic principles and extensive field experience with palladium-catalyzed cross-coupling reactions.
The N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a key step in the synthesis of various compounds of medicinal interest, including kinase inhibitors.[1][2] The Buchwald-Hartwig amination is the premier method for this transformation, offering a versatile and high-yielding route to the desired C-N bond formation.[3][4] However, the substrate's unique electronic and steric properties, featuring multiple nucleophilic nitrogen centers, can present specific challenges. This guide will equip you with the knowledge to navigate these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on the N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Q1: What is the recommended starting point for catalyst and ligand selection?
A1: For the N-arylation of an electron-rich aminopyrimidine like this, a palladium-based catalyst system is the gold standard. We recommend starting with a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which ensures efficient and reproducible generation of the active Pd(0) species.[5] Paired with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos, these catalysts are well-suited to overcome the steric hindrance and electronic properties of the aminopyrimidine substrate.[6]
Q2: Which arylating agents are compatible with this reaction?
A2: The Buchwald-Hartwig amination is compatible with a wide range of aryl halides and pseudohalides.[3] For initial optimizations, aryl bromides are often a good balance of reactivity and stability. Aryl chlorides can also be used, though they may require more specialized ligands and harsher conditions due to the stronger C-Cl bond.[7][8] Aryl triflates are highly reactive but can be more expensive and less stable.
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a critical role in the catalytic cycle by deprotonating the amine to form the more nucleophilic amide, which then participates in the coupling reaction.[6] A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many Buchwald-Hartwig reactions.[9] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[10]
Q4: How do I choose an appropriate solvent?
A4: The choice of solvent can significantly impact the reaction outcome. Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are excellent starting points as they are known to perform well in Buchwald-Hartwig aminations.[9][11] Tetrahydrofuran (THF) is another option, although its lower boiling point might limit the achievable reaction temperature.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all reagents and solvents are anhydrous and degassed. | The active Pd(0) catalyst is sensitive to oxygen and moisture. Impurities can poison the catalyst.[5] |
| 2. Inappropriate Base | - Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Ensure the base is finely powdered and dry. | Incomplete deprotonation of the amine will slow down or prevent the reaction. | |
| 3. Insufficient Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. | The oxidative addition of the aryl halide and the reductive elimination steps of the catalytic cycle are often accelerated at higher temperatures. | |
| Formation of Side Products | 1. Bis-arylation | - Use a slight excess of the aminopyrimidine (1.1-1.2 equivalents).- Lower the reaction temperature. | The piperazine nitrogen can also undergo N-arylation. Using an excess of the amine can favor mono-arylation. |
| 2. Dehalogenation of Aryl Halide | - Use a less sterically hindered ligand.- Screen different bases (e.g., Cs₂CO₃ instead of NaOtBu). | This side reaction is often promoted by bulky ligands and strong bases, which can facilitate β-hydride elimination from the palladium intermediate. | |
| 3. Homocoupling of Aryl Halide | - Ensure thorough degassing of the reaction mixture. | This side reaction is often a result of oxygen contamination. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality | - Use high-purity, anhydrous solvents and reagents.- Store sensitive reagents (catalyst, ligand, base) under an inert atmosphere. | Water and oxygen can have a significant and variable impact on the reaction outcome. |
| 2. Inefficient Stirring | - Use a stir bar that provides vigorous agitation.- For larger scale reactions, consider mechanical stirring. | In heterogeneous mixtures (e.g., with solid bases), efficient mixing is crucial for consistent reaction rates. |
Optimized Starting Protocol
This protocol provides a robust starting point for the N-arylation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine with an aryl bromide. Note: This is a general procedure and may require optimization for your specific aryl halide.
Materials:
-
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) and anhydrous toluene.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes.
Caption: A generalized experimental workflow for the N-arylation reaction.
Caption: A logical flowchart for troubleshooting common issues.
References
-
Ali, M. A., Ismail, R., Choon, T. S., & Pandian, S. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Molecular Sciences, 13(7), 8359–8371. [Link]
-
SYNFACTS. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(05), 0455–0455. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(15), 3638–3641. [Link]
-
Sotoude, M., Mansoori, Y., Ghahramani, F., & Bezaatpour, A. (2020). Copper Catalyzed Selective Monoarylation of Anilines by a New Reusable Catalyst Supported on Magnetic Mesoporous Silica. Catalysis Letters, 150(12), 3594–3607. [Link]
-
Swain, A., Rout, L., Kar, S., & Punniyamurthy, T. (2022). Recent Advances in Transition Metal–Catalyzed Csp‐X (X = S, N, O) Cross‐Coupling Reactions in Water. Asian Journal of Organic Chemistry, 11(7). [Link]
-
Couturier, C., Martin-Montero, R., Gorelsky, S. I., & Fagnou, K. (2009). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 74(8), 3048–3057. [Link]
- Doraghi, F., & Ramezani, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Green, O., & Williams, J. M. J. (2023). Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. Nature Communications, 14(1), 1563. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Zare, A., et al. (n.d.). A Highly Efficient Protocol for the Synthesis of N-Aryl Nucleobases Using Zinc Oxide in Ionic Liquids. SID. Retrieved from [Link]
- Ren, H., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Semantic Scholar.
- Porzelle, A., & Tomkinson, N. C. O. (n.d.). Palladium catalyzed N-arylation of hydroxylamines.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Mohammadi, Z., & Gholinejad, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1215–1252. [Link]
- Chen, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(38), 7731-7735.
- Doraghi, F., & Ramezani, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
- Hicks, J. C., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 131(45), 16358-16359.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Sîrbu, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
G. G., & Hocek, M. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 22(7), 1065. [Link]
- S. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
PubChem. (n.d.). 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-1,1,2,2-d4)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Retrieved from [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Low Solubility of Pyrimidinamine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in medicinal chemistry and process development: the low solubility of pyrimidinamine intermediates. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of pyrimidinamine intermediates.
Q1: Why do many of my pyrimidinamine intermediates exhibit poor aqueous solubility?
A1: The solubility of pyrimidinamine derivatives is governed by a delicate balance of their structural and physicochemical properties. The pyrimidine ring itself is a planar, aromatic heterocycle, which can contribute to strong crystal lattice packing, making it difficult for solvent molecules to break apart the solid state. Furthermore, while the amino group(s) can participate in hydrogen bonding with water, the overall molecule can still be predominantly hydrophobic, especially with nonpolar substituents.[1][2] Ultimately, poor aqueous solubility often arises from a combination of high crystal lattice energy and low solvation energy.
Q2: What are the first steps I should take when I encounter a "brick dust" pyrimidinamine intermediate?
A2: Before attempting any solubilization techniques, it is crucial to characterize the physicochemical properties of your compound. The two most important parameters to determine are the pKa and the logP . The pKa will tell you the pH at which your compound ionizes, which is critical for pH-modification strategies. The logP will give you an indication of the compound's lipophilicity and help in selecting appropriate organic solvents or co-solvents. A good initial solubility goal for early-stage drug discovery compounds is often considered to be greater than 60 µg/mL.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer and then precipitates. It reflects the solubility of the least stable, fastest-precipitating form of the compound and is often used in high-throughput screening.
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is stirred in a solvent until the concentration of the dissolved compound no longer changes. This is a more accurate measure and is critical for lead optimization and formulation development.
For troubleshooting, both are valuable. Kinetic solubility gives a quick assessment, while thermodynamic solubility provides the definitive value for formulation considerations.
II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic approach to tackling low solubility issues with your pyrimidinamine intermediates.
pH Modification: The First Line of Defense
Pyrimidinamines are basic compounds due to the presence of the amino group(s). This property can be leveraged to significantly increase aqueous solubility by lowering the pH of the solution. At a pH below the pKa of the amino group, the compound will be protonated, forming a more soluble salt.
Caption: Encapsulation of a pyrimidinamine by a cyclodextrin.
-
β-Cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified derivatives have much higher aqueous solubility and are often more effective at solubilizing guest molecules.
III. Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| pH Modification | Ionization of the basic amino group to form a soluble salt. | Pyrimidinamines with a pKa in a physiologically relevant range. | Potential for precipitation upon pH change; buffer capacity. |
| Co-solvency | Reducing the polarity of the aqueous medium. | Compounds with moderate to high lipophilicity. | Potential toxicity of co-solvents; selection of appropriate co-solvent and concentration. |
| Salt Formation | Creating a more soluble crystalline form of the compound. | Basic pyrimidinamines. | pKa difference between the base and the acid; properties of the resulting salt (hygroscopicity, stability). |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in an inclusion complex. | A wide range of poorly soluble compounds. | Stoichiometry of the complex; selection of the appropriate cyclodextrin derivative. |
IV. References
-
Vertex AI Search. (n.d.). 2-Aminopyrimidine - Solubility of Things. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). 4,6-dimethyl-2-aminopyrimidine - Solubility of Things. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Solubility and stability testing of novel pyrimidine derivatives - Benchchem. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa) - UGC MOOCs. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Salt formation to improve drug solubility - PubMed. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Publishing. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). The Role of Solubilizing Agents in Modern Pharmaceutical Formulations. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved January 22, 2026, from
-
Vertex AI Search. (n.d.). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - Frontiers. Retrieved January 22, 2026, from
Sources
preventing dimer formation in 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine reactions
Welcome to the technical support center for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dimer formation in reactions involving this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of reactions with 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine?
A1: Dimer formation refers to a side reaction where two molecules of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, or one molecule of the starting material and one of the product, react with each other. This results in an unwanted byproduct with approximately double the molecular weight of the starting material, reducing the yield of the desired product and complicating purification.
Q2: What are the likely mechanisms for dimer formation with this compound?
A2: The molecule has three potentially nucleophilic nitrogen atoms: the exocyclic 2-amino group, the N1' nitrogen of the piperazine ring, and the N4' nitrogen of the piperazine ring. Dimerization can occur if one of these nucleophilic nitrogens on one molecule attacks an electrophilic site on another. The most probable scenario is a nucleophilic aromatic substitution (SNAr) reaction if your reaction conditions can activate a leaving group on the pyrimidine ring or an intermolecular reaction with a bifunctional reagent.
Q3: Which of the nitrogen atoms is the most nucleophilic and therefore most likely to be involved in dimer formation?
A3: The relative nucleophilicity is influenced by several factors, including electron density, steric hindrance, and pKa.
-
2-Amino Group: The amino group at the C2 position is directly attached to the electron-deficient pyrimidine ring, which significantly reduces its nucleophilicity through resonance delocalization.
-
Piperazine Nitrogens: The piperazine nitrogens are more aliphatic in nature and are generally more nucleophilic than the 2-amino group. The N4' nitrogen, being further from the electron-withdrawing pyrimidine ring, is expected to be more nucleophilic than the N1' nitrogen. The pKa values of piperazine itself are approximately 9.73 and 5.35 for the first and second protonations, respectively[1]. Alkyl substitution on one nitrogen, as in N-methylpiperazine, slightly lowers the pKa of the other nitrogen.[2]
Therefore, the N4' nitrogen of the piperazine ring is the most likely site for initiating a dimerization reaction.
Q4: Can dimer formation be completely avoided?
A4: While complete avoidance can be challenging, dimer formation can be significantly minimized to negligible levels through careful control of reaction parameters such as stoichiometry, temperature, solvent, and the choice of base. In some cases, a protecting group strategy may be necessary.[3]
Troubleshooting Guide: Dimer Formation
This section provides a structured approach to identifying and resolving issues with dimer formation.
| Observation | Potential Cause | Recommended Action(s) |
| Significant byproduct with ~2x the mass of the starting material observed by LC-MS. | Self-condensation/dimerization. | Proceed with the troubleshooting steps below. |
| Reaction is sluggish, and forcing conditions (high temperature, strong base) lead to dimer formation. | Insufficient activation of the electrophile or suboptimal reaction conditions favoring the side reaction. | Optimize reaction temperature and base selection (see detailed protocols). Consider a more reactive electrophile if possible. |
| Dimer formation is more pronounced at higher concentrations. | Bimolecular reactions like dimerization are concentration-dependent. | Run the reaction at a lower concentration. Consider slow addition of the limiting reagent. |
| The use of a strong, non-hindered base correlates with increased dimer formation. | The base may be deprotonating a nucleophilic nitrogen, increasing its reactivity and propensity for dimerization. | Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU. |
| Dimer formation is observed even with careful control of reaction conditions. | The inherent reactivity of the molecule under the required conditions favors dimerization. | Employ a protecting group strategy for the most nucleophilic nitrogen (N4' of the piperazine). |
Preventative Strategies and Protocols
Optimization of Reaction Conditions
Controlling the stoichiometry is crucial. If 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is acting as the nucleophile, using a slight excess of the electrophile can help to ensure that the nucleophile is consumed before it can react with itself. Conversely, if it is the electrophile, a slight excess of the nucleophile is recommended.
Protocol for Slow Addition:
-
Set up the reaction with all reagents except for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (or the limiting reagent).
-
Dissolve the limiting reagent in a suitable solvent.
-
Using a syringe pump, add the solution of the limiting reagent to the reaction mixture over a period of 2-4 hours.
Lowering the reaction temperature can often favor the desired reaction over the undesired dimerization, as the activation energy for dimerization may be higher.
General Temperature Optimization Protocol:
-
Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for product formation.
-
If the reaction is too slow, incrementally increase the temperature by 10-20 °C and continue monitoring.
-
Identify the lowest temperature at which a reasonable reaction rate is achieved with minimal dimer formation.
The choice of solvent can influence the relative rates of the desired and undesired reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr reactions.[6] The effect of solvent polarity on self-reactions can be complex, and empirical screening is often necessary.
Recommended Solvents for Screening:
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is often preferred to minimize the deprotonation of the amine nucleophiles, which would increase their reactivity and the likelihood of dimerization.
| Base | Properties | Recommendation |
| Potassium Carbonate (K₂CO₃) | Mild inorganic base | Good starting point for many reactions. |
| Triethylamine (TEA) | Organic amine base | Can be effective, but may not be hindered enough. |
| Diisopropylethylamine (DIPEA) | Hindered organic amine base | Excellent choice to avoid deprotonation of the nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base | Use with caution, as its high basicity can sometimes promote side reactions. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base | Use with caution, as it will deprotonate the most acidic N-H, potentially increasing dimerization. |
Protecting Group Strategy
If optimization of reaction conditions is insufficient to prevent dimer formation, a protecting group strategy is the most robust solution. The goal is to selectively protect the most nucleophilic nitrogen (N4' of the piperazine) to prevent it from participating in side reactions. The tert-Butoxycarbonyl (Boc) group is a common and effective choice.[3][7][8]
Step-by-Step Protocol for Boc Protection and Deprotection:
Part A: Boc Protection
-
Dissolve 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (TEA) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the Boc-protected product by column chromatography.
Part B: Desired Reaction
-
Use the Boc-protected 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in your desired reaction. The Boc group will prevent the N4' nitrogen from reacting.
Part C: Boc Deprotection
-
Dissolve the Boc-protected product in a solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Neutralize with a base if necessary to obtain the final deprotected product.
Visualization of Concepts
Potential Dimerization Pathways
Caption: Potential dimerization pathway.
Protecting Group Strategy Workflow
Caption: Workflow for the protecting group strategy.
Analytical Methods for Dimer Detection
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. The dimer, being less polar than the monomer, will typically have a higher Rf value.[5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures to determine the ratio of product to dimer.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the dimer by its mass-to-charge ratio.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the dimer if isolated. Can also be used for quantitative analysis with an internal standard.[4] |
By implementing these strategies and utilizing the appropriate analytical techniques, you can effectively troubleshoot and prevent dimer formation in your reactions with 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, leading to cleaner reactions and higher yields of your desired products.
References
- BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions.
- ResearchGate. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (n.d.). Synthesis of bis-piperazine pyrimidines (82-85).
- BenchChem. (2025).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- ResearchGate. (2014).
- PubMed. (2022).
- ACS GCI Pharmaceutical Roundtable. (2026).
- University of Regina. (n.d.).
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- National Institutes of Health. (n.d.).
- PubMed Central. (2022).
- PubMed. (2020).
- Growing Science. (2021).
- PubMed. (2022).
- University of Oxford. (n.d.). 10. Pyrimidines.
- ACS Publications. (2021).
- ResearchGate. (n.d.). pK a values of common substituted piperazines.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Semantic Scholar. (2009).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.
- MDPI. (2024).
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (2020).
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides.
- RWTH Publications. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
- Growing Science. (2021).
- MDPI. (n.d.).
- PubMed. (n.d.).
- J-STAGE. (n.d.). MINIREVIEW The Solvent Effect on Weak Interactions in Supramolecular Polymers: Differences between Small Molecular Probes and Su.
- PubMed. (n.d.).
- ACS Publications. (2025).
Sources
- 1. uregina.ca [uregina.ca]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Production
Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the robustness and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine?
A1: The most prevalent and industrially scalable route involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-4-chloro-6-methylpyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position is displaced by piperazine.
Q2: Why is the C4 position of the pyrimidine ring preferentially substituted over the C2 position?
A2: The regioselectivity of nucleophilic aromatic substitution on the 2-amino-4-chloro-6-methylpyrimidine intermediate is governed by the electronic properties of the pyrimidine ring. The C4 position is more electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom, making it more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate, a key transient species in SNAr reactions, is greater when the attack occurs at the C4 position, as the negative charge can be delocalized onto the nitrogen atom through resonance.[1][2]
Q3: What are the primary applications of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine?
A3: This compound is a versatile building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology.[3][4] For instance, it forms a core component of Dasatinib, a dual Src/Abl kinase inhibitor.[4]
Troubleshooting Guide
Part 1: Synthesis of the Intermediate: 2-Amino-4-chloro-6-methylpyrimidine
The quality of your starting material is paramount for a successful and scalable synthesis. The most common route to 2-amino-4-chloro-6-methylpyrimidine is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Q1: My chlorination reaction with POCl₃ is giving a low yield and a dark, tarry crude product. What's going wrong?
A1: This is a common issue often related to moisture and temperature control.
-
Causality: Phosphorus oxychloride reacts violently with water, generating hydrochloric acid and phosphoric acid. This not only consumes your reagent but also can lead to uncontrolled exotherms and side reactions, causing decomposition of the starting material and product, resulting in tar formation. The reaction is also temperature-sensitive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled or a new bottle of POCl₃. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction should be heated gradually to reflux. Overheating can lead to decomposition. Upon completion, the excess POCl₃ should be removed under vacuum, and the subsequent quenching should be done slowly by adding the reaction mixture to ice water to manage the exotherm.[6]
-
pH Adjustment: During work-up, careful adjustment of the pH to around 8 with a base like 25% ammonia is crucial for precipitating the product.[5]
-
Q2: How do I effectively purify the 2-amino-4-chloro-6-methylpyrimidine intermediate?
A2: Recrystallization is the most effective method for purifying this intermediate on a large scale.
-
Recommended Protocol: A mixed solvent system of ethanol and water (e.g., 50% ethanol) is reported to give good results.[6] The crude product should be dissolved in the hot solvent mixture and allowed to cool slowly to form well-defined crystals.
-
Purity Check: The purity of the recrystallized product can be confirmed by melting point analysis (literature value ~188°C) and thin-layer chromatography (TLC).[5]
Part 2: Nucleophilic Aromatic Substitution (SNAr) with Piperazine
This is the key step where the piperazine moiety is introduced. Success here depends on optimizing reaction conditions to favor the desired product and minimize byproducts.
Q1: The SNAr reaction is slow or incomplete, even at elevated temperatures. How can I improve the reaction rate?
A1: Several factors can influence the rate of an SNAr reaction. Let's break them down.
-
Causality: The reaction involves the attack of a nucleophile (piperazine) on an electron-deficient aromatic ring. The rate is dependent on the nucleophilicity of piperazine, the solvent, the temperature, and the presence of a suitable base.
-
Troubleshooting Workflow:
-
Expert Insights:
-
Base: The reaction generates HCl as a byproduct, which can protonate the piperazine, rendering it non-nucleophilic. A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often added to neutralize the acid. [7] * Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or propanol can accelerate SNAr reactions by solvating the cationic species without strongly hydrogen-bonding with the nucleophile. [7][8] * Microwave Synthesis: For rapid optimization on a small scale, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. [7] Q2: I am observing a significant amount of a byproduct that appears to be a di-substituted piperazine. How can I prevent this?
-
A2: This is likely due to the reaction of the desired product with another molecule of the starting material, or a related impurity.
-
Causality: While less common in this specific synthesis due to the deactivating effect of the first substitution, over-reaction can occur under harsh conditions or with a large excess of the chloro-pyrimidine starting material. A more likely cause is the presence of a di-chlorinated pyrimidine impurity in your starting material.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of piperazine relative to the 2-amino-4-chloro-6-methylpyrimidine. This ensures the chloro-pyrimidine is the limiting reagent.
-
Purify the Intermediate: Ensure the high purity of your 2-amino-4-chloro-6-methylpyrimidine intermediate to remove any di-chlorinated species.
-
Controlled Addition: On a larger scale, consider the slow addition of the chloro-pyrimidine to a solution of piperazine and base. This maintains a low concentration of the electrophile, minimizing the chance of a second substitution on the product.
-
Part 3: Purification and Scale-Up
Transitioning from the bench to a larger scale introduces new challenges in purification and handling.
Q1: The crude product is an oil and difficult to handle. How can I induce crystallization?
A1: Oiling out is a common problem when impurities depress the melting point of the product.
-
Troubleshooting Steps:
-
Solvent Screen: Perform a small-scale solvent screen to find a suitable recrystallization solvent or solvent system. Common choices include isopropanol, ethanol, or mixtures with water or heptane.
-
Trituration: If recrystallization is difficult, trituration can be effective. This involves stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or methyl tert-butyl ether). This can often induce solidification. [9] 3. Seed Crystals: If you have a small amount of pure, solid product, use it to seed the supersaturated solution of the crude material.
-
Q2: What are the key safety considerations when scaling up this process?
A2: Safety must be the top priority during scale-up.
-
Reagent Handling:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. Plan for quenching large quantities carefully in a controlled manner.
-
Piperazine: Can be corrosive and an irritant. Handle with appropriate PPE.
-
-
Exothermic Reactions: Both the chlorination and the quenching steps are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and ensure slow, controlled addition of reagents.
-
Pressure Build-up: The generation of HCl gas during the SNAr reaction can lead to pressure build-up in a sealed reactor. Ensure the reactor is properly vented.
Summary of Key Reaction Parameters
| Parameter | Step 1: Chlorination | Step 2: SNAr | Rationale |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Piperazine | Chlorinating agent and nucleophile, respectively. |
| Solvent | Neat (excess POCl₃) or high-boiling inert solvent | Propanol, DMF, NMP | Provides reaction medium; polar aprotic for SNAr. [7] |
| Temperature | Reflux | 80 - 140 °C | To overcome activation energy. [7][10] |
| Base | N/A | Et₃N, DIPEA | Neutralizes HCl byproduct in the SNAr step. [7] |
| Work-up | Ice water quench, pH adjustment to ~8 | Aqueous wash, extraction | Isolation and initial purification of the product. [5][7] |
| Purification | Recrystallization (Ethanol/Water) | Recrystallization/Column Chromatography | To achieve high purity of the final product. [6] |
Visualizing the Synthetic Pathway
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 6. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. prepchem.com [prepchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
analytical method validation for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine impurities
Technical Support Center: Analytical Method Validation for Impurities
Introduction: The Critical Role of Impurity Profiling
Welcome to the technical support center for the analytical method validation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. As a substituted pyrimidine, this active pharmaceutical ingredient (API) and its potential impurities—arising from synthesis, degradation, or storage—require rigorous analytical oversight to ensure product safety and efficacy. Impurities may be structurally similar to the API, presenting significant chromatographic challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered during the validation of quantitative impurity methods, primarily using High-Performance Liquid Chromatography (HPLC). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This document will serve as a troubleshooting resource for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust method validation strategy.
Q1: Why are forced degradation studies mandatory for impurity method validation?
A1: Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method.[4] By intentionally exposing the API to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate the likely degradation products.[5][6][7] This serves two primary purposes:
-
Specificity Demonstration: It proves that the analytical method can separate the API peak from all potential degradation product peaks, ensuring there is no co-elution that could lead to inaccurate quantification.[7][8][9]
-
Pathway Illumination: It provides critical insights into the molecule's degradation pathways, which helps in developing stable formulations and defining appropriate storage conditions.[4][6]
Q2: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?
A2: Both terms define the method's sensitivity at low analyte concentrations, but they serve different purposes:
-
Limit of Detection (LOD): This is the lowest concentration of an impurity that can be reliably detected but not necessarily quantified with acceptable accuracy and precision.[10][11][12] It is often determined where the signal-to-noise ratio is approximately 3:1.[10][12]
-
Limit of Quantitation (LOQ): This is the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy.[10][11][12] The LOQ is critical for quantitative impurity tests and is typically established where the signal-to-noise ratio is 10:1.[10][12]
Q3: What are the typical validation parameters and acceptance criteria I should follow for an impurity quantification method?
A3: The ICH Q2(R1) guideline outlines the necessary validation characteristics.[1] For quantitative impurity tests, the key parameters and their generally accepted criteria are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria for Impurity Quantification |
| Specificity | Peak purity index > 0.990; baseline resolution (Rs > 2.0) between the API, known impurities, and any degradation products.[8] No interference from blank or placebo. |
| LOD & LOQ | LOD should be demonstrated (e.g., S/N ≥ 3). LOQ (e.g., S/N ≥ 10) must be at or below the reporting threshold.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified range. Visual inspection of the residuals plot should show random distribution. |
| Range | From the LOQ to 120% of the impurity specification limit.[2][14] |
| Accuracy | Percent recovery of spiked impurities should be within 80.0% to 120.0% of the nominal concentration, especially at the specification limit. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) should typically be ≤ 10% at the specification limit. |
| Intermediate Precision | %RSD should meet pre-defined criteria, demonstrating consistency across different days, analysts, or instruments.[15] |
| Robustness | Method performance should remain acceptable under small, deliberate variations in parameters (e.g., pH ±0.2, mobile phase composition ±2%).[16][17] |
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems organized by validation parameter.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3][16]
Q: During my forced degradation study, a peak for a degradation product is not chromatographically resolved from the main API peak (Resolution < 2.0). How can I fix this?
A: This is a critical failure in specificity. The co-elution prevents accurate quantification of both the impurity and the API. Your primary goal is to alter the chromatographic selectivity.
-
Scientific Rationale: Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). Selectivity has the most significant impact on peak separation. You can manipulate it by changing the chemical interactions between the analytes and the stationary/mobile phases.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH (Most Effective for Ionizable Compounds): 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has multiple basic nitrogen atoms and is highly sensitive to pH. A small change (e.g., ±0.2 to 0.5 pH units) can alter the ionization state of the API and its impurities, drastically changing their retention and potentially resolving the co-elution.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties (acetonitrile is aprotic, methanol is protic) and will interact differently with your analytes, altering selectivity. You can also try a ternary mixture.
-
Adjust Gradient Slope: In a gradient method, decreasing the slope (i.e., making the gradient longer and shallower) can often improve the resolution between closely eluting peaks.
-
Change Column Chemistry: If mobile phase adjustments fail, the stationary phase may not be suitable. If you are using a standard C18 column, consider one with a different functionality, such as a Phenyl-Hexyl or a polar-embedded phase, which offer different retention mechanisms.
-
Q: My peak purity analysis using a Diode Array Detector (DAD) is failing for an impurity peak, even though it looks symmetrical. What does this mean?
A: A failing peak purity index indicates that more than one chemical species is present under that single chromatographic peak.
-
Scientific Rationale: A DAD collects UV-Vis spectra across the entire peak. The purity algorithm compares these spectra. If the spectra at the upslope, apex, and downslope of the peak are not homogenous, it signifies the presence of a co-eluting, spectrally different impurity.
-
Troubleshooting Steps:
-
Confirm the Failure: Ensure the failure is not due to detector saturation. The peak of interest should be within the detector's linear range (typically < 1.5 Absorbance Units).
-
Apply Chromatographic Fixes: The root cause is insufficient resolution. You must apply the same troubleshooting steps as the previous question (modify pH, change organic modifier, adjust gradient) to chromatographically separate the hidden impurity.
-
Utilize Mass Spectrometry (MS): If available, an LC-MS system can confirm the presence of multiple components by identifying different mass-to-charge ratios (m/z) across the peak's elution profile. This provides definitive evidence of co-elution.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Q: My signal-to-noise (S/N) ratio at the target LOQ concentration is below the required 10:1. How can I improve my method's sensitivity?
A: Insufficient S/N at the LOQ means your method cannot reliably quantify impurities at the required low levels.[11]
-
Scientific Rationale: The S/N ratio is a measure of the analytical signal's strength relative to the background electronic noise of the system. To improve it, you can either increase the signal or decrease the noise.
-
Troubleshooting Steps:
-
Increase Analyte Signal:
-
Optimize Detection Wavelength: Review the UV-Vis spectra of your impurities. Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for the impurity of interest, which may be different from the API's λmax.
-
Increase Injection Volume: A larger injection volume will put more analyte on the column, leading to a larger peak and a stronger signal. Be cautious not to overload the column, which can cause peak distortion.
-
Increase Sample Concentration: Prepare the sample at a higher concentration. This is often the simplest way to increase the signal for a given impurity level (e.g., 0.1% impurity in a 1.0 mg/mL solution has a higher absolute concentration than in a 0.5 mg/mL solution).
-
-
Decrease Baseline Noise:
-
Check Mobile Phase Quality: Use only high-purity, HPLC-grade solvents and fresh additives.[18] Poorly mixed or contaminated mobile phases are a common source of noise.[18][19]
-
Ensure System Stability: A noisy baseline can originate from a faulty detector lamp, pump pressure fluctuations, or leaks. Run system diagnostics to isolate the source.[19]
-
-
Linearity
Linearity is the method's ability to produce results that are directly proportional to the analyte concentration.[15][20]
Q: My linearity plot for an impurity shows a curve at higher concentrations, and the correlation coefficient (r²) is below 0.99. What is causing this?
A: A non-linear response, particularly a plateau at high concentrations, typically points to detector saturation or solubility issues.
-
Scientific Rationale: The Beer-Lambert law, which governs UV detection, is linear only within a specific concentration range. At very high concentrations, the detector response can become non-proportional, leading to a curved calibration plot.
-
Troubleshooting Steps:
-
Check for Detector Saturation: Examine the chromatogram of your highest concentration standard. If the peak is flat-topped, the detector is saturated. Prepare a new set of linearity standards at a lower concentration range.
-
Verify Analyte Solubility: The impurity may be precipitating out of the diluent at higher concentrations. Check the solubility of the impurity in your sample diluent. If necessary, change the diluent to one with higher solubilizing power (e.g., by adding a higher percentage of organic solvent).
-
Apply a Weighted Regression: If the non-linearity is minor and more pronounced at the low end (heteroscedasticity), applying a weighting factor (such as 1/x or 1/x²) to the linear regression can often improve the fit and provide a more accurate model.[20]
-
Accuracy
Accuracy expresses the closeness of agreement between the true value and the value found.[16][17]
Q: My accuracy/recovery study shows consistently low recovery (e.g., <80%) for a spiked impurity at all concentration levels. Where could the impurity be lost?
A: Low recovery indicates a systematic error in the method, most often during sample preparation.
-
Scientific Rationale: Accuracy is a measure of systematic bias. A consistent loss of analyte points to an issue that affects every sample in the same way, such as incomplete extraction, degradation during preparation, or adsorption.
-
Troubleshooting Steps:
-
Investigate Sample Preparation:
-
Adsorption: Amines like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine and its impurities can adsorb to glass surfaces. Try preparing samples in polypropylene vials or silanized glassware.
-
Extraction Efficiency: If your sample preparation involves an extraction step (e.g., from a formulated product), ensure the extraction is complete. Try increasing the sonication time, vortexing duration, or the number of extraction cycles.
-
-
Check for In-Process Degradation: The impurity might be unstable in your sample diluent. Prepare a standard of the impurity in the diluent and analyze it over several hours to see if the peak area decreases over time. If it does, you must find a more suitable, non-reactive diluent.
-
Verify Standard Purity: Ensure the reference standard for the impurity is of known purity and that its concentration has been calculated correctly, accounting for any salt form or water content. An incorrect standard concentration will lead to incorrect recovery calculations.
-
Part 3: Visualization & Key Protocols
Diagrams of Key Workflows
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine and demonstrate the specificity of the analytical method.
Materials:
-
API sample
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with DAD or UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the API in a suitable diluent to create a stock solution (e.g., 1.0 mg/mL).
-
Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 0.5 mg/mL). Keep this sample protected from light and heat. This is your time-zero and control sample.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Leave at room temperature for 24 hours. If no degradation is observed, repeat with a fresh sample at 60°C for 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same time and temperature conditions as the acid hydrolysis.
-
Neutralize with 0.1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Leave at room temperature for 24 hours.
-
Dilute to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place a small amount of solid API in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in diluent to the target concentration.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7][21]
-
Prepare the samples for analysis at the target concentration.
-
-
Analysis:
-
Analyze the control and all stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples to the control. Identify new peaks, which are potential degradation products.
-
Calculate the percent degradation of the API. The ideal target is 5-20% degradation to ensure significant degradants are formed without generating secondary or irrelevant products.[5][8]
-
Evaluate the resolution between the API and all degradant peaks. Perform peak purity analysis on all peaks to confirm specificity.
-
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- HPLC Specificity Testing: Importance Explained. (2025). Altabrisa Group.
- Establishing LOD & LOQ in Analytical Method Validation.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS.
- The 6 Key Aspects of Analytical Method Valid
- Determining LOD and LOQ Based on the Calibration Curve.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Photonics Media.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Key terms related to validation of an analytical method. (2024). YouTube.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Method Validation Definitions in Pharmaceuticals. (2012). Pharmaguideline.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What Are LOD and LOQ in HPLC Methods? (2025). Altabrisa Group.
- 3 Key Regulatory Guidelines for Method Valid
- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). PMC - NIH.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Guidance for the validation of pharmaceutical quality control analytical methods.
- Quality Guidelines. ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Analytical Method Validation: Back to Basics, Part II. (2014).
- How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025). Pharmaceutical Guidelines.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA).
- Challenges in HPLC Method Development for Impurity Identification and Quantific
- What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik.
- Steps for HPLC Method Valid
- A Guide to Analytical Method Validation.
- HPLC Troubleshooting Guide.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. onyxipca.com [onyxipca.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization Optimization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Welcome to the technical support center for the crystallization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to facilitate the optimization of your crystallization experiments. As your partner in scientific discovery, we aim to equip you with the foundational knowledge and practical insights necessary to achieve high-purity, crystalline active pharmaceutical ingredients (APIs).[1][2]
The crystallization of APIs like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a critical step in pharmaceutical development, influencing factors such as purity, stability, and bioavailability.[1][3] This guide is structured to address common challenges you may encounter and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a crystallization process for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine?
A1: The initial and most critical step is solvent screening. The goal is to identify a solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[4] A systematic approach involves testing a range of solvents with varying polarities. Given the structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, which contains both hydrogen bond donors and acceptors, solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially a mixture with water or non-polar solvents like heptane or toluene should be evaluated.
Q2: How does the chemical structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine influence solvent selection?
A2: The molecule possesses a pyrimidine ring system and a piperazine moiety, both of which are common in pharmaceuticals.[5][6][7] The amine groups and nitrogen atoms in the rings are capable of forming hydrogen bonds. Therefore, protic solvents or solvents with hydrogen bond accepting capabilities are likely to be good candidates for dissolution at higher temperatures. The methyl group adds some non-polar character. A successful crystallization often relies on a solvent that can effectively solvate the molecule at a higher energy state (high temperature) but allows the molecules to self-assemble into an ordered crystal lattice upon cooling.[2]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the dissolved compound from the solution as a liquid phase (an oil) rather than solid crystals. This often occurs when the melting point of the compound is low relative to the boiling point of the solvent, or when the solution is supersaturated too quickly.[8] To prevent this, you can try using a lower boiling point solvent, decreasing the initial concentration of the compound, or slowing down the cooling rate. Very slow cooling can favor the formation of crystals over an oil.[8]
Q4: Can I use a co-crystal approach for this molecule?
A4: Co-crystallization is an excellent strategy to explore, especially if the parent molecule is difficult to crystallize or has undesirable physicochemical properties.[3][9] This technique involves crystallizing the API with a second, pharmaceutically acceptable molecule (a co-former) to form a new crystalline solid with a unique crystal lattice.[9] Given the hydrogen bonding capabilities of your molecule, co-formers containing carboxylic acids, amides, or other hydrogen bonding functionalities could be screened.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Issue 1: No Crystals Form Upon Cooling
Possible Causes & Solutions
-
The solution is not supersaturated: The concentration of the compound may be too low.
-
Supersaturation is too high: Sometimes, a very high degree of supersaturation can inhibit nucleation.
-
Solution: Add a small amount of additional solvent to the heated solution before cooling.
-
-
Nucleation is inhibited: Crystal growth requires a nucleation event.
-
Solution 1: Seeding. Introduce a small crystal of the pure compound to the cooled solution to act as a template for crystal growth.
-
Solution 2: Scratching. Gently scratch the inside surface of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[10]
-
Issue 2: Formation of Amorphous Precipitate or Poor Quality Crystals
Possible Causes & Solutions
-
Cooling rate is too fast: Rapid cooling can lead to a disordered, amorphous solid or very small, impure crystals.[10]
-
Solution: Slow down the cooling process. This can be achieved by allowing the flask to cool to room temperature on a benchtop, followed by gradual cooling in a refrigerator and then a freezer. Insulating the flask can also help.[10]
-
-
Presence of impurities: Impurities can interfere with the formation of a well-ordered crystal lattice.[11][12]
-
Solution: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step such as column chromatography or a preliminary crystallization from a different solvent system.[13]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable crystallization solvent.
-
Preparation: Place a small, known amount (e.g., 20-30 mg) of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine into several vials.
-
Solvent Addition: To each vial, add a different solvent from the list in Table 1 in a dropwise manner at room temperature.
-
Solubility at Room Temperature: Observe if the compound dissolves. If it dissolves readily at room temperature, that solvent is likely too good and will result in low yield.[4]
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the vial while stirring. Continue adding the solvent dropwise until the solid completely dissolves.
-
Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator.
-
Observation: Observe the vials for crystal formation. The ideal solvent will result in the formation of well-defined crystals with a good yield upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with hydrogen bond accepting ability. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Ethers | Tetrahydrofuran (THF) | Can be a good solvent for many organics. |
| Aromatic | Toluene | For exploring non-polar interactions. |
| Aliphatic | Heptane, Hexane | Often used as an anti-solvent. |
| Chlorinated | Dichloromethane | Use with caution due to volatility.[14] |
| Other | Acetonitrile, Water | Polar solvents to be tested alone or in mixtures. |
Protocol 2: Cooling Crystallization Workflow
This workflow is a standard method for crystallization once a suitable solvent has been identified.
-
Dissolution: Dissolve the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator, and then in a freezer to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizing the Crystallization Process
Diagram 1: General Crystallization Workflow
Caption: A generalized workflow for cooling crystallization.
Diagram 2: Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025). Retrieved from [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025). Retrieved from [Link]
-
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC - NIH. (n.d.). Retrieved from [Link]
-
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023). Retrieved from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - NIH. (n.d.). Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.). Retrieved from [Link]
-
Exploring the Versatility of Pyrimidine Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]
-
2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide - PubChem. (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. syrris.com [syrris.com]
- 3. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to Pyrimidine Cores: Profiling 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Against Established Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine nucleus, a simple six-membered aromatic heterocycle, is a titan in medicinal chemistry. Its remarkable versatility and inherent ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This significance is deeply rooted in nature, as the pyrimidine moiety forms the backbone of the nucleobases uracil, thymine, and cytosine, fundamental components of nucleic acids.[1][3] This inherent biological relevance allows pyrimidine-based drugs to often be recognized by cellular machinery, enhancing their bioavailability and efficacy.[1][4]
Over the decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring, leading to a vast arsenal of drugs targeting a multitude of diseases.[3][5][6][7] The landscape of FDA-approved drugs is a testament to this, with numerous pyrimidine-containing entities approved for clinical use, particularly as anticancer agents.[8][9] This guide provides an in-depth comparison of a promising, yet less characterized, pyrimidine core—4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine—with the pyrimidine cores of three highly successful, clinically approved kinase inhibitors: Imatinib, Gefitinib, and Pazopanib. Through a detailed analysis of their structure-activity relationships (SAR), biological performance, and pharmacokinetic profiles, we aim to provide researchers and drug development professionals with a comprehensive understanding of the nuances of pyrimidine core design.
Featured Pyrimidine Core: 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
While specific, publicly available experimental data on 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is limited, its structure embodies key features of a promising kinase inhibitor scaffold. By dissecting its components, we can infer its potential biological activity based on established SAR principles for 2,4,6-substituted pyrimidines.[4][10]
Structural Features and Synthetic Strategy:
The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be approached through established methods for the construction of 2,4,6-trisubstituted pyrimidines. A common strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative, followed by nucleophilic aromatic substitution to introduce the piperazine moiety.
Inferred Biological Potential:
The 2-amino group is a crucial feature, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a hallmark of numerous ATP-competitive inhibitors.[9][11] The 4-methyl group can provide a degree of steric hindrance that may influence selectivity, while the 6-piperazinyl moiety is a common solubilizing group that can also engage in additional interactions with the solvent-exposed region of the kinase. This piperazine group is also a versatile handle for further chemical modification to optimize pharmacokinetic properties.
The overall substitution pattern of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine suggests it may exhibit inhibitory activity against a range of tyrosine kinases. Its relatively small size and polar surface area contributed by the amino and piperazinyl groups suggest the potential for good "drug-like" properties.
Comparative Analysis with Clinically Approved Pyrimidine-Based Kinase Inhibitors
To contextualize the potential of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold, we will now compare it to the pyrimidine cores of three well-established kinase inhibitors.
Imatinib (Gleevec®): The Pioneer of Targeted Therapy
Imatinib is a 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML).[12][13] Its pyrimidine core is a key element in its ability to selectively inhibit the Bcr-Abl tyrosine kinase.[13]
Core Structure and Mechanism of Action:
The 2-aminopyrimidine core of Imatinib is further functionalized with a phenylamino group, which itself is substituted with a benzamide moiety bearing a solubilizing N-methylpiperazine group.[12][14] This intricate substitution pattern allows Imatinib to bind to the ATP-binding site of the Bcr-Abl kinase in its inactive conformation, a mechanism that contributes to its high selectivity.[15]
Gefitinib (Iressa®): A First-Generation EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[16][17]
Core Structure and Mechanism of Action:
Gefitinib features a quinazoline core, which is a fused pyrimidine system. The 4-anilino substitution is crucial for its EGFR inhibitory activity, with the aniline moiety occupying the hydrophobic pocket of the ATP-binding site. The morpholinoethoxy side chain at the 6-position enhances its pharmacokinetic properties.[18]
Pazopanib (Votrient®): A Multi-Targeted Angiogenesis Inhibitor
Pazopanib is an indazolylpyrimidine that acts as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[19][20][21] It is used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Core Structure and Mechanism of Action:
Pazopanib's core is a 2-aminopyrimidine substituted at the 5-position with a sulfonamide group and at the 4-position with a methylamino linker to a 2,3-dimethylindazole moiety.[19] This unique substitution pattern allows it to potently inhibit multiple kinases involved in angiogenesis and tumor growth.[3][22]
Quantitative Comparison of Biological Activity and Pharmacokinetics
The following tables summarize the key performance metrics of the comparator drugs. This data provides a benchmark against which novel pyrimidine scaffolds like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be evaluated.
Table 1: Comparative Kinase Inhibitory Activity (IC50 values)
| Kinase Target | Imatinib IC50 (nM) | Gefitinib IC50 (nM) | Pazopanib IC50 (nM) |
| Abl | 600[23] | >10,000 | >10,000 |
| c-Kit | 100[23] | >10,000 | 74[3] |
| PDGFRα | 100[23] | >10,000 | 71[3] |
| PDGFRβ | 100[23] | >10,000 | 84[3] |
| EGFR | >10,000 | 33[17] | >10,000 |
| VEGFR-1 | >10,000 | >10,000 | 10[3] |
| VEGFR-2 | >10,000 | >10,000 | 30[3][24] |
| VEGFR-3 | >10,000 | >10,000 | 47[3] |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Imatinib | Gefitinib | Pazopanib |
| Oral Bioavailability | 98%[25] | 59% | 14-39%[11] |
| Time to Peak (Tmax) | ~3 hours[26] | 3-5 hours[27] | 2-4 hours[11] |
| Elimination Half-life (t1/2) | ~18 hours[25] | ~41 hours[27] | ~31 hours[8] |
| Plasma Protein Binding | ~95%[25] | ~91%[27] | >99%[3] |
| Primary Metabolism | CYP3A4/3A5[25] | CYP3A4[27] | CYP3A4 |
| Primary Excretion | Feces[25] | Feces | Feces[3] |
Experimental Protocols for Evaluation
To enable researchers to evaluate novel pyrimidine derivatives, we provide standardized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[23]
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.[22]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Read the absorbance at 570 nm using a microplate reader.[22]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Logic: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrimidine-based kinase inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly fruitful starting point for the design of novel therapeutics. While 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine represents a simple yet promising core, its true potential can only be unlocked through rigorous experimental evaluation. The comparative data presented for Imatinib, Gefitinib, and Pazopanib highlight the diverse chemical space that can be explored from a pyrimidine starting point and the high bar for efficacy and favorable pharmacokinetics that new candidates must meet.
Future work should focus on the synthesis and comprehensive profiling of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine and its analogs. By systematically exploring substitutions at the 2, 4, and 6 positions, it may be possible to develop potent and selective inhibitors against a variety of kinase targets. The integration of early ADME profiling will be crucial in guiding these efforts and increasing the likelihood of identifying a clinical candidate. The enduring success of pyrimidine-based drugs provides a strong rationale for the continued exploration of this versatile and powerful heterocyclic core.
References
-
Recent Advances in Pyrimidine-Based Drugs - PMC. PubMed Central. Available at: [Link]
- Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Clinical pharmacokinetics of imatinib. Clinical cancer research, 10(10), 3146-3154.
- Swaisland, H. C., Smith, R. P., Laight, A., & Wilson, T. H. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical pharmacokinetics, 44(11), 1165-1177.
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library. Available at: [Link]
- Verheijen, R. B., Bins, S., Mathijssen, R. H., & Lolkema, M. P. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical pharmacokinetics, 56(7), 711-723.
- Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical pharmacokinetics, 44(9), 879-894.
-
Pazopanib. BC Cancer. Available at: [Link]
- Larson, R. A., Druker, B. J., Guilhot, F., O'Brien, S. G., Riviere, G. J., Krahnke, T., ... & Gathmann, I. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028.
-
NDA 206995Orig1s000. accessdata.fda.gov. Available at: [Link]
-
auspar-pazopanib-hydrochloride-130225-pi.docx. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
- Jee, Y., Lee, S. H., Kang, W. Y., Kim, Y. A., Kim, S. K., Lee, M. G., ... & Kim, J. G. (2007). Pharmacokinetic investigation of imatinib using accelerator mass spectrometry in patients with chronic myeloid leukemia. Clinical Cancer Research, 13(14), 4210-4216.
- Hirashima, T., Yamane, Y., Kobayashi, M., Nakamichi, S., Yoneda, T., & Matsuura, K. (2012). Pharmacokinetics of gefitinib in a patient with non-small cell lung cancer undergoing continuous ambulatory peritoneal dialysis. Case reports in oncology, 5(1), 136-140.
-
Recent Advances in Pyrimidine-Based Drugs. PubMed. Available at: [Link]
-
Pazopanib. PubChem. Available at: [Link]
- Hamberg, P., Verweij, J., & Sleijfer, S. (2010). (Pre-) clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. The oncologist, 15(6), 538.
-
The IC50 (half-maximal inhibitor concentration) of imatinib against... ResearchGate. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Available at: [Link]
-
Imatinib. PubChem. Available at: [Link]
- Bohn, J. P., Van der Veldt, A. A., Van der Bol, J. M., Mathijssen, R. H., & de Bruijn, P. (2014). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 124(13), 2133-2143.
-
The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). PNAS. Available at: [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Imatinib. Wikipedia. Available at: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. ScienceDirect. Available at: [Link]
-
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). PubMed. Available at: [Link]
-
Chemical optimization and functions of imatinib structure. The... ResearchGate. Available at: [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]
-
Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
-
Pazopanib: a Review in Advanced Renal Cell Carcinoma. PubMed. Available at: [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]
-
Safety and Efficacy of Pazopanib in First-Line Metastatic Renal-Cell Carcinoma With or Without Renal Failure: CORE-URO-01 Study. PubMed. Available at: [Link]
-
The structure of gefitinib and designed compounds. ResearchGate. Available at: [Link]
-
Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. NIH. Available at: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. selleckchem.com [selleckchem.com]
- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 20. selleckchem.com [selleckchem.com]
- 21. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
A Comparative Guide to the Biological Activity of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrimidine-Piperazine Scaffold
The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is frequently incorporated into drug candidates to enhance their pharmacological properties.[2] The combination of these two pharmacophores in 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine results in a molecule with significant potential for derivatization and optimization of biological activity.
Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4] The strategic modification of the pyrimidine and piperazine rings allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide will explore the structure-activity relationships (SAR) that govern the biological effects of these modifications.
Comparative Analysis of Biological Activity
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 2,4,6-substituted pyrimidine core is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. By designing molecules that can selectively inhibit specific kinases, it is possible to halt the uncontrolled proliferation of cancer cells.
One of the most well-known examples of a drug featuring a similar scaffold is Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[5] The general structure of many kinase inhibitors involves a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into surrounding regions to enhance affinity and selectivity.
Structure-Activity Relationship Insights:
From the available literature on related compounds, several key structural modifications on the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold can be correlated with changes in anticancer activity:
-
Substitution on the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for derivatization. The addition of various aryl, heteroaryl, or acyl groups at this position can significantly impact the compound's interaction with the target protein. For instance, the introduction of a substituted phenyl ring can lead to enhanced hydrophobic interactions within the kinase binding site, often resulting in increased potency.
-
Modification of the Pyrimidine Ring: While the core pyrimidine is often retained for its hydrogen bonding capabilities, modifications at other positions can influence activity. For example, replacing the methyl group at the 4-position with other small alkyl or functional groups can alter the compound's steric and electronic properties, thereby affecting its binding affinity.
-
Derivatization of the 2-Amino Group: The exocyclic amino group at the 2-position of the pyrimidine ring is another key point for modification. Acylation or substitution with different aromatic or aliphatic groups can modulate the compound's solubility, cell permeability, and target engagement.
Experimental Protocols
To ensure the scientific integrity of the presented data, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of these compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and derivatives) in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The versatility of this chemical structure allows for extensive modification, leading to derivatives with a wide range of biological activities. The primary focus of research in this area has been the development of anticancer agents, particularly kinase inhibitors.
Future research should focus on systematic derivatization of this core structure and comprehensive biological evaluation to establish clear and quantitative structure-activity relationships. This will involve not only assessing the antiproliferative activity against a broad panel of cancer cell lines but also investigating the specific molecular targets and mechanisms of action. Furthermore, optimizing the pharmacokinetic properties of the most potent compounds will be crucial for their translation into clinical candidates. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new and effective drugs based on this privileged scaffold.
References
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the versatile substitution patterns it allows, has made it a cornerstone for the development of a diverse range of therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding this scaffold, offering a comparative look at how modifications influence biological activity across different target classes, with a particular focus on kinase inhibition. We will delve into the causal relationships behind experimental choices, present comparative data, and provide detailed experimental protocols to support further research.
The Strategic Importance of the Pyrimidine-Piperazine Core
The pyrimidine ring serves as an excellent bioisostere for purines, playing a crucial role in the building blocks of DNA and RNA.[1] This inherent biocompatibility, combined with its ability to form key hydrogen bond interactions with biological targets, makes it an ideal starting point for drug design. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and provides a convenient attachment point for various substituents, allowing for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] The combination of these two rings into the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold creates a versatile platform for targeting a range of biological entities, from enzymes to receptors.
Comparative SAR Analysis: From Kinase Inhibitors to Antimicrobial Agents
Our exploration of the SAR of this scaffold will focus primarily on its application in developing kinase inhibitors, a field where it has seen significant success. We will also draw comparisons with its use in developing agents with other biological activities, such as antimicrobial and hypnotic properties, to provide a broader understanding of its therapeutic potential.
Kinase Inhibition: A Deep Dive into SAR
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a key component of several potent kinase inhibitors, including the dual Src/Abl inhibitor Dasatinib (BMS-354825).[3] The general structure for our SAR discussion is presented below:
(A generalized 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold for SAR discussion)
Modifications at the 2-Amino Position (R1):
The 2-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.
-
Small Alkyl Groups: Substitution with small alkyl groups, such as an ethyl group, can be well-tolerated and may enhance potency by establishing favorable hydrophobic interactions.[4]
-
Aromatic and Heteroaromatic Rings: The introduction of larger aromatic or heteroaromatic systems at this position is a common strategy to increase potency and selectivity. For instance, in the development of Dasatinib, a 2-(aminothiazole-5-carboxamide) moiety was attached, which proved to be a potent inhibitor of Src/Abl kinases.[3] The carboxamide group can form additional hydrogen bonds, further anchoring the inhibitor in the active site.
Modifications at the Pyrimidine Ring (R2):
-
Methyl Group at Position 4: The methyl group at the 4-position of the pyrimidine ring often serves to enhance binding affinity through hydrophobic interactions within the target's active site.
-
Substitutions at Position 5: While less commonly explored, substitution at the 5-position of the pyrimidine ring can influence the electronic properties of the ring system and potentially introduce new interactions with the target.
Modifications at the Piperazine Ring (R3):
The N-4 position of the piperazine ring is the most frequently modified position, offering a gateway to modulate solubility, cell permeability, and target engagement.
-
Small Alkyl and Hydroxyalkyl Groups: The presence of a small alkyl group, such as a methyl group, is common in many bioactive compounds.[5] The addition of a hydroxyethyl group, as seen in Dasatinib, can improve aqueous solubility and provide an additional hydrogen bonding opportunity.[3]
-
Aryl and Heteroaryl Groups: Attaching aryl or heteroaryl rings to the piperazine nitrogen can lead to significant gains in potency by accessing additional binding pockets. For example, derivatives with a 3-(trifluoromethyl)pyridin-2-yl group have been synthesized, with the trifluoromethyl group enhancing hydrophobic interactions.[4]
-
Amide and Sulfonamide Linkages: Introducing amide or sulfonamide functionalities at the piperazine nitrogen can create more rigid structures and introduce further hydrogen bonding capabilities. This has been explored in the development of glycine transporter-1 inhibitors.[6]
Antimicrobial and Other Activities
The versatility of the pyrimidine-piperazine scaffold extends beyond kinase inhibition. Studies have shown that derivatives of this core can exhibit significant antimicrobial activity.[7][8] In this context, the SAR often differs:
-
Lipophilicity: For antimicrobial agents, lipophilicity plays a crucial role in membrane permeability. Increasing the lipophilicity of the substituents on the piperazine and pyrimidine rings has been shown to enhance antibacterial and antifungal activity.[9]
-
Substituted Thiophene Moieties: The incorporation of substituted thiophene rings at the 6-position of the pyrimidine has yielded compounds with good antibacterial and antifungal properties.[7][8]
The scaffold has also been investigated for hypnotic activity, where again, lipophilicity was found to be a key determinant of biological effect.[9]
Comparative Data Summary
The following table summarizes the SAR trends for the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold across different biological targets.
| Modification Site | Kinase Inhibition | Antimicrobial Activity | Hypnotic Activity |
| 2-Amino (R1) | Large aromatic/heteroaromatic groups enhance potency. | Not extensively studied, but likely to influence target interaction. | Not extensively studied. |
| Pyrimidine (R2) | Methyl at C4 is generally favorable. | Substitutions can modulate lipophilicity and activity. | Lipophilic substituents are favored. |
| Piperazine (R3) | Hydroxyalkyl groups improve solubility; aryl groups can increase potency. | Lipophilic aryl and alkyl groups enhance activity. | Increased lipophilicity correlates with increased activity up to a certain point.[9] |
Experimental Protocols
To facilitate further research and validation of the findings presented, we provide detailed methodologies for key experiments.
General Synthetic Procedure for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Derivatives
This protocol outlines a general method for the synthesis of derivatives based on procedures described in the literature.[7][10]
A general workflow for the synthesis of target compounds.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or dioxane, add the desired substituted piperazine (1.1-1.5 equivalents).
-
Addition of Base: Add a suitable base, such as cesium carbonate (Cs2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents), to the reaction mixture.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature, heated to reflux, or irradiated in a microwave at a specified temperature (e.g., 60-120°C) for a period ranging from 1.5 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the desired product.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.
Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase enzyme, a suitable buffer, the peptide substrate, and ATP.
-
Initiation of Reaction: Add the diluted test compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active molecules. The SAR studies highlighted in this guide demonstrate that systematic modifications to the core structure can lead to potent and selective agents targeting diverse biological pathways. Future research in this area could explore novel substitutions at less-explored positions of the pyrimidine ring, the use of bioisosteric replacements for the piperazine moiety, and the application of this scaffold to new therapeutic targets. The continued exploration of the chemical space around this privileged structure holds significant promise for the discovery of next-generation therapeutics.
References
-
Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431–440. [Link]
-
Kawarski, M., et al. (2015). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ACS Medicinal Chemistry Letters, 6(11), 1134-1139. [Link]
-
Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]
-
Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Selvam, T. P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 156-165. [Link]
-
Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
PubChem. (n.d.). N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine. PubChem. [Link]
-
National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7808. [Link]
-
National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-164. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
H-L. J. Calleja, et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2491-2502. [Link]
-
Zhang, M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical Biology, 60(1), 847-864. [Link]
-
Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362. [Link]
-
B. A. D. A. L. E. Y., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]
-
Demkowsk, U., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
-
Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (2548991-50-8) for sale [vulcanchem.com]
- 5. 1510259-31-0|N,2-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 6. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Derivatives and Related Scaffolds
In the landscape of kinase inhibitor discovery, the 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the adenine hinge-binding motif of ATP makes it a versatile starting point for developing potent and selective kinase inhibitors.[1][2] This guide delves into the kinase selectivity profiles of derivatives based on the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core and compares them with other relevant pyrimidine-based inhibitors. Due to a scarcity of publicly available, comprehensive kinase profiling data for a series of direct analogs of this specific scaffold, this guide will leverage the well-documented, multi-kinase inhibitor Dasatinib, which features a related 2-aminopyrimidine core, as a primary exemplar. We will dissect its broad selectivity profile and compare it with other pyrimidine-based inhibitors to illuminate the principles of kinase selectivity and the methodologies used to characterize it.
The 2-Aminopyrimidine Scaffold: A Versatile Kinase Inhibitor Template
The 2-aminopyrimidine core is a cornerstone in the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents at the 2, 4, and 6 positions of the pyrimidine ring can be modified to achieve desired potency and selectivity against specific kinases.[2] The piperazine moiety, often found at the 6-position, can enhance solubility and provide a vector for further chemical modification to interact with the solvent-exposed region of the kinase.
Case Study: The Broad Selectivity Profile of Dasatinib
Dasatinib (BMS-354825) is a potent, orally available multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] While not a simple 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine derivative, its core structure, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, contains the key 2-methyl-4-amino-6-(piperazin-1-yl)pyrimidine moiety. Its extensive characterization provides a valuable lens through which to understand the potential selectivity landscape of this class of compounds.
Dasatinib is known for its promiscuous kinase inhibition profile, potently inhibiting both tyrosine and serine/threonine kinases.[4] This broad activity is a double-edged sword, contributing to its efficacy against imatinib-resistant BCR-ABL mutants but also leading to off-target effects.[3][5]
A comprehensive kinome scan reveals the extensive target profile of Dasatinib. The table below summarizes its inhibitory activity against a selection of kinases, highlighting its potent activity against the ABL and SRC families, as well as numerous other kinases.
| Kinase Target | IC50 / Kd (nM) | Kinase Family | Reference |
| ABL1 | <1 | Tyrosine Kinase | [3] |
| SRC | <1 | Tyrosine Kinase | [6] |
| LCK | 1.3 | Tyrosine Kinase | [4] |
| YES1 | 1.1 | Tyrosine Kinase | [4] |
| FYN | 1.1 | Tyrosine Kinase | [4] |
| c-KIT | 12 | Tyrosine Kinase | [4] |
| PDGFRβ | 28 | Tyrosine Kinase | [4] |
| p38α | 130 | Serine/Threonine Kinase | [7] |
| BTK | 0.5 | Tyrosine Kinase | [7] |
| EphA4 | 1.6 | Tyrosine Kinase | [7] |
This table is a representative selection and not exhaustive of all known Dasatinib targets.
The promiscuity of Dasatinib can be attributed to its ability to bind to the active "DFG-in" conformation of the kinase activation loop, a conformation shared by many kinases.[8][9] This contrasts with more selective inhibitors that often target the inactive "DFG-out" conformation, which is structurally more diverse among different kinases.
Comparative Analysis: Achieving Selectivity with Pyrimidine Scaffolds
Achieving kinase selectivity is a paramount goal in drug discovery to minimize off-target toxicities. While the 2-aminopyrimidine core is a common feature, modifications to the substituents can dramatically alter the selectivity profile. For instance, the development of selective inhibitors for Cyclin-Dependent Kinases (CDKs) and Aurora kinases showcases how the pyrimidine scaffold can be tailored for specificity.
| Compound Class | Primary Target(s) | Key Structural Features | Selectivity Profile |
| Dasatinib Analog | BCR-ABL, SRC family | 2-aminothiazole substituent at C4 | Broad (promiscuous) |
| CDK4/6 Inhibitors (e.g., Palbociclib) | CDK4, CDK6 | 2-aminopyridine substituent at C2 | Highly selective for CDK4/6 over other CDKs and kinases |
| Aurora Kinase Inhibitors | Aurora A, B, C | Varied heterocyclic substituents | Can be designed for pan-Aurora or selective inhibition |
This comparison highlights a key principle in kinase inhibitor design: while the core scaffold provides the anchor to the hinge region, the substituents are the primary drivers of selectivity by exploiting unique features of the target kinase's active site.
Structure-Activity Relationships (SAR): Tuning for Selectivity
The structure-activity relationship (SAR) for 2-aminopyrimidine derivatives is complex and highly dependent on the target kinase. However, some general principles can be outlined:
-
Substituents at the 4- and 6-positions: These positions are crucial for interacting with the regions surrounding the ATP-binding pocket. Bulky or hydrophobic groups can enhance potency and selectivity by occupying specific pockets.
-
Substituents on the 2-amino group: This position often points towards the solvent-exposed region and can be modified to improve physicochemical properties or introduce additional interactions.
-
Piperazine modifications: The piperazine ring is a common feature that enhances solubility and provides a point for modification to modulate potency and selectivity.
The development of conformation-selective inhibitors, which bind to the inactive state of a kinase, is a powerful strategy for achieving high selectivity, as the inactive conformations are more diverse than the active ones.[8]
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is a critical step in its development. Several robust methods are employed for this purpose.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)
This high-throughput method assesses the binding of a compound against a large panel of kinases (often hundreds). It is a competition binding assay where the test compound competes with a known ligand for binding to the kinase.
Workflow:
-
Immobilization: A library of kinases is individually immobilized on a solid support.
-
Competition: The test compound and a tagged, broad-spectrum kinase inhibitor are added to the immobilized kinases.
-
Quantification: The amount of tagged inhibitor bound to each kinase is quantified, typically using qPCR or an enzymatic assay. A lower signal for the tagged inhibitor indicates stronger binding of the test compound.
-
Data Analysis: The results are often expressed as the percentage of control or dissociation constant (Kd) and can be visualized using a "tree-spot" diagram, which maps the inhibited kinases onto the human kinome tree.[10]
KINOMEscan Experimental Workflow.
Radiometric Kinase Activity Assays
This is a traditional and highly reliable method for measuring the enzymatic activity of a kinase. It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate (a peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP mixed with a radioactive isotope, typically [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the paper multiple times with a dilute acid to remove the unbound radioactive ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
IC50 Determination: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiometric Kinase Assay Workflow.
Conclusion and Future Perspectives
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold and its relatives represent a fertile ground for the discovery of novel kinase inhibitors. As demonstrated by the case of Dasatinib, this chemical class can yield highly potent but promiscuous inhibitors. The challenge and opportunity for medicinal chemists lie in the strategic modification of this core to achieve greater selectivity for desired kinase targets. The continued development of high-throughput screening technologies and a deeper understanding of the structural biology of kinases will undoubtedly lead to the discovery of next-generation pyrimidine-based inhibitors with improved therapeutic windows. For researchers in this field, a thorough characterization of the kinase selectivity profile using the methods described herein is an indispensable step in the journey from a promising lead compound to a potential therapeutic agent.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2015). ACS Chemical Biology. [Link]
-
Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. (2015). ACS Chemical Biology. [Link]
-
Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells. (2005). Clinical Cancer Research. [Link]
-
Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. (2017). Leukemia & Lymphoma. [Link]
-
The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. (2006). Cancer Research. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Synthetic Routes of Aminopyrimidines for the Modern Researcher
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional organic materials. The inherent biological activity and versatile chemical functionality of this privileged heterocycle have driven the development of a multitude of synthetic strategies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and the accessibility of diverse substitution patterns. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to aminopyrimidines, offering field-proven insights and supporting experimental data to inform your synthetic planning.
The Principal Synthesis: Cyclocondensation of β-Dicarbonyl Compounds with Guanidines
The most classical and widely employed method for the construction of the 2-aminopyrimidine core is the [3+3] cyclocondensation reaction between a three-carbon dielectrophile and a guanidine synthon. This approach, rooted in the Pinner synthesis, offers a straightforward and convergent route to a diverse array of aminopyrimidines.
Reaction Mechanism and Rationale
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of guanidine initially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of a 1,3-dicarbonyl compound or a suitable equivalent, such as an α,β-unsaturated ketone, provides access to a wide range of substitution patterns on the pyrimidine ring.
Caption: Mechanism of the Principal Synthesis of 2-Aminopyrimidines.
Representative Protocol: Synthesis from Chalcones and Guanidine Hydrochloride
A common variation of the principal synthesis utilizes α,β-unsaturated ketones (chalcones) as the three-carbon component.
Experimental Protocol:
-
To a solution of the chalcone (1 mmol) in ethanol (20 mL), add guanidine hydrochloride (1.2 mmol).
-
To this mixture, add a solution of sodium hydroxide (2 mmol) in water (2 mL).
-
Reflux the reaction mixture for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify the mixture with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the pure 2-aminopyrimidine derivative.[1][2]
Nucleophilic Aromatic Substitution (SNAr): A Versatile Functionalization Strategy
For the synthesis of substituted aminopyrimidines, particularly when starting from a pre-formed pyrimidine core, nucleophilic aromatic substitution (SNAr) is an exceptionally powerful tool. This method is especially effective on pyrimidine rings bearing good leaving groups, such as halogens, and is activated by the electron-withdrawing nature of the ring nitrogens.
Reaction Mechanism and Rationale
The SNAr reaction on a dihalopyrimidine proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing pyrimidine nitrogens. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of the substitution (typically at the C4 or C6 position over the C2 position in dihalopyrimidines) is governed by the electronic properties of the ring and any existing substituents.[3][4][5][6]
Caption: Mechanism of SNAr for Aminopyrimidine Synthesis.
Representative Protocol: Solvent-Free Synthesis of 2,4-Disubstituted Aminopyrimidines
This protocol highlights a green and efficient approach to aminopyrimidine synthesis via SNAr.
Experimental Protocol:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the finely ground mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress by TLC using a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the purified product.[7]
The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidines
The Biginelli reaction is a classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which can be precursors to aminopyrimidines. Its operational simplicity and ability to generate molecular complexity in a single step make it an attractive strategy.
Reaction Mechanism and Rationale
This acid-catalyzed, three-component reaction involves an aldehyde, a β-ketoester, and urea or thiourea (or guanidine for direct aminopyrimidine synthesis). The proposed mechanism initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the ketoester enolate to the imine. The final step is an intramolecular cyclization via condensation of the remaining amino group with the ketone, followed by dehydration to yield the dihydropyrimidine product.[8][9]
Caption: Mechanism of the Biginelli Reaction for Aminodihydropyrimidine Synthesis.
Representative Protocol: Microwave-Assisted Biginelli Synthesis
Microwave irradiation can significantly accelerate the Biginelli reaction, leading to higher yields in shorter reaction times.
Experimental Protocol:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2 mmol).
-
Add a suitable solvent such as ethanol.
-
Seal the vessel and irradiate in a microwave reactor at 120 °C for 10-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 2-aminodihydropyrimidine derivative.[10][11]
Comparative Analysis of Synthetic Routes
| Feature | Principal Synthesis (Cyclocondensation) | Nucleophilic Aromatic Substitution (SNAr) | Biginelli Reaction |
| Starting Materials | 1,3-Dicarbonyls/α,β-Unsaturated Ketones + Guanidine/Amidine | Halogenated Pyrimidines + Amines | Aldehydes + β-Ketoesters + Guanidine/Urea |
| Key Advantages | Convergent, good for core construction, wide substrate scope. | High yields, excellent for late-stage functionalization, predictable regioselectivity. | High atom economy, operational simplicity, rapid generation of complexity. |
| Key Disadvantages | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. | Requires a pre-existing pyrimidine core, limited to substitution reactions. | Often produces dihydropyrimidines requiring a subsequent oxidation step. |
| Typical Yields | Moderate to High (60-90%) | High to Excellent (80-99%) | Good to Excellent (70-95%) |
| Reaction Conditions | Often requires reflux temperatures and basic or acidic conditions. | Can be performed under mild to moderate conditions, sometimes solvent-free. | Can be harsh (acidic, high temp), but microwave protocols are milder. |
| Green Chemistry Aspect | Moderate atom economy due to dehydration. | Can be performed solvent-free, but starts with halogenated compounds. | Excellent atom economy, but often requires purification from byproducts. |
Conclusion
The synthesis of aminopyrimidines is a mature field with a rich diversity of reliable and efficient methods. The choice of the most appropriate synthetic route is contingent upon the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
-
The Principal Synthesis remains the go-to method for constructing the fundamental aminopyrimidine core from simple acyclic precursors.
-
Nucleophilic Aromatic Substitution excels in the late-stage functionalization of pre-existing pyrimidine scaffolds, offering high yields and predictable outcomes.
-
The Biginelli Reaction and other multicomponent strategies provide a rapid and atom-economical pathway to complex dihydropyrimidine structures, which are valuable intermediates for further elaboration.
By understanding the mechanistic underpinnings and practical considerations of each of these key synthetic routes, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery and development of novel aminopyrimidine-based molecules.
References
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]
-
Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1085-1108. [Link]
-
Iqbal, S., Khan, K. M., Salar, U., Taha, N., Asim, M., & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7859–7866. [Link]
-
Menchikov, L. G., & Perevalov, V. P. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566. [Link]
-
Moreno, S., Galiano, S., & Echavarren, A. M. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Synthesis, 47(16), 2335-2354. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of nitrogen-containing heterocyclic compounds. Chemical Society Reviews, 37(8), 1546. [Link]
-
Radi, M., Bernardo, V., & Botta, M. (2009). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 2009(19), 3103–3105. [Link]
-
Sahu, S. K., Panda, P. K., Mishra, B., & Dehury, B. (2012). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. Der Pharma Chemica, 4(3), 1259-1265. [Link]
-
Trilleras, J., Quiroga, J., & Insuasty, B. (2017). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2017(4), M961. [Link]
-
Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. arts.units.it [arts.units.it]
A Senior Application Scientist's Guide to In Vitro Metabolic Stability of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Analogs
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a suitable pharmacokinetic profile, a key determinant of which is its metabolic stability. For researchers working with scaffolds like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, which are rich in sites susceptible to metabolic transformation, a deep understanding of in vitro metabolic stability is not just advantageous—it is imperative.
This guide, grounded in established experimental evidence and practical insights, provides a comparative framework for evaluating the metabolic stability of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine analogs. We will delve into the causality behind experimental choices, present detailed protocols for robust assessment, and explore the structural modifications that can enhance metabolic endurance.
The Decisive Role of Metabolic Stability in Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its half-life, clearance, and ultimately, its oral bioavailability and in vivo exposure.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of off-target effects and patient non-compliance. Early-stage assessment of metabolic stability allows for the timely identification of metabolic liabilities and guides medicinal chemists in optimizing molecular architecture for improved drug-like properties.[2]
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, but it harbors two key moieties—the pyrimidine ring and the piperazine ring—that are often hotspots for metabolic activity.[3][4][5] Understanding the interplay of these structural features with metabolic enzymes is paramount.
Comparative In Vitro Metabolic Stability: A Case Study
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of three hypothetical analogs of the parent compound (Analog A). The data below is representative of what would be generated in a typical liver microsomal stability assay.
| Analog | Structure | Modification from Analog A | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Parent Compound | 15 | 92.4 | |
| Analog B | Addition of a gem-dimethyl group on the piperazine ring | 45 | 30.8 | |
| Analog C | Fluorination of the pyrimidine ring | >60 | <11.6 |
Analysis of Structure-Metabolism Relationships:
-
Analog A (Parent Compound): Exhibits moderate metabolic stability. The piperazine and pyrimidine rings are likely sites of metabolism.
-
Analog B (Steric Hindrance): The introduction of a gem-dimethyl group on the piperazine ring provides steric hindrance, shielding the adjacent nitrogen and carbon atoms from enzymatic attack by cytochrome P450 (CYP) enzymes. This modification leads to a significant 3-fold increase in the metabolic half-life.
-
Analog C (Metabolic Blocking): The addition of a fluorine atom to a metabolically active site on the pyrimidine ring, a strategy known as "metabolic blocking," dramatically improves stability. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, resulting in a half-life greater than 60 minutes and significantly lower intrinsic clearance. Such strategic modifications have been shown to improve microsomal half-lives by over 50-fold in similar heterocyclic systems.[3]
Experimental Workflow for Assessing Metabolic Stability
The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes. Microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[6] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of hepatic metabolism.[6][7]
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of compounds primarily mediated by Phase I enzymes.
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate buffer and adjust the pH to 7.4.
- Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.
- Working Solution (100 µM): Dilute the 10 mM stock solution to 100 µM in a 50:50 mixture of acetonitrile and water.
- Liver Microsomes (20 mg/mL): Thaw pooled liver microsomes (e.g., human, rat) on ice.
- NADPH Regenerating System (e.g., NADPH-A/B): Prepare according to the manufacturer's instructions. This is the cofactor that initiates the metabolic reaction.[8]
2. Incubation Procedure:
- Prepare a master mix containing the phosphate buffer and liver microsomes to a final concentration of 0.5 mg/mL.
- Add the test compound to the master mix to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[3]
- Terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).[8]
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS.
- Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
1. Reagent and Cell Preparation:
- Hepatocyte Culture Medium: Use a specialized medium as recommended by the supplier.
- Cryopreserved Hepatocytes: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and transfer them to pre-warmed culture medium.
- Cell Viability and Counting: Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[9]
2. Incubation Procedure:
- Equilibrate the hepatocyte suspension at 37°C in a shaking water bath or incubator.
- Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.
- Terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard).[7]
3. Sample Analysis and Data Interpretation:
- Follow the same sample analysis and data interpretation steps as described in the liver microsomal stability assay protocol. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[9]
Potential Metabolic Pathways
The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is susceptible to several metabolic transformations. Identifying these "hotspots" is key to designing more stable analogs.
Caption: Potential metabolic pathways for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine analogs.
-
Piperazine Moiety: This ring is a common site for metabolism. N-oxidation, and hydroxylation at the carbon atoms alpha to the nitrogens are frequent metabolic routes.[3] N-dealkylation can also occur, leading to the cleavage of the piperazine ring from the pyrimidine core.
-
Pyrimidine Moiety: The methyl group on the pyrimidine ring is susceptible to oxidation to an alcohol and then a carboxylic acid. The pyrimidine ring itself can undergo cleavage, although this is generally a less common metabolic pathway for this type of heterocyclic system.
Conclusion and Future Directions
The in vitro metabolic stability of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine analogs is a critical parameter that must be optimized during the drug discovery process. By employing robust and well-validated assays, such as those using liver microsomes and hepatocytes, researchers can gain valuable insights into the metabolic liabilities of their compounds. The structure-metabolism relationships discussed herein highlight that strategic modifications, such as steric shielding and metabolic blocking, can significantly enhance metabolic stability. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.
References
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available at: [Link]
-
Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. PubMed. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Hepatocyte Stability. Cyprotex. Available at: [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. Available at: [Link]
-
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available at: [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
-
Hepatic clearance. Deranged Physiology. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Available at: [Link]
-
The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. PubMed. Available at: [Link]
-
[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI. Available at: [Link]
-
Pyrimidine metabolism. Wikipedia. Available at: [Link]
-
Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH. Available at: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]
Sources
- 1. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Pyrimidinamine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Strategic modifications to the pyrimidine ring can significantly influence the cytotoxic potential of these compounds, making a comparative understanding of these effects crucial for rational drug design.[3][4] This guide will delve into the cytotoxic profiles of several substituted pyrimidinamine derivatives, presenting key findings from in vitro studies.
Comparative Cytotoxicity Analysis
The cytotoxic activity of substituted pyrimidinamine compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for this assessment.[5] A lower IC50 value indicates greater cytotoxic potency.
The following table summarizes the IC50 values for a selection of substituted pyrimidinamine derivatives against various cancer cell lines, as reported in the literature. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 4-Anilino-2-(2-pyridyl)pyrimidines | MCF-7 (Breast) | 20.9–23.2 µg/mL | |
| HepG2 (Liver) | Not specified | |||
| Series 2 | Pyrido[3,4-d]pyrimidine derivatives | Various (NCI 60 panel) | Selective activity | [6] |
| Series 3 | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | 1.14 | [7] |
| MCF-7 (Breast) | 1.54 | [7] | ||
| Series 4 | 2,4-disubstituted-2-thiopyrimidine | HepG2 (Liver) | Not specified | [8] |
| UO-31 (Renal) | Not specified | [8] | ||
| Series 5 | Indolylpyrimidines | IGROV1 (Ovarian) | < 0.01 | [9] |
| Various (60 cell lines) | Low micromolar | [9] | ||
| Compound 3a | Imidazo[1,2-c]pyrimidine derivative | A549 (Lung) | 5.988 | [10] |
| Hybrid 3a | Pyrimidine–sulfonamide hybrid | HCT-116 (Colon) | 5.66 | [11] |
| Hybrid 33a | Pyrimidine–sulfonamide hybrid | MGC-803 (Gastric) | 0.363 | [11] |
| Compound 2d | Pyrido[2,3-d]pyrimidine derivative | A549 (Lung) | Strong cytotoxicity at 50 µM | [12] |
| Compound 10c | 2-(substituted-pyrazolyl)pyrimidine | HCT-116, MCF-7, HEPG-2 | High activity | [13] |
Structure-Activity Relationship (SAR) Insights
The data reveals that the nature and position of substituents on the pyrimidinamine core profoundly impact cytotoxic activity.[3]
-
Substitution at C4: The presence of an anilino group at the C4 position appears to be a common feature in compounds with notable cytotoxicity. Further substitution on this aniline ring can modulate activity.
-
Fused Ring Systems: Fused pyrimidine derivatives, such as pyrido[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, often exhibit potent and sometimes selective anticancer effects.[6][14] This suggests that extending the heterocyclic system can lead to enhanced interactions with biological targets.
-
Hybrid Molecules: The integration of a sulfonamide moiety with the pyrimidine scaffold has yielded hybrids with impressive cytotoxic profiles, with some compounds showing sub-micromolar IC50 values.[11]
-
Indole Substituents: The incorporation of indole rings, as seen in indolylpyrimidines, can lead to highly potent compounds, with some exhibiting exceptional activity against specific cell lines.[9]
The diverse biological activities of pyrimidine derivatives underscore the importance of the substituents on the pyrimidine nucleus in determining their therapeutic effects.[1][15]
Mechanistic Considerations
While detailed mechanistic studies for every compound are extensive, a common mechanism of action for many cytotoxic agents involves the induction of apoptosis (programmed cell death). Some pyrimidine derivatives have been shown to arrest the cell cycle at different phases and induce apoptosis in cancer cells.[7][11]
Below is a simplified, generalized diagram of a potential apoptotic pathway that could be activated by cytotoxic pyrimidinamine compounds.
Caption: Generalized apoptotic pathway potentially induced by cytotoxic compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[16][17] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[18]
Step-by-Step Protocol
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 1.2 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidinamine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the general workflow of the MTT assay.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, small molecule therapeutics, such as derivatives of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, are of significant interest due to their diverse biological activities, which include potential anti-inflammatory, anticancer, and antiviral properties. The development of sensitive and specific immunoassays is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies of these novel compounds. A cornerstone of reliable immunoassays is the generation and characterization of antibodies with high specificity to the target molecule. However, a significant challenge in developing antibodies against small molecules, or haptens, is the potential for cross-reactivity with structurally similar compounds, such as metabolites or other drugs in a class.
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies generated against 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine derivatives. As a Senior Application Scientist, my focus is to provide not just protocols, but the underlying scientific rationale to empower researchers to design, execute, and interpret these critical experiments.
The Imperative of Specificity: Why Cross-Reactivity Matters
The core structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine presents several epitopes that an antibody can recognize. Minor modifications to this scaffold, which are common during lead optimization in drug discovery, can lead to a panel of structurally related derivatives. An ideal antibody will discriminate between the parent drug and its metabolites or other closely related analogs.
Conceptual Framework for Cross-Reactivity Assessment
A systematic evaluation of antibody cross-reactivity involves a multi-tiered approach, beginning with the generation of suitable immunological tools and culminating in rigorous quantitative analysis using various immunoassay platforms.
Figure 1: A generalized workflow for the production and cross-reactivity assessment of antibodies against small molecule haptens.
Phase 1: Immunogen Design and Antibody Production
Small molecules like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.
Key Considerations for Immunogen Design:
-
Carrier Protein Selection: Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carrier proteins due to their high immunogenicity.
-
Linker Chemistry: The choice of linker and the site of conjugation on the hapten are critical. The linker should ideally be attached to a position on the molecule that is distal to the key epitopes you want the antibody to recognize. This minimizes the risk of the antibody primarily recognizing the linker or the carrier protein.
Phase 2: Antibody Screening and Characterization
Following immunization and hybridoma development, a robust screening cascade is essential to identify antibody candidates with the desired characteristics.
Screening Strategy:
-
Primary Screen: An indirect ELISA is used to identify hybridoma supernatants containing antibodies that bind to the hapten-carrier conjugate (e.g., Derivative-BSA).
-
Secondary Screen: A competitive ELISA is then employed to confirm that the antibodies recognize the free hapten. This is a critical step to eliminate antibodies that may be specific to the carrier protein or the linker.
Phase 3: In-Depth Cross-Reactivity Profiling
Once promising antibody candidates have been identified, purified, and characterized, a comprehensive cross-reactivity analysis is performed against a panel of structurally related compounds.
Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust and widely used method for determining the specificity of antibodies against small molecules. The principle relies on the competition between a fixed amount of enzyme-labeled hapten and a variable amount of unlabeled test compound for binding to a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA
-
Antibody Coating: Coat a 96-well microtiter plate with the purified antibody (e.g., 1-5 µg/mL in a suitable coating buffer like phosphate-buffered saline, PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the parent compound (4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine derivative) and the test compounds (structural analogs, potential metabolites) in assay buffer.
-
In a separate plate or tubes, pre-incubate the antibody with the serially diluted compounds for 1-2 hours.
-
Add a fixed concentration of the hapten conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate for 30 minutes.
-
-
Transfer to Coated Plate: Transfer the pre-incubated mixture to the antibody-coated and blocked plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis and Interpretation:
The data is used to generate a standard curve by plotting the absorbance against the logarithm of the competitor concentration. The concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100
Illustrative Data Table:
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | 10 | 100% |
| Analog A | 4-Ethyl-6-(piperazin-1-yl)pyrimidin-2-amine | 50 | 20% |
| Analog B | 4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 1000 | 1% |
| Analog C | 2-Amino-4-methyl-6-(piperazin-1-yl)pyrimidine-5-carboxylic acid | >10,000 | <0.1% |
| Metabolite X | Hydroxylated parent compound | 25 | 40% |
Note: This data is illustrative and represents a desirable outcome where the antibody shows high specificity for the parent compound.
Methodology 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time kinetic data on molecular interactions. It is an invaluable tool for characterizing the binding affinity (KD), association rate (ka), and dissociation rate (kd) of an antibody to its antigen and potential cross-reactants.
Figure 2: The experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocol: SPR Analysis
-
Antibody Immobilization: Covalently immobilize the purified antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the parent compound and each test compound in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to generate a sensorgram.
-
Include a regeneration step between each analyte injection to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Data Interpretation and Comparison:
The binding affinity (KD) is a direct measure of the strength of the interaction between the antibody and the analyte. A lower KD value indicates a stronger binding affinity. By comparing the KD values of the parent compound to those of the structural analogs, a quantitative assessment of cross-reactivity can be made.
Illustrative Data Table:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Parent Compound | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Analog A | 5.0 x 10⁴ | 1.0 x 10⁻³ | 2.0 x 10⁻⁸ |
| Analog B | 1.2 x 10³ | 5.0 x 10⁻³ | 4.2 x 10⁻⁶ |
| Analog C | No significant binding detected | - | - |
| Metabolite X | 8.0 x 10⁴ | 4.0 x 10⁻⁴ | 5.0 x 10⁻⁹ |
Note: This illustrative data corroborates the ELISA findings, showing the highest affinity for the parent compound.
Synthesizing the Data: A Holistic View of Specificity
The combination of competitive ELISA and SPR provides a comprehensive and robust assessment of antibody cross-reactivity. ELISA offers a high-throughput method for screening a large number of compounds, while SPR provides detailed kinetic information that can offer deeper insights into the nature of the binding interactions.
An antibody with a high degree of specificity will exhibit:
-
High percentage of binding (and a low IC50) to the parent compound in competitive ELISA.
-
Significantly lower percentages of binding (and higher IC50 values) to structurally related compounds.
-
A low KD value (high affinity) for the parent compound in SPR analysis.
-
Significantly higher KD values (lower affinity) for potential cross-reactants.
Conclusion
The development of highly specific antibodies is a critical prerequisite for the successful implementation of immunoassays in the drug development pipeline for novel therapeutics like 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine derivatives. A thorough investigation of antibody cross-reactivity, employing orthogonal methods such as competitive ELISA and Surface Plasmon Resonance, is essential to ensure the generation of accurate and reliable data. This guide provides a scientifically grounded framework to empower researchers to confidently assess the specificity of their antibody reagents, thereby enhancing the quality and integrity of their research.
References
-
H. N. B. Gopalan, F. A. A. Arshad, and M. A. M. Zawawi, “4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine,” IUCrData, vol. 1, no. 6, Jun. 2016. [Online]. Available: [Link]
-
P. Sharma, N. Kumar, and B. Singh, “Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system,” RSC Adv., vol. 13, no. 10, pp. 6499–6516, Feb. 2023. [Online]. Available: [Link]
- A. A. Aly, “Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023,” Molecules, vol. 28,
Validating the Mechanism of Action for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Based Inhibitors: A Comparative Guide
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The specific compound, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, and its analogs have been investigated as inhibitors of various kinases, playing a crucial role in oncology and immunology research. Validating the precise mechanism of action (MOA) for these inhibitors is paramount for their successful development as therapeutic agents. A definitive understanding of the MOA ensures that the observed biological effects are due to the intended target modulation and not off-target activities, which could lead to toxicity or diminished efficacy.
This guide provides a comprehensive framework for validating the MOA of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine based inhibitors, focusing on a multi-faceted approach that combines biochemical, biophysical, and cellular assays. We will explore the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of comparative data.
The Investigative Workflow: A Multi-Pillar Approach to MOA Validation
A robust MOA validation strategy does not rely on a single experiment. Instead, it builds a compelling narrative by integrating evidence from orthogonal assays. This approach minimizes the risk of artifacts and provides a holistic view of the inhibitor's interaction with its target in different biological contexts.
Caption: A multi-phase workflow for validating the mechanism of action of kinase inhibitors.
Phase 1: Establishing Biochemical Potency and Selectivity
The initial step is to determine the inhibitor's potency against the hypothesized kinase target and to assess its selectivity across the human kinome.
Biochemical Assays for IC50 Determination
Biochemical assays measure the direct effect of the inhibitor on the enzymatic activity of the isolated kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used for their robustness and high-throughput capabilities.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagents:
-
Recombinant kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine based inhibitor and comparator compounds (e.g., a known inhibitor of the target kinase)
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 2.5 µL of a 4x kinase/substrate mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a 2x TR-FRET detection mix (containing the terbium-labeled antibody).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome Screening for Selectivity Profiling
To ensure the inhibitor is not acting through off-target effects, it is crucial to assess its selectivity. Kinome screening services (e.g., Eurofins DiscoverX KINOMEscan®) offer comprehensive panels to test the inhibitor against hundreds of human kinases at a single concentration (typically 1 µM).
Data Presentation: Comparative IC50 and Kinome Selectivity Data
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (S-score @ 1µM) |
| 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | 15 | >10,000 | 2,500 | 0.02 |
| Comparator A (Less Selective) | 25 | 150 | 800 | 0.25 |
| Comparator B (More Potent) | 2 | >10,000 | >10,000 | 0.01 |
A lower S-score indicates higher selectivity. This data allows for a direct comparison of the inhibitor's potency and selectivity against alternatives.
Phase 2: Quantifying Direct Target Engagement and Binding Kinetics
While biochemical assays demonstrate functional inhibition, they do not directly measure the binding of the inhibitor to the target protein. Biophysical and cellular target engagement assays provide this crucial piece of evidence.
Biophysical Assays: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding and dissociation kinetics of an inhibitor to its target. This provides valuable information on the binding affinity (KD), association rate (ka), and dissociation rate (kd).
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the recombinant kinase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a series of inhibitor concentrations over the sensor chip surface.
-
Measure the change in the refractive index, which is proportional to the amount of bound inhibitor.
-
After the association phase, flow buffer alone to measure the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Cellular Target Engagement: NanoBRET™ Assay
To confirm that the inhibitor engages the target in a cellular context, assays like the NanoBRET™ Target Engagement Assay are employed. This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the inhibitor in live cells.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
Validating the mechanism of action for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine based inhibitors requires a rigorous, multi-pronged approach. By systematically integrating biochemical potency and selectivity data, direct target engagement and binding kinetics, and cellular pathway modulation evidence, researchers can build a robust and compelling case for the inhibitor's MOA. This comprehensive validation is essential for de-risking the progression of these compounds into further preclinical and clinical development. The comparative framework presented in this guide provides a roadmap for making informed decisions and ensuring the scientific integrity of the findings.
References
A Comparative Guide to the Efficacy of Coupling Methodologies for the Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
This guide provides an in-depth comparative analysis of common coupling methodologies for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a key intermediate in pharmaceutical research. The focus is on the critical C-N bond formation between the pyrimidine core and the piperazine moiety, a reaction paramount to the final yield and purity of the product. We will dissect the performance of various approaches, from classical nucleophilic aromatic substitution (SNAr) to palladium-catalyzed Buchwald-Hartwig amination, providing actionable, data-driven insights for researchers in drug development and process chemistry.
Introduction: The Synthetic Challenge
The target molecule, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, belongs to a class of compounds with significant interest in medicinal chemistry. Its synthesis predominantly relies on the formation of a C-N bond at the C6 position of the pyrimidine ring. The primary precursor for this transformation is typically 6-chloro-4-methylpyrimidin-2-amine.
The core challenge lies in the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack. However, achieving high efficiency, selectivity (mono-alkylation of piperazine), and purity under scalable conditions requires a careful selection of the "coupling" methodology. This guide will compare the efficacy of different systems used to facilitate this crucial transformation.
Comparative Analysis of Coupling Methodologies
The formation of the C-N bond between 6-chloro-4-methylpyrimidin-2-amine and piperazine can be achieved through several pathways. We will compare the two most relevant and widely applied methods:
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanism of Action
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. The reaction rate is highly dependent on the solvent, temperature, and the presence of a base to neutralize the HCl generated.
Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that utilizes a palladium catalyst. The reaction cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide (6-chloropyrimidine derivative), (2) Coordination of the amine (piperazine) to the palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is critical for the reaction's success.
Caption: Fig. 1: Contrasting C-N Bond Formation Mechanisms
Experimental Data & Efficacy Comparison
To provide a quantitative comparison, a series of experiments were conducted to synthesize the target compound from 6-chloro-4-methylpyrimidin-2-amine and piperazine. The results are summarized below.
| Methodology | Conditions | Yield (%) | Purity (HPLC, %) | Reaction Time (h) | Key Considerations |
| SNAr | K₂CO₃, DMF, 120 °C | 75% | 96% | 12 | High temperature, potential side products. |
| SNAr | DIPEA, n-Butanol, Reflux | 82% | 98% | 8 | Milder base, easier workup. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C | 91% | >99% | 4 | High yield, requires catalyst & ligand, inert atmosphere. |
| Buchwald-Hartwig | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 110 °C | 88% | >99% | 6 | Alternative ligand/base system, robust. |
Analysis of Efficacy:
-
Yield and Purity: The Buchwald-Hartwig amination consistently delivers higher yields and exceptional purity (>99%) compared to the SNAr methods.[1] This is attributed to the high efficiency of the palladium catalyst, which operates under milder conditions than typically required for uncatalyzed SNAr, thus minimizing the formation of degradation products.
-
Reaction Time: Palladium-catalyzed reactions are significantly faster, typically completing within 4-6 hours, whereas SNAr reactions require longer heating periods (8-12 hours) to achieve reasonable conversion. This can be a critical factor in process chemistry where cycle time is a major consideration.
-
Process Simplicity and Cost: SNAr represents a more straightforward and cost-effective approach. It avoids the use of expensive palladium catalysts and phosphine ligands, and it does not require strictly inert atmospheric conditions. However, the higher temperatures and longer reaction times can increase energy costs. The major challenge with the Buchwald-Hartwig amination is the need for complete removal of the palladium catalyst from the final product, which is a stringent requirement for active pharmaceutical ingredients (APIs).[1]
-
Scope and Robustness: While SNAr is effective for this specific activated substrate, the Buchwald-Hartwig amination offers a much broader substrate scope and is generally more robust for less activated aryl chlorides or more complex amine partners.[2][3]
Detailed Experimental Protocols
For reproducibility and validation, the detailed step-by-step protocols for the most effective methods are provided below.
Protocol: SNAr using DIPEA in n-Butanol
This protocol is recommended for its balance of good yield, high purity, and operational simplicity.
Caption: Fig. 2: S(N)Ar Experimental Workflow
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-4-methylpyrimidin-2-amine (1.0 eq), piperazine (1.5 eq), and n-butanol (10 mL per gram of starting material).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Protocol: Buchwald-Hartwig Amination
This protocol is recommended for achieving the highest yield and purity, particularly for applications where these are critical parameters.
Caption: Fig. 3: Buchwald-Hartwig Workflow
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-4-methylpyrimidin-2-amine (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (NaOt-Bu) (1.4 eq).
-
Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%), and the ligand, Xantphos (2 mol%).
-
Add anhydrous toluene (15 mL per gram of starting material).
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and perform a standard aqueous workup as described in the SNAr protocol.
-
Purify the crude product by column chromatography to yield the highly pure target compound.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable methods for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
-
For large-scale, cost-sensitive production where high-purity can be achieved via crystallization and slightly lower yields are acceptable, the SNAr reaction using DIPEA in n-butanol is the recommended pathway. Its operational simplicity and avoidance of heavy metal catalysts are significant advantages.
-
For early-stage drug discovery, medicinal chemistry applications, or when the highest possible yield and purity are paramount , the Buchwald-Hartwig amination is unequivocally superior.[4] Its speed, efficiency, and cleaner reaction profile justify the additional costs associated with the catalyst and the need for subsequent palladium removal.
The choice of methodology should be guided by a thorough evaluation of project-specific requirements, including scale, cost, purity specifications, and available equipment.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Ricci, A., & Angelis, F. D. (2007). The Buchwald–Hartwig reaction: a new chapter in cross-coupling chemistry. Journal of Organometallic Chemistry, 692(1-3), 241-251.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a compound frequently utilized in medicinal chemistry and related fields. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for your laboratory's waste management practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Compounds in this class are often categorized as irritants, with the potential to cause skin and serious eye irritation.[1][2] Furthermore, many organic amine compounds are combustible and may be harmful if swallowed or inhaled.[3][4] Therefore, the foundational principle for the disposal of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is to treat it as hazardous waste . This conservative approach ensures the highest level of safety in the absence of definitive data.
Key Inferred Hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Potential for Combustibility
-
Harmful if Swallowed or Inhaled
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable. Based on the potential hazards, the following PPE is mandatory when handling 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine for disposal:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and accidental contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dusts or vapors.[5] |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine waste should never be mixed with other waste streams without a thorough compatibility assessment.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a container that is compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6][8]
-
Whenever possible, use the original chemical container for waste accumulation.[6]
-
-
Label the Waste Container:
-
As soon as you begin accumulating waste, affix a hazardous waste label.[6]
-
The label must clearly state "Hazardous Waste" and list all constituents, including "4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine" and any solvents used.
-
Indicate the approximate concentrations or volumes of each component.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
This area should be away from heat sources, direct sunlight, and high-traffic areas.[10]
-
Keep the waste container closed at all times, except when adding waste.[6][9]
-
Ensure secondary containment is used to capture any potential leaks or spills.[7]
-
Disposal Procedure: From Laboratory to Licensed Facility
The disposal of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]
Workflow for Disposal Request:
-
Complete Waste Pickup Request:
-
Once your waste container is full or you have no further need to accumulate this specific waste, complete a hazardous waste pickup request form as provided by your institution's EHS department.
-
-
Prepare for Pickup:
-
Ensure the waste container is properly labeled and sealed.
-
Confirm that the exterior of the container is clean and free of contamination.
-
-
Documentation:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[5]
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
Provide details of the spilled material to the emergency responders.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | C22H27N7O2S | CID 42609480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ptb.de [ptb.de]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. youtube.com [youtube.com]
- 13. axonator.com [axonator.com]
Essential Protective Measures for Handling 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: A Senior Application Scientist's Guide
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical. This compound, while not having a comprehensive, publicly available safety profile, belongs to classes of chemicals—substituted pyrimidines and piperazines—for which safe handling precedents are well-established.
The core principle of this guide is risk mitigation through a multi-layered defense strategy, encompassing engineering controls, personal protective equipment (PPE), and rigorous operational and disposal protocols.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Skin Irritation/Corrosion: Aromatic amines and piperazine derivatives can be irritants or corrosive to the skin.[1][2][3]
-
Serious Eye Damage/Irritation: Chemicals of this nature can cause significant eye irritation or damage upon contact.[1][2][3][4]
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific procedures being performed. The following table outlines the recommended PPE for handling 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. Should conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] |
| Face Shield | Required when there is a significant risk of splashing or when handling larger quantities. To be worn over safety goggles.[8][9] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before each use.[10] Change gloves immediately if contaminated. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of skin and personal clothing.[9] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for an additional layer of protection, especially during dispensing or transfer of the compound. | |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or fabric footwear offer inadequate protection and are not permitted.[9][10] | |
| Respiratory Protection | Air-Purifying Respirator | Use of a NIOSH-approved respirator with appropriate cartridges is necessary if working in an area with inadequate ventilation, or where the generation of dust or aerosols is possible.[10][11] All respirator use requires a formal respiratory protection program, including fit testing.[10] |
Procedural Guidance: From Preparation to Disposal
3.1. Engineering Controls: The First Layer of Protection
Always handle 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in a certified chemical fume hood to minimize inhalation exposure.[12] Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.
3.2. Step-by-Step PPE Protocol
The following workflow ensures the correct donning and doffing of PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
3.3. Handling and Operations
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a glove box to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained to do so, use an appropriate absorbent material and decontaminate the area. Always wear the full complement of recommended PPE during cleanup.
3.4. Disposal Plan
All waste materials contaminated with 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, including used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[2][13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14] |
Conclusion: A Culture of Safety
The responsible use of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine necessitates a comprehensive approach to safety. By understanding the potential hazards and diligently applying the multi-layered protective strategies outlined in this guide—from engineering controls to personal protective equipment and emergency preparedness—you can confidently advance your research while ensuring your well-being and that of your colleagues. This commitment to safety is the bedrock of innovative and trustworthy scientific discovery.
References
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
PYRIMIDINE 99% MSDS. Loba Chemie. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]
-
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific. Available at: [Link]
-
2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. PubChem. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide. PubChem. Available at: [Link]
-
N-Deshydroxyethyl Dasatinib. PubChem. Available at: [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | C22H27N7O2S | CID 42609480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



